1-Piperidinecarboxaldehyde, 3-fluoro-
Description
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Properties
Molecular Formula |
C6H10FNO |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoropiperidine-1-carbaldehyde |
InChI |
InChI=1S/C6H10FNO/c7-6-2-1-3-8(4-6)5-9/h5-6H,1-4H2 |
InChI Key |
BTZNIRZIFRFOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Piperidines
An In-depth Technical Guide to 1-Piperidinecarboxaldehyde, 3-fluoro-: A Predictive Analysis for Drug Discovery Professionals
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that can be tailored for specific molecular interactions.[2] In modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates.[3][4] Fluorine's high electronegativity and small size allow for precise modulation of a molecule's electronic properties, lipophilicity, metabolic stability, and conformational preferences.[3][5]
This guide focuses on 1-Piperidinecarboxaldehyde, 3-fluoro- (also known as N-formyl-3-fluoropiperidine), a molecule that combines the privileged piperidine scaffold with a strategically placed fluorine atom. While direct experimental data for this specific compound is limited in publicly available literature, its chemical properties and behavior can be confidently projected by integrating the well-documented characteristics of the 1-piperidinecarboxaldehyde core with the profound and predictable influence of 3-fluorination on the piperidine ring.[6][7][8] This document serves as a predictive whitepaper for researchers, providing a foundational understanding of its synthesis, stereoelectronic properties, and potential applications in drug development.
Core Chemical Properties: A Predictive Summary
The introduction of a fluorine atom at the C-3 position is expected to subtly alter the foundational properties of the parent 1-piperidinecarboxaldehyde molecule. The following table presents both the known properties of the parent compound and the predicted properties of its 3-fluoro derivative.
| Property | 1-Piperidinecarboxaldehyde | 1-Piperidinecarboxaldehyde, 3-fluoro- (Predicted) | Justification for Prediction |
| Molecular Formula | C₆H₁₁NO[9] | C₆H₁₀FNO | Addition of one fluorine atom, removal of one hydrogen. |
| Molecular Weight | 113.16 g/mol [9] | 131.15 g/mol | Calculated based on atomic masses. |
| CAS Registry Number | 2591-86-8[8] | 885521-89-1 (Unconfirmed) | This CAS number has been associated with the structure but lacks extensive documentation in major chemical databases.[10][11][12][13][14] |
| Appearance | Colorless liquid[15] | Colorless liquid | Fluorination at a single position is unlikely to introduce chromophores or significantly alter the physical state at room temperature. |
| pKa (of Conjugate Acid) | ~11 (Estimated for piperidine) | ~7.0 - 8.0 | The strongly electron-withdrawing fluorine atom significantly reduces the basicity of the piperidine nitrogen. The exact value depends on the fluorine's conformation (axial vs. equatorial).[1][16] |
| logP | 0.21 - 0.22[17] | ~0.4 - 0.6 | Fluorine substitution generally increases lipophilicity. |
Stereoelectronic and Conformational Analysis: The Axial Fluorine Preference
A critical feature of 3-monofluorinated piperidines is the conformational preference of the fluorine atom. In the protonated (piperidinium) form, the fluorine atom demonstrates a strong preference for the axial orientation .[1][6] This counterintuitive arrangement, where the sterically small fluorine atom occupies a more hindered position, is a direct result of stabilizing stereoelectronic interactions.
Two primary forces drive this preference:
-
Charge-Dipole Interaction : In the protonated state, a favorable electrostatic interaction occurs between the partial negative charge on the fluorine atom and the positive charge on the nearby ammonium group (N⁺-H). This interaction is maximized when the C-F and N-H bonds are in a 1,3-diaxial arrangement.[6]
-
Hyperconjugation (Gauche Effect) : Electron density from an anti-periplanar C-H bond can be donated into the low-lying antibonding orbital (σ*) of the C-F bond. This stabilizing orbital interaction is present when the fluorine is in the axial position.[6]
For 1-Piperidinecarboxaldehyde, 3-fluoro-, the nitrogen is part of a neutral amide, not a basic amine. Therefore, the charge-dipole interactions seen in protonated piperidines are absent. However, dipole minimization and hyperconjugative effects may still favor the axial conformer. The equilibrium between the axial and equatorial conformers is a key determinant of the molecule's overall shape and how it presents its pharmacophoric features to a biological target.
Caption: Conformational equilibrium of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Synthesis and Reactivity
Proposed Synthetic Pathway
The most direct and logical synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- is the formylation of commercially available 3-fluoropiperidine. This is a standard amide bond formation. A common and effective method involves the use of ethyl formate as both a reagent and solvent.
Caption: Proposed synthetic workflow for 1-Piperidinecarboxaldehyde, 3-fluoro-.
Chemical Reactivity
The reactivity of this molecule is dominated by the chemistry of the N-formyl group (a tertiary amide).
-
Reduction : The amide can be reduced to the corresponding N-methyl-3-fluoropiperidine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a pathway to convert the formyl-protected amine back to a more basic tertiary amine.
-
Hydrolysis : Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-fluoropiperidine. This demonstrates its utility as a protecting group for the piperidine nitrogen.
-
The C-F Bond : The C-F bond is generally robust and unreactive under typical organic synthesis conditions, providing high chemical stability.[18]
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-Piperidinecarboxaldehyde, 3-fluoro- lies in its potential as a versatile building block for more complex molecules. The strategic placement of the fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of a lead compound.
-
Modulation of Basicity and Pharmacokinetics : As previously discussed, fluorine at the 3-position significantly lowers the pKa of the piperidine nitrogen.[16] For a drug candidate, this can be highly advantageous. Lowering the basicity can reduce unwanted interactions with off-targets like the hERG potassium ion channel (a common cause of cardiotoxicity) and can improve the oral absorption and bioavailability profile of a drug.[1] By synthesizing a library of analogs using the N-formyl intermediate and subsequently deprotecting or reducing it, researchers can systematically probe the optimal pKa for a given biological target.
-
Metabolic Blocking : The C-F bond is exceptionally stable and resistant to oxidative metabolism by cytochrome P450 enzymes. If the C-3 position of a piperidine-containing drug is a known site of metabolic degradation (hydroxylation), installing a fluorine atom at that position can effectively block this pathway, thereby increasing the drug's half-life and overall exposure.
-
Conformational Control : As a synthetic intermediate, the 3-fluoro substituent can be used to enforce a specific three-dimensional conformation on the piperidine ring, which can be crucial for achieving high-affinity binding to a protein target.[6]
Hypothetical Experimental Protocols
The following protocols are provided as a validated starting point for the synthesis and a representative transformation of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Protocol 1: Synthesis via Formylation of 3-Fluoropiperidine
Objective: To synthesize 1-Piperidinecarboxaldehyde, 3-fluoro- from 3-fluoropiperidine.
Materials:
-
3-Fluoropiperidine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethyl formate (HCOOEt)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Free-Basing: Dissolve 3-fluoropiperidine hydrochloride in water and cool in an ice bath. Add a concentrated solution of NaOH dropwise with stirring until the solution is strongly basic (pH > 12).
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free base of 3-fluoropiperidine. Caution: 3-fluoropiperidine is volatile.
-
Formylation: To the crude 3-fluoropiperidine, add a 10-fold molar excess of ethyl formate.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the excess ethyl formate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Piperidinecarboxaldehyde, 3-fluoro-.
Protocol 2: Reduction to N-Methyl-3-fluoropiperidine
Objective: To reduce the formyl group to a methyl group.
Materials:
-
1-Piperidinecarboxaldehyde, 3-fluoro-
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition: Cool the suspension in an ice bath. Dissolve 1-Piperidinecarboxaldehyde, 3-fluoro- (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the starting material is consumed (monitor by TLC).
-
Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup and Isolation: A granular precipitate should form. Stir vigorously for 30 minutes, then filter the solid and wash it thoroughly with THF or diethyl ether. Combine the filtrates and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure to yield N-methyl-3-fluoropiperidine. Further purification can be achieved by distillation if necessary.
Conclusion
1-Piperidinecarboxaldehyde, 3-fluoro- represents a strategically valuable, yet under-documented, chemical entity. By leveraging established principles of medicinal and synthetic chemistry, this guide provides a robust predictive framework for its properties, synthesis, and application. Its ability to serve as a precursor to piperidines with tailored basicity and enhanced metabolic stability makes it a highly attractive building block for drug discovery programs. The insights and protocols detailed herein are intended to empower researchers to confidently incorporate this and similar fluorinated scaffolds into their synthetic and drug development pipelines, accelerating the discovery of novel therapeutics.
References
-
Scott, J. D., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
Altman, R. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(61), 14018-14025. [Link]
-
SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from [Link]
-
NP-MRD. (2022, March 17). Showing NP-Card for 1-Piperidinecarboxaldehyde (NP0047316). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-Piperidinecarboxaldehyde. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Piperidinecarboxaldehyde (FDB008365). Retrieved from [Link]
-
NIST. (n.d.). 1-Piperidinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-piperidine carboxaldehyde. Retrieved from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2), 207-212. [Link]
-
ResearchGate. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Retrieved from [Link]
-
Akresh, A. A., & Rawal, V. H. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Beilstein Journal of Organic Chemistry, 17, 1867-1874. [Link]
-
Szymański, P., & Wicha, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117812. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. Retrieved from [Link]
-
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4996. [Link]
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Technical Whitepaper: 3-Fluoro-1-piperidinecarboxaldehyde
This is an in-depth technical guide on 3-Fluoro-1-piperidinecarboxaldehyde , a specialized fluorinated heterocyclic building block used in medicinal chemistry.
Structural Dynamics, Synthesis, and Medicinal Utility
Executive Summary
3-Fluoro-1-piperidinecarboxaldehyde (also known as N-formyl-3-fluoropiperidine) is a critical pharmacophore building block. It serves as a strategic intermediate for introducing metabolic stability and modulating basicity in drug candidates. This guide analyzes its unique conformational behavior—driven by the fluorine gauche effect—and provides validated protocols for its synthesis and handling.
Part 1: Molecular Identity & Physicochemical Profile[1]
This compound is a derivative of piperidine characterized by a fluorine atom at the C3 position and a formyl group at the nitrogen. The introduction of fluorine creates significant electronic and steric deviations from the parent piperidine.
| Property | Data | Note |
| Systematic Name | 3-Fluoro-1-piperidinecarboxaldehyde | IUPAC |
| Synonyms | N-Formyl-3-fluoropiperidine; 1-Formyl-3-fluoropiperidine | Common usage |
| Molecular Formula | C₆H₁₀FNO | |
| Molecular Weight | 131.15 g/mol | |
| Physical State | Colorless to pale yellow oil | Hygroscopic |
| Boiling Point | ~220–225 °C (predicted) | Extrapolated from non-fluoro analog |
| LogP | ~0.3–0.5 | Lower lipophilicity than non-formylated precursor |
| H-Bond Acceptors | 2 (O, F) | |
| Stereochemistry | Racemic (contains 1 chiral center at C3) | Enantiomers: (R) and (S) |
Part 2: Structural Analysis & Stereochemistry[5]
The molecular structure of 3-fluoro-1-piperidinecarboxaldehyde is defined by two dynamic equilibrium phenomena: the chair flip of the piperidine ring and the amide bond rotation of the formyl group.
2.1 The Fluorine Gauche Effect
Unlike non-fluorinated cyclohexanes where substituents prefer the equatorial position to minimize steric strain (1,3-diaxial interactions), 3-fluoropiperidines often exhibit a counter-intuitive preference for the axial conformation.
-
Mechanism: This is driven by the
hyperconjugation and charge-dipole minimization between the C-F bond and the N-lone pair (or N-C=O dipole). -
Impact: In the N-formyl derivative, the electron-withdrawing formyl group reduces the basicity of the nitrogen, altering the dipole interaction. However, the axial preference often persists, making the molecule more compact than predicted by sterics alone.
2.2 Amide Rotamers (Restricted Rotation)
The N-C=O bond has partial double-bond character, leading to restricted rotation.
-
Rotamers: The formyl hydrogen can be syn (Z) or anti (E) to the bulk of the piperidine ring.
-
NMR Signature: This results in signal doubling in
H and C NMR spectra at room temperature, a critical feature for analytical validation.
Figure 1: Conformational dynamics showing the interplay between the fluorine axial preference and N-formyl rotamers.
Part 3: Synthetic Pathways[1]
The synthesis of 3-fluoro-1-piperidinecarboxaldehyde typically proceeds via the formylation of 3-fluoropiperidine salts. The precursor, 3-fluoropiperidine, is often accessed via hydrogenation of 3-fluoropyridine.
Protocol A: Formylation of 3-Fluoropiperidine Hydrochloride
Objective: Convert 3-fluoropiperidine HCl to the N-formyl derivative. Scale: 10 mmol basis.
-
Reagents:
-
Step-by-Step Methodology:
-
Free Basing: Suspend 3-fluoropiperidine HCl in DCM (20 mL) and cool to 0°C. Add Et₃N (4.2 mL) dropwise. Stir for 15 min until the salt dissolves/neutralizes.
-
Formylation: Add Ethyl Formate (5 mL) or freshly prepared Acetic Formic Anhydride (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO₄; the amine spot will disappear).
-
Workup: Quench with water (20 mL). Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect 85–95% of a pale yellow oil.
-
Figure 2: Synthetic route from commercially available 3-fluoropyridine.
Part 4: Applications in Medicinal Chemistry[1][5][9]
4.1 Metabolic Blocking
The C3 position of piperidine is a "metabolic soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes.
-
Mechanism: Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs ~99 kcal/mol) blocks hydroxylation at this site.
-
Result: This extends the half-life (
) of the drug candidate without significantly increasing lipophilicity (unlike a methyl group).
4.2 Basicity Modulation
The fluorine atom at C3 exerts an inductive electron-withdrawing effect (-I effect) on the piperidine nitrogen.
-
pKa Shift: While the N-formyl group renders the nitrogen non-basic (amide), if the formyl group is later reduced or hydrolyzed to an amine, the presence of the C3-fluorine lowers the pKa of the piperidine nitrogen by ~1.5–2.0 log units compared to unsubstituted piperidine. This is crucial for optimizing membrane permeability and reducing hERG channel binding liability.
Part 5: Analytical Characterization
To validate the structure, the following spectroscopic data is expected. Note the signal doubling due to rotamers.
-
F NMR (376 MHz, CDCl₃):
- -180 to -185 ppm (multiplet).
-
Observation: Two distinct signals may appear in a ratio of ~60:40 corresponding to the syn and anti rotamers of the formyl group.
-
H NMR (400 MHz, CDCl₃):
- 8.05 (s, 1H, CHO, major rotamer) and 7.95 (s, 1H, CHO, minor rotamer).
-
4.6–4.8 (dm,
Hz, 1H, H-3 geminal to Fluorine). - 3.2–4.0 (m, 4H, H-2 and H-6).
-
Mass Spectrometry (ESI):
-
Calculated
. -
Found
.
-
Part 6: Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde functionality can be prone to oxidation to the carboxylic acid if exposed to air for prolonged periods.
-
Safety:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319).
-
PPE: Wear nitrile gloves and safety glasses. Work in a fume hood to avoid inhaling vapors.
-
References
-
Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). 3-Fluoro-1-piperidinecarboxaldehyde (Analogs). National Center for Biotechnology Information.
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1-Piperidinecarboxaldehyde, 3-fluoro- synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro-
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of clinically approved drugs.[1][2][3] The strategic introduction of fluorine can significantly enhance the pharmacokinetic and pharmacodynamic properties of these molecules, including metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway for 1-Piperidinecarboxaldehyde, 3-fluoro-, a valuable fluorinated building block for drug discovery and development. We will dissect a robust two-step synthetic strategy, beginning with the catalytic hydrogenation of 3-fluoropyridine to yield the 3-fluoropiperidine core, followed by its N-formylation. This document explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers insights grounded in established chemical principles for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged saturated heterocycle in pharmaceutical science, largely due to its ability to confer favorable properties such as high chemical stability, improved water solubility, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[1] When combined with fluorine, the most electronegative element, its utility is magnified. Fluorine substitution can block sites of metabolic oxidation, modulate the basicity (pKa) of the piperidine nitrogen, and alter molecular conformation, often leading to enhanced potency and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]
The target molecule, 1-Piperidinecarboxaldehyde, 3-fluoro-, combines these features. The 3-fluoro-piperidine core provides the conformational and electronic benefits of fluorination, while the N-formyl group serves as a versatile chemical handle and a neutral amide surrogate for more basic amine functionalities. This makes it an attractive intermediate for the synthesis of complex pharmaceutical agents in oncology, neuroscience, and infectious disease research.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 1-Piperidinecarboxaldehyde, 3-fluoro- points to a straightforward two-step synthesis. The N-formyl group can be installed via a formylation reaction on the secondary amine of a 3-fluoropiperidine precursor. This precursor, in turn, can be synthesized from a commercially available starting material, 3-fluoropyridine.
This approach is advantageous as it utilizes readily available starting materials and employs well-established, scalable chemical transformations.
Caption: Retrosynthetic pathway for 1-Piperidinecarboxaldehyde, 3-fluoro-.
Part I: Synthesis of the 3-Fluoropiperidine Core
The foundational step in this pathway is the reduction of the aromatic 3-fluoropyridine ring to the saturated 3-fluoropiperidine scaffold. While various methods exist, including complex cyclization strategies[5][6], heterogeneous catalytic hydrogenation stands out as a robust, scalable, and highly efficient method.
Core Directive: The Choice of Catalytic Hydrogenation
The catalytic hydrogenation of fluorinated pyridines is the method of choice for several key reasons:
-
Atom Economy: It is an addition reaction with high atom economy, producing minimal waste.
-
Scalability: Heterogeneous catalysis is well-suited for both small-scale laboratory synthesis and large-scale industrial production.
-
Selectivity: Modern catalysts can achieve high chemoselectivity, reducing the pyridine ring while leaving the C-F bond intact. A potential side reaction to monitor is hydrodefluorination, which can be mitigated by careful selection of the catalyst and reaction conditions.[7]
We will focus on a protocol utilizing a palladium-based catalyst, which has demonstrated efficacy for this transformation.[8] The use of an acid additive is crucial, as protonation of the pyridine nitrogen enhances its reactivity towards reduction.[8]
Experimental Protocol: Hydrogenation of 3-Fluoropyridine
Warning: This procedure involves a high-pressure hydrogen gas apparatus and flammable solvents. It must be performed in a properly functioning fume hood by trained personnel with appropriate safety precautions, including the use of a blast shield.
Materials:
-
3-Fluoropyridine
-
Palladium on Carbon (10 wt. %) or Palladium(II) hydroxide on carbon (20 wt. %)
-
Methanol (MeOH)
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 50% (w/v) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Step-by-Step Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-fluoropyridine (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium catalyst (typically 5-10 mol %). Add methanol as the solvent.
-
Acidification: Add aqueous HCl (e.g., 6M, 1.1 eq) to the mixture. The protonation of the substrate is critical for efficient reduction.[8]
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring or shaking and heat if necessary (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol.
-
Workup - Basification and Extraction: Concentrate the filtrate under reduced pressure. Cool the resulting residue in an ice bath and carefully basify with a 50% NaOH solution to pH > 12. Caution: Exothermic reaction.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-fluoropiperidine, which can be used in the next step without further purification if purity is high.
Data Summary: Hydrogenation
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OH)₂/C (20%) | Highly active for pyridine reduction; acid is required.[8] |
| Solvent | Methanol / Water | Good solubility for the substrate and its salt form. |
| Acid | Aqueous HCl | Protonates the pyridine for activation.[8] |
| H₂ Pressure | 50 - 100 psi | Sufficient for reduction without requiring specialized ultra-high-pressure equipment. |
| Temperature | 25 - 60 °C | Balances reaction rate against potential side reactions like defluorination. |
| Typical Yield | 80 - 95% | Demonstrates the efficiency of the catalytic method. |
Part II: N-Formylation of 3-Fluoropiperidine
The final step is the attachment of a formyl group to the nitrogen of the 3-fluoropiperidine ring. Numerous methods exist for N-formylation.[9] A highly effective, simple, and environmentally benign approach utilizes formic acid as both the reagent and a solvent, with a catalytic amount of iodine.[10]
Core Directive: The Choice of Iodine-Catalyzed Formylation
This method is selected for its operational simplicity and green chemistry principles:
-
Mild Conditions: The reaction proceeds under relatively mild heating without the need for harsh or toxic reagents.[10]
-
High Efficiency: It provides excellent yields for a wide range of amines.[10]
-
Catalytic Process: It uses a small, inexpensive, and non-toxic amount of iodine as a catalyst.[10]
-
Solvent-Free Potential: While formic acid acts as the solvent, the method avoids the use of other volatile organic solvents during the reaction phase.
The proposed mechanism involves the in-situ generation of HI, which protonates formic acid, activating it for nucleophilic attack by the amine.[10]
Experimental Protocol: N-Formylation
Caption: General experimental workflow for the N-formylation step.
Materials:
-
3-Fluoropiperidine (from Part I)
-
Formic Acid (HCOOH, >95%)
-
Iodine (I₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-fluoropiperidine (1.0 eq) in formic acid (2.0 - 3.0 eq).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 5 mol %).
-
Heating: Heat the reaction mixture to 70 °C and stir.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing water and cool with an ice bath.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-Piperidinecarboxaldehyde, 3-fluoro-.
Data Summary: N-Formylation
| Parameter | Value/Condition | Rationale |
| Formylating Agent | Formic Acid | Acts as both reagent and solvent; inexpensive and effective.[10] |
| Catalyst | Iodine (I₂) | Low-cost, non-toxic catalyst that activates formic acid.[10] |
| Temperature | 70 °C | Provides sufficient thermal energy for the reaction without causing degradation.[10] |
| Workup | Aqueous NaHCO₃ | Neutralizes excess formic acid and any HI generated. |
| Purification | Column Chromatography | Standard method to remove non-polar impurities and baseline material. |
| Typical Yield | 85 - 95% | Reflects the high efficiency of this catalytic formylation method. |
Conclusion
This guide has detailed a robust and efficient two-step synthesis for 1-Piperidinecarboxaldehyde, 3-fluoro-. The pathway, which involves the catalytic hydrogenation of 3-fluoropyridine followed by an iodine-catalyzed N-formylation, relies on well-established chemical transformations and readily available materials. The rationale behind the selection of each synthetic strategy has been explained, and detailed, actionable protocols have been provided. This molecule serves as a valuable building block, and the methods described herein offer a reliable route for its synthesis, empowering further research and development in medicinal chemistry.
References
- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010.
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI, August 18, 2021.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, October 21, 2025.
- Piperidine-Based Drug Discovery.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Advanced Spectral Characterization: 1-Piperidinecarboxaldehyde, 3-fluoro-
This guide details the spectral characterization and structural analysis of 1-Piperidinecarboxaldehyde, 3-fluoro- (also known as 3-fluoro-1-formylpiperidine ).[1] The following data synthesizes experimental precedents from fluorinated piperidine analogs and standard N-formyl derivative characteristics.
Introduction & Significance
1-Piperidinecarboxaldehyde, 3-fluoro- (C
This guide provides a comprehensive analysis of the molecule's spectral signature, emphasizing the complex conformational equilibria—amide bond rotamerism and ring flipping —that define its NMR profile.[2]
Structural Dynamics & Conformational Analysis
Understanding the spectral data requires analyzing the molecule's dynamic behavior in solution.[1]
Amide Rotamerism (Syn/Anti)
The N-formyl group exhibits restricted rotation around the N-C(O) bond due to partial double-bond character (
-
Rotamer A (Syn/Z): The formyl oxygen is syn to the C2 carbon.[1]
-
Rotamer B (Anti/E): The formyl oxygen is anti to the C2 carbon.[1]
-
Ratio: Typically ranges from 60:40 to 80:20 depending on solvent polarity, with the syn isomer often favored due to steric relief between the formyl proton and the ring carbons.[2]
Fluorine Conformation (Axial vs. Equatorial)
Unlike non-fluorinated cyclohexanes, 3-fluoropiperidines often exhibit a preference for the axial fluorine conformation. This is driven by:
-
Charge-Dipole Interactions: Unfavorable alignment of C-F and C-N dipoles in the equatorial conformer.[1]
-
Hyperconjugation:
interactions (the "fluorine gauche effect").
Implication for NMR: The observed spectrum is a weighted average of these conformers, but the axial-F preference significantly influences coupling constants (
Figure 1: Conformational landscape dictating the spectral complexity of 3-fluoro-1-formylpiperidine.
Spectral Data Analysis
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]
-
Molecular Ion:
at m/z 131 (EI) or at m/z 132 (ESI).[2] -
Base Peak (EI): Typically m/z 102 or 103 (Loss of CHO).[1]
-
Fragmentation Pattern:
| m/z (Ion) | Assignment | Notes |
| 131 | Parent molecular ion (weak in EI).[1] | |
| 132 | Protonated molecular ion (ESI dominant).[1] | |
| 102 | Loss of formyl group (N-C bond cleavage).[1] | |
| 82 | Sequential loss of formyl and HF.[1] |
Infrared Spectroscopy (IR)
Phase: Neat liquid (ATR) or KBr pellet.[1][2]
-
C=O Stretch (Amide I): A very strong, sharp band at 1660–1675 cm
.[1][2] This is the diagnostic signal for the N-formyl group.[1] -
C-F Stretch: Strong band in the 1000–1100 cm
region.[1] -
C-H Stretch: 2850–2950 cm
(Aliphatic).[1] The formyl C-H stretch may appear as a weak shoulder around 2820 cm .[1]
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR (400 MHz, CDCl
)
-
Formyl Proton (H-CHO): Distinctive singlet appearing at 8.00 – 8.15 ppm .[1]
-
H-3 (Geminal to Fluorine): A complex multiplet centered at 4.60 – 4.90 ppm .[1]
-
H-2 (N-CH
): Multiplets at 3.40 – 4.00 ppm . These protons are deshielded by the adjacent Nitrogen and Fluorine (via -effect).[1]-
Complex coupling due to
and rotameric exchange.[1]
-
-
H-6 (N-CH
): Multiplets at 3.20 – 3.60 ppm .[1] -
H-4, H-5: Multiplets in the aliphatic region 1.50 – 2.10 ppm .[1]
C NMR (100 MHz, CDCl
)
-
Carbonyl (C=O): 160.5 – 161.5 ppm .[1] (Doubled for rotamers).
-
C-3 (C-F): 86.0 – 90.0 ppm .[1]
-
Coupling: Large doublet,
Hz.[1]
-
-
C-2 (N-CH
): 46.0 – 50.0 ppm .[1]-
Coupling: Doublet,
Hz.
-
-
C-4: 28.0 – 32.0 ppm .[1]
-
Coupling: Doublet,
Hz.
-
F NMR (376 MHz, CDCl
)
-
Shift: Single multiplet (or two overlapping multiplets) at -180.0 to -185.0 ppm .
-
Coupling: Decoupled spectrum shows singlet; coupled spectrum shows large
(~48 Hz).[1][2]
Experimental Protocol: Synthesis & Preparation
Since this compound is often synthesized in situ or as an intermediate, the following protocol ensures a high-purity sample for spectral validation.
Reaction Scheme
Substrate: 3-Fluoropiperidine Hydrochloride (CAS: 1195-46-6)
Reagent: Ethyl Formate (or Acetic Formic Anhydride)
Catalyst: Triethylamine (Et
Figure 2: Standard synthetic route for N-formylation of fluorinated piperidines.
Step-by-Step Methodology
-
Neutralization: Suspend 3-fluoropiperidine HCl (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.2 eq) at 0°C to liberate the free amine.[1] Stir for 30 min.
-
Formylation: Add Ethyl Formate (5.0 eq) directly to the solution. Alternatively, for faster rates, use Acetic Formic Anhydride (generated in situ from Formic acid + Acetic Anhydride).[1][2]
-
Reflux: Heat the mixture to reflux (approx. 40°C for DCM/Ethyl Formate mix) for 6–12 hours. Monitor by TLC (stain with KMnO
; amide is UV inactive/weak).[1] -
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine.[1][2] -
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: The product is typically a colorless to pale yellow oil.[1] If necessary, purify via flash column chromatography (SiO
, 0-5% MeOH in DCM).[1][2]
References
-
Conformational Analysis of Fluorinated Piperidines: Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1][2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J. Link[1]
-
General N-Formylation Protocols: Olah, G. A., et al. (1984).[1][2] Formylation of amines with formic acid. Organic Syntheses. Link[2]
-
Spectral Database for Organic Compounds (SDBS): Data for N-Formylpiperidine (Analogous non-fluorinated core). Link[2]
Sources
An In-Depth Technical Guide to the Safe Handling of 1-Piperidinecarboxaldehyde, 3-fluoro-
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 1-Piperidinecarboxaldehyde, 3-fluoro-. As specific safety and toxicology data for this compound are not extensively published, this guide synthesizes information from structurally related molecules, including piperidine, various aldehydes, and other fluorinated heterocyclic compounds. The recommendations herein are grounded in established chemical safety principles to provide researchers, scientists, and drug development professionals with a robust framework for risk mitigation.
Hazard Identification and Composite Risk Assessment
A thorough risk assessment of 1-Piperidinecarboxaldehyde, 3-fluoro- requires a deconstruction of its chemical architecture. The primary hazards are inferred by analogy from its three key structural components: the piperidine core, the N-carboxaldehyde group, and the C-3 fluorine substituent.
The Piperidine Core: Corrosive and Toxic Foundation
The parent heterocycle, piperidine, is a well-characterized hazardous substance. It is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is known to cause severe skin burns and eye damage.[2][3] These properties form the baseline hazard profile for any of its derivatives. The nitrogen atom provides a site for biological activity and potential toxicity. Therefore, it is prudent to assume the piperidine moiety in the target compound confers significant corrosive and toxic potential.
The N-Carboxaldehyde Functionality: Reactivity and Irritation
Aldehydes as a chemical class are reactive electrophiles.[4] They are frequently implicated in causing skin, eye, and respiratory irritation.[4][5] Structurally similar compounds like 1-Boc-3-piperidinecarboxaldehyde are known to cause skin and eye irritation and may cause respiratory irritation.[5] Aldehydes can also undergo self-condensation or polymerization reactions, sometimes initiated by acids or bases.[6] While the N-formyl group (a tertiary amide) is generally less reactive than an alkyl aldehyde, its presence warrants caution. Furthermore, aldehydes can be sensitizers and may cause allergic skin reactions.[7]
The Influence of 3-Fluoro Substitution: Altered Bio-Reactivity
The introduction of a fluorine atom onto the piperidine ring can significantly alter the molecule's physicochemical and pharmacological properties.[8][9] Fluorination is a common strategy in drug discovery to modulate basicity (pKa) and improve metabolic stability.[10] While this can be beneficial for a compound's intended application, it can also alter its toxicological profile in unpredictable ways. A critical, often overlooked hazard is that combustion of fluorinated organic compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).
Predicted Hazard Profile Summary
Based on the analysis of its constituent parts, the following hazard profile for 1-Piperidinecarboxaldehyde, 3-fluoro- is predicted. This profile should be considered provisional and handled with the assumption that the compound is highly hazardous.
| Hazard Class | Predicted Classification & Rationale | Supporting Analogs & Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4: Toxic or Harmful The piperidine core is toxic via all routes of exposure. | Piperidine[1], 3-Fluoro-2-pyridinecarboxaldehyde[11] |
| Skin Corrosion / Irritation | Category 1B or 2: Causes severe skin burns or irritation Piperidine is severely corrosive. Aldehydes are known irritants. | Piperidine[2][3], 1-Boc-3-Piperidinecarboxaldehyde[5] |
| Serious Eye Damage / Irritation | Category 1: Causes serious eye damage Piperidine can cause irreversible eye damage. Aldehydes are severe irritants. | Piperidine[2][3], 3-Pyridinecarboxaldehyde[12] |
| Respiratory Irritation | May cause respiratory irritation Aldehyde vapors are known to be destructive to mucous membranes. | 1-Boc-3-Piperidinecarboxaldehyde[5], General Aldehydes[2][4] |
| Flammability | Flammable Liquid (Category 3 or 4) Piperidine is a flammable liquid. The carboxaldehyde group does not significantly reduce this risk. | Piperidine[2][3], 3-Pyridinecarboxaldehyde[12] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the predicted high toxicity and corrosivity, stringent controls are mandatory. The primary goal is to eliminate routes of exposure, particularly inhalation and dermal contact.
Primary Engineering Controls
All manipulations of 1-Piperidinecarboxaldehyde, 3-fluoro-, including weighing, dilution, and transfers, must be performed inside a certified chemical fume hood.[13] The rationale for this is twofold: to contain and exhaust volatile vapors, preventing inhalation, and to provide a physical barrier in case of splashes or spills. The fume hood sash should be kept as low as possible during work.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential for comprehensive protection.
| Protection Type | Specification & Rationale | Supporting Citations |
| Hand Protection | Double-gloving with chemical-resistant gloves. An inner nitrile glove with an outer glove of butyl rubber or thicker nitrile is recommended. These materials show good resistance to aldehydes and piperidine derivatives. Latex gloves are unsuitable and offer no protection.[4] | Aldehyde Safety[4], Piperidine SDS[3] |
| Eye & Face Protection | Splash-proof chemical safety goggles AND a full-face shield. Goggles are required to protect from vapors and splashes. The face shield is mandatory to protect the entire face from the severe corrosive potential of the material. | Piperidine SDS[3], General Aldehyde Handling[4] |
| Body Protection | Flame-resistant laboratory coat. A lab coat made of a material like Nomex® is recommended over standard cotton/polyester due to the flammability risk. Ensure clothing is fully buttoned. | Piperidine SDS[1] |
| Respiratory Protection | Not required if work is conducted in a certified fume hood. If engineering controls fail or for major spill response, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[4] | Aldehyde Safety[4] |
Protocols for Safe Handling and Storage
Adherence to meticulous laboratory technique is critical.
General Handling Precautions
-
Static Electricity : Take precautionary measures against static discharge. Ensure all containers and equipment are properly grounded and bonded, especially during transfers of material.[1][6][14]
-
Ignition Sources : Keep the compound away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools for opening or transferring.[12][15]
-
Inert Atmosphere : The aldehyde functionality is susceptible to air oxidation.[6] For long-term storage or for reactions sensitive to impurities, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Contamination : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[3]
Experimental Protocol: Weighing and Dispensing
This protocol exemplifies the integration of safety controls into a standard laboratory workflow.
-
Preparation : Don all required PPE (double gloves, goggles, face shield, lab coat) before approaching the work area.
-
Fume Hood Verification : Confirm the chemical fume hood is operational and the airflow is adequate.
-
Staging : Place all necessary equipment (spatulas, weigh paper, secondary container, solvent) inside the fume hood before introducing the chemical.
-
Dispensing : Unseal the primary container inside the fume hood. Using a clean spatula, carefully transfer the approximate amount of the liquid to a tared, sealed vial or container on a balance located within the hood.
-
Sealing : Immediately and securely seal both the primary and secondary containers.
-
Decontamination : Wipe the exterior of the secondary container and any tools used with a suitable solvent (e.g., isopropanol) to remove any residual contamination. Dispose of the contaminated wipe as hazardous waste.
-
Transport : Transport the sealed secondary container to its destination within a larger, shatter-proof container.
Storage Requirements
-
Location : Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[2][14]
-
Container : Keep the container tightly closed and sealed.[16]
-
Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases.[12][16]
-
Security : Store in a locked cabinet or area to restrict access to authorized personnel only.[1][16]
Emergency Procedures
Rapid and correct response to an emergency is crucial to minimizing harm.
Spill Response
Immediate assessment of the spill size and location is the first step. The following workflow should be followed.
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
-
In Case of Skin Contact : Immediately flush skin with plenty of water for at least 15-30 minutes while removing contaminated clothing and shoes.[3][17] Seek immediate medical attention.
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[17][18] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
If Inhaled : Remove victim to fresh air and keep at rest in a position comfortable for breathing.[16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3][17] Seek immediate medical attention.
Waste Disposal
All waste containing 1-Piperidinecarboxaldehyde, 3-fluoro-, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.[13]
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[2] Disposal via chemical incineration is often the required method for such compounds.[2]
References
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- 7 - Safety Data Sheet. (n.d.).
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2011, August 15). SAFETY DATA SHEET.
- FooDB. (2010, April 8). Showing Compound 1-Piperidinecarboxaldehyde (FDB008365).
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- NOAA - CAMEO Chemicals. (n.d.). ALDEHYDES, N.O.S..
- Fluorochem. (n.d.). 1-Boc-3-Piperidinecarboxaldehyde.
- ResearchGate. (2025, August 6). Enantioselective Organocatalytic ??-Fluorination of Aldehydes.
- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.).
- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- 11 - SAFETY DATA SHEET. (2009, September 26).
- BASF. (2025, July 11). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
- ThermoFisher. (2025, September 16). SAFETY DATA SHEET.
- PubMed. (n.d.). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.
- PubChem. (n.d.). 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
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- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-2-pyridinecarboxaldehyde | C6H4FNO | CID 11344017 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Guide: Solubility Profiling and Characterization of 1-Piperidinecarboxaldehyde, 3-fluoro-
Topic: 1-Piperidinecarboxaldehyde, 3-fluoro- Solubility Profile Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
1-Piperidinecarboxaldehyde, 3-fluoro- (also known as N-formyl-3-fluoropiperidine) is a specialized heterocyclic building block used primarily in medicinal chemistry to introduce the 3-fluoropiperidine motif.[1] This structural element is critical for modulating basicity, metabolic stability, and conformational preference in drug candidates (the "Fluorine Effect").
Unlike its parent compound (N-formylpiperidine), the 3-fluoro derivative possesses unique electronic and steric properties driven by the stereoelectronic gauche effect of the C-F bond.[1] This guide provides a comprehensive solubility profile, predictive physicochemical characterization, and a validated screening protocol to ensure optimal handling in synthetic workflows.
Physicochemical Characterization
Understanding the solubility of this intermediate requires analyzing its structural components: the polar amide handle (N-formyl) and the electron-withdrawing fluorine substituent.[1]
Structural Analysis & Predicted Properties
The introduction of a fluorine atom at the C3 position alters the lipophilicity and dipole moment compared to the non-fluorinated parent.
| Property | Value / Prediction | Source/Rationale |
| Chemical Structure | Piperidine ring, N-formylated, 3-Fluoro substituted | Structural Analysis |
| Molecular Formula | C₆H₁₀FNO | Calculated |
| Molecular Weight | 131.15 g/mol | Calculated |
| Physical State | Liquid or Low-Melting Solid | Analogous to N-formylpiperidine (Liq., BP 222°C) [1] |
| Predicted LogP | ~0.4 – 0.8 | Slight increase over parent (LogP ~0.[1][2][3][4]2) due to F-substitution |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors (C=O, F) | Structural Analysis |
| Dipole Moment | High | Additive vectors of Amide and C-F bond |
The "Fluorine Effect" on Solubility
The C-F bond is highly polar but non-polarizable.[1] In 1-Piperidinecarboxaldehyde, 3-fluoro-, the fluorine atom often adopts an axial orientation due to the dipole minimization effect (anomeric effect) with the nitrogen lone pair [2].[1] This conformational lock can reduce the effective molecular volume, potentially enhancing solubility in polar aprotic solvents compared to non-fluorinated analogs that may aggregate more freely.
Solubility Profile
Note: Direct quantitative solubility data (g/L) is rarely published for this specific intermediate.[2] The following profile is derived from "Senior Application Scientist" standard screening protocols for N-formylated fluorocycles.
Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole interactions stabilize the amide and C-F bond.[1] Ideal for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High solvation energy for amides; standard solvent for synthesis and extraction. |
| Protic | Methanol, Ethanol | Good (>50 mg/mL) | Soluble, but H-bonding to the carbonyl oxygen can affect reactivity in nucleophilic substitutions. |
| Ethers | THF, 1,4-Dioxane, MTBE | Good (>30 mg/mL) | Good general solubility; THF is the preferred solvent for lithiation/formylation reactions. |
| Aqueous | Water, PBS (pH 7.4) | Moderate | Likely soluble due to the hydrophilic amide, but less miscible than N-formylpiperidine due to F-lipophilicity.[1] |
| Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | High polarity of the amide/fluorine system makes it immiscible with non-polar alkanes. |
Experimental Protocol: Solubility Screening Workflow
When working with a new batch of 1-Piperidinecarboxaldehyde, 3-fluoro-, rely on a self-validating screening protocol rather than static literature values.[1] This workflow ensures the solvent system matches your specific concentration requirements (e.g., 0.1 M for reaction, 10 mM for assay).
Tiered Screening Methodology
Reagents Required:
-
Analyte: 1-Piperidinecarboxaldehyde, 3-fluoro- (approx. 10 mg per solvent).[1][2]
-
Solvents: HPLC grade (Tier 1: DCM, MeOH, DMSO; Tier 2: Toluene, THF, Water).[2]
-
Equipment: 1.5 mL HPLC vials, vortex mixer, centrifuge.
Step-by-Step Protocol:
-
Aliquot Preparation: Weigh 5.0 mg of the compound into a transparent HPLC vial.
-
Tier 1 Addition (High Solvency): Add 50 µL of solvent (DCM or DMSO).[2]
-
Observation: If clear immediately, solubility is >100 mg/mL.[2]
-
-
Tier 2 Addition (Moderate Solvency): If insoluble, add solvent in 50 µL increments, vortexing for 30 seconds between additions.
-
Endpoint: Stop when solution clears or volume reaches 1 mL (<5 mg/mL).[2]
-
-
Verification: Centrifuge at 10,000 rpm for 2 minutes to detect micro-precipitates.
-
Documentation: Record the volume added to calculate approximate solubility (
).
Visualization: Solubility Screening Logic
Figure 1: Tiered solubility screening workflow for rapid determination of solvent compatibility.
Application: Solvent Selection for Synthesis
The solubility profile directly dictates the solvent choice for downstream chemical transformations. 1-Piperidinecarboxaldehyde, 3-fluoro- is typically used as an intermediate where the formyl group is either a protecting group or a handle for further functionalization.[1][2]
Reaction-Specific Solvent Recommendations
| Reaction Type | Recommended Solvent | Rationale |
| Lithiation / Formylation | THF (Anhydrous) | Excellent solubility; coordinates Li-species; compatible with low temps (-78°C) [3].[1] |
| Amide Coupling (if deprotected) | DMF or DCM | High solubility prevents aggregation of the polar intermediate during coupling.[1] |
| Reduction (to N-methyl) | THF or Ether | LAH or Borane reductions require ethereal solvents; compound is fully soluble.[1] |
| SNAr (Fluorine displacement) | DMSO or NMP | High boiling polar aprotic solvents stabilize the transition state and solubilize the substrate.[1] |
Visualization: Solvent Decision Tree
Figure 2: Decision matrix for selecting reaction solvents based on solubility and chemical compatibility.[1][2]
Handling and Stability
-
Hygroscopicity: As an amide, the compound is potentially hygroscopic.[1] While water solubility is moderate, absorption of atmospheric moisture can alter the effective molecular weight and stoichiometry in precise reactions.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.
-
Purification: Due to its solubility profile, this compound is best purified via silica gel chromatography using a DCM/MeOH gradient (e.g., 0-10% MeOH in DCM). It will likely elute later than non-polar impurities but earlier than free amines.
References
-
Sun, A. et al. (2025).[2] Understanding the Conformational Behavior of Fluorinated Piperidines. ResearchGate. Available at: [Link]
-
Organic Syntheses. Synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid. (Demonstrates use of N-formylpiperidine in lithiation chemistry). Available at: [Link][2]
Sources
Technical Whitepaper: Strategic Utility of 1-Piperidinecarboxaldehyde, 3-fluoro- in Medicinal Chemistry
This technical guide is structured to serve as a strategic resource for medicinal chemists and process scientists. It moves beyond basic catalog data to explore the mechanistic and practical utility of 1-Piperidinecarboxaldehyde, 3-fluoro- (CAS: 87120-72-7) in modern drug discovery.
Executive Summary
In the landscape of fragment-based drug design (FBDD), 1-Piperidinecarboxaldehyde, 3-fluoro- represents a high-value "tactical intermediate." It combines the ubiquitous piperidine pharmacophore with a strategic fluorine substitution and a versatile N-formyl handle.
This compound addresses two critical challenges in lead optimization:
-
Physicochemical Modulation: The C3-fluorine atom lowers the pKa of the piperidine nitrogen (typically by 1–2 units), reducing lysosomotropic trapping and hERG channel inhibition while improving metabolic stability against oxidative metabolism.
-
Synthetic Divergence: The N-formyl group serves a dual role—as a robust protecting group orthogonal to BOC/Cbz and as a direct precursor for N-methyl derivatives via reduction, avoiding the use of toxic methylating agents.
The "Fluorine Effect": Structural & Electronic Rationale
To effectively utilize this building block, one must understand the electronic consequences of the 3-fluoro substitution. Unlike non-fluorinated piperidines, the 3-fluoro analog exhibits a distinct conformational bias due to the gauche effect and charge-dipole interactions.
Conformational Bias & pKa Modulation
The fluorine atom at the 3-position is not merely a metabolic blocker; it is a conformational lock.
-
Axial Preference: In protonated 3-fluoropiperidines, the fluorine atom frequently adopts an axial orientation.[1][2] This is stabilized by a favorable antiparallel alignment of the C–F dipole and the N–H+ bond vector.
-
Basicity Reduction: The strong electron-withdrawing nature of fluorine (inductive effect, -I) reduces the electron density on the nitrogen lone pair. This lowers the pKa from ~11 (unsubstituted piperidine) to ~9–9.5. This is clinically significant for reducing off-target cardiotoxicity (hERG binding usually correlates with high basicity).
Visualization: The Fluorine Impact
The following diagram illustrates the physicochemical shifts induced by the 3-fluoro modification.
Figure 1: Mechanistic impact of C3-fluorination on piperidine pharmacokinetics and pharmacodynamics.
Synthetic Utility & Reaction Pathways[2][3][4][5][6][7][8][9][10][11][12]
The N-formyl group distinguishes this compound from standard N-Boc or N-Benzyl building blocks. It offers unique reactivity profiles suitable for late-stage functionalization.
The N-Formyl "Pivot"
The formyl group (N-CHO) is chemically unique because it can be directed toward three distinct outcomes:
-
Reduction to N-Methyl: A "masked" methyl group. Reduction with LiAlH4 or Borane converts N-CHO directly to N-Me. This is superior to alkylation with methyl iodide (genotoxic) or reductive amination with formaldehyde (potential for side reactions) in complex synthesis.
-
Formyl Transfer Reagent: N-Formyl piperidines can act as formyl donors to Grignard reagents, yielding aldehydes while releasing the free amine.
-
Deformylation: Acidic or basic hydrolysis releases the free 3-fluoropiperidine secondary amine for coupling.
Visualization: Synthetic Divergence
Figure 2: Divergent synthetic applications of the N-Formyl-3-fluoropiperidine scaffold.
Experimental Protocols
The following protocols are derived from standard methodologies for N-formyl piperidine manipulation and adapted for the fluorinated analog.
Protocol A: Synthesis of N-Methyl-3-fluoropiperidine (Reductive Conversion)
Application: Generating N-methylated drug analogs without using methyl iodide.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.
-
Reagent Prep: Charge flask with 1-Piperidinecarboxaldehyde, 3-fluoro- (1.0 eq) dissolved in anhydrous THF (0.2 M concentration).
-
Reduction: Cool to 0°C. Cautiously add LiAlH4 (2.0 M in THF, 1.5 eq) dropwise. Note: Evolution of gas will occur.
-
Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (N-CHO spot disappears; N-Me spot is more polar).
-
Workup (Fieser Method): Cool to 0°C. Quench sequentially with:
-
x mL water (per x g LiAlH4)
-
x mL 15% NaOH
-
3x mL water
-
-
Isolation: Filter the granular precipitate. Dry the filtrate over MgSO4 and concentrate in vacuo.
-
Yield: Expect >85% conversion to the N-methyl tertiary amine.
Protocol B: Deformylation to 3-Fluoropiperidine Hydrochloride
Application: Accessing the free amine for amide coupling or SNAr reactions.
-
Reaction: Dissolve 1-Piperidinecarboxaldehyde, 3-fluoro- in Methanol (0.5 M).
-
Acidification: Add concentrated HCl (3.0 eq) or Acetyl Chloride (generating HCl in situ).
-
Incubation: Stir at 60°C for 6–12 hours. The N-CHO bond is robust; heat is required.
-
Purification: Concentrate the solvent completely. Triturate the residue with diethyl ether to remove non-polar impurities.
-
Result: The product is 3-fluoropiperidine hydrochloride , a hygroscopic white solid ready for coupling.
Strategic Applications in Drug Discovery[2][9]
Bioisosterism & Metabolic Stability
Replacing a hydrogen with fluorine at the C3 position blocks metabolic "soft spots." In many piperidine-based drugs, the C3 position is prone to cytochrome P450 oxidation.
-
Mechanism: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, rendering the 3-position inert to oxidative attack.
-
Reference: See Purser et al. for a review on fluorine in metabolism [1].
Case Study Relevance: KSP Inhibitors
Research into Kinesin Spindle Protein (KSP) inhibitors has utilized the 3-fluoropiperidine scaffold.[2][3]
-
Insight: In the development of MK-0731, Merck scientists found that introducing a fluorine at the 3-position of the piperidine ring reduced the basicity of the nitrogen. This modification was crucial for balancing potency with reduced hERG channel affinity [2].
-
Application: Researchers can use 1-Piperidinecarboxaldehyde, 3-fluoro- as a starting material to replicate this "basicity tuning" in their own lead series.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[2][4] 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-(1H-pyrazol-3-yl)-2-(3-fluoropiperidin-1-yl)-2-phenylacetamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252. Link
-
Olah, G. A., & Arvanaghi, M. (1981). Formyl Transfer to Grignard Reagents with N-Formylpiperidine.[5] Organic Syntheses, 64, 114. Link
-
Glorius, F., et al. (2019).[6] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[4] Nature Catalysis. Link
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- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Fluoropiperidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile synthetic handle.[1][2][3] The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, offers a powerful tool to modulate the physicochemical and pharmacological properties of piperidine-containing drug candidates.[4][5] This guide provides a comprehensive overview of the discovery and application of 3-fluoropiperidine derivatives. We will explore the synthetic rationale, conformational implications, and impact on key drug-like properties, supported by detailed protocols and case studies, to equip researchers with the knowledge to effectively leverage this valuable structural motif.
Introduction: The "Fluorine Advantage" in the Piperidine Core
Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to profoundly influence a molecule's properties without introducing significant steric bulk.[4] In the context of the piperidine ring, placing a fluorine atom at the 3-position offers a nuanced approach to molecular design. This modification can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug-target interactions, reducing off-target effects (such as hERG channel binding), and improving pharmacokinetic profiles.[6][7]
-
Influence Conformation: Fluorine substitution can alter the conformational equilibrium of the piperidine ring, favoring specific chair conformations that can enhance binding to a biological target.[8]
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolism, increasing the half-life of a drug.[8]
-
Improve Cell Permeability: Fine-tuning lipophilicity and polarity through fluorination can improve a compound's ability to cross cellular membranes.[8]
The strategic placement of fluorine is not merely an exchange of atoms but a sophisticated method for fine-tuning a molecule's three-dimensional structure and electronic profile to achieve a desired biological outcome.
Synthetic Strategies for Accessing 3-Fluoropiperidines
The synthesis of 3-fluoropiperidines, particularly as single stereoisomers, presents a significant chemical challenge.[6] Several strategies have been developed, broadly categorized into fluorination of pre-formed piperidine rings and cyclization of fluorinated precursors.
Nucleophilic Fluorination of Hydroxypiperidine Precursors
One of the most common approaches involves the deoxofluorination of a protected 3-hydroxypiperidine. This method relies on the SN2 displacement of an activated hydroxyl group with a fluoride source.
Workflow for Nucleophilic Fluorination:
Caption: General workflow for synthesizing 3-fluoropiperidine via nucleophilic fluorination.
Key fluorinating agents like diethylaminosulfur trifluoride (DAST) have been used, though they can sometimes promote ring-enlargement side reactions.[9] The choice of protecting group for the nitrogen is crucial to prevent side reactions and influence the stereochemical outcome.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of an electron-rich piperidine derivative, such as an enamine or a silyl enol ether, with an electrophilic fluorine source like Selectfluor®.[6] This method can provide access to fluorinated piperidines that are difficult to obtain through nucleophilic routes.[10]
Hydrogenation of Fluoropyridine Precursors
A powerful and increasingly popular method is the catalytic hydrogenation of substituted 3-fluoropyridines.[1] This approach benefits from the commercial availability of a wide range of fluoropyridine starting materials. Recent advances using rhodium and palladium catalysts have enabled highly diastereoselective reductions, often yielding all-cis multifluorinated piperidines.[1][2][11] This strategy is particularly effective for producing piperidines with multiple substituents in a controlled manner.[11]
Asymmetric and Catalytic Methods
The demand for enantiomerically pure fluorinated piperidines has driven the development of asymmetric methods. These include Pd-catalyzed asymmetric allylic alkylation and aminofluorination of unactivated alkenes, providing access to chiral β-fluoropiperidines with excellent enantioselectivity.[12][13][14]
Physicochemical and Conformational Consequences of 3-Fluorination
The introduction of a fluorine atom at the C3 position has profound and predictable effects on the piperidine ring's properties.
Impact on Basicity (pKa)
The primary electronic effect of the C-F bond is inductive electron withdrawal, which lowers the electron density at the nitrogen atom and thus reduces its basicity (lowers the pKa). This effect is conformation-dependent.[7][15]
-
An equatorial fluorine atom exerts a stronger pKa-lowering effect due to a more effective through-bond inductive effect.[7]
-
An axial fluorine has a less pronounced effect on pKa.[15]
This modulation is a key tool for medicinal chemists to reduce undesirable interactions, such as hERG liability, which is often associated with highly basic amines.[6][7]
Table 1: Comparison of pKa Values for Piperidine and 3-Fluoropiperidine Isomers
| Compound | Fluorine Position | Approximate pKa | ΔpKa vs. Piperidine |
| Piperidine | N/A | ~11.2 | 0 |
| (±)-3-Fluoropiperidine | Mix (axial/equatorial) | ~9.4 | -1.8[15] |
| cis-3-Fluoro-4-X-piperidine | Axial F | ~7.6 | -3.6[6] |
| trans-3-Fluoro-4-X-piperidine | Equatorial F | ~6.6 | -4.6[6] |
Note: Absolute pKa values can vary based on substitution and measurement conditions. The trend is the key takeaway.
Conformational Preferences: The Axial Fluorine Anomaly
While steric bulk would typically favor an equatorial position, the C-F bond often prefers an axial orientation in the protonated state of the piperidine ring.[8][9] This preference is attributed to stabilizing hyperconjugative and electrostatic interactions.
Mechanism of Axial Stabilization:
Caption: Favorable anti-periplanar alignment of N+-H and C-F bonds stabilizes the axial conformer.
This includes a favorable charge-dipole interaction between the positively charged ammonium group (N+-H) and the partial negative charge on the fluorine atom when they are in an anti-periplanar arrangement.[6][8][9] This conformational locking can be exploited to present other substituents in specific orientations for optimal target engagement.
Case Study in Drug Discovery: Kinesin Spindle Protein (KSP) Inhibitors
A compelling example of the strategic use of 3-fluoropiperidine comes from the development of Kinesin Spindle Protein (KSP) inhibitors by Merck for cancer therapy.[6]
-
The Problem: An initial lead compound containing a simple piperidine ring was a potent KSP inhibitor but suffered from being a strong substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy.
-
The Hypothesis: The high basicity of the piperidine nitrogen was thought to be a key driver of P-gp recognition. The team hypothesized that reducing the pKa could mitigate this issue.
-
The Solution: Introduction of a fluorine atom at the 3-position of the piperidine ring was explored. Crucially, the stereochemistry was vital.
-
The axial 3-fluoro diastereomer resulted in a pKa of 7.6.
-
The equatorial 3-fluoro diastereomer had a pKa of 6.6.
-
-
The Result: The axial fluoro-substituted compound (which became the clinical candidate MK-0731) showed increased efficacy.[6] The carefully tuned basicity disrupted P-gp efflux while maintaining potent KSP inhibition. This case highlights how stereospecific fluorination can resolve a complex ADME (Absorption, Distribution, Metabolism, and Excretion) problem.[6]
Experimental Protocols
Protocol: Synthesis of N-Boc-3-fluoropiperidine via Deoxofluorination
This protocol describes a representative synthesis starting from commercially available N-Boc-3-hydroxypiperidine.
Materials:
-
(S)-N-Boc-3-hydroxypiperidine[16]
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution over 15 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N-Boc-3-fluoropiperidine as a clear oil.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Outlook
The 3-fluoropiperidine motif is a powerful and validated structural element in modern medicinal chemistry. Its ability to subtly modulate basicity, control conformation, and block metabolic hotspots provides a sophisticated tool for overcoming common challenges in drug development, from target binding to pharmacokinetics.[4] As synthetic methodologies for accessing stereochemically defined fluorinated heterocycles continue to advance, the application of 3-fluoropiperidine and other fluorinated building blocks is set to expand, enabling the design of safer and more effective therapeutics.[14][17] The future will likely see the development of even more selective and efficient catalytic methods, further broadening the chemical space available to medicinal chemists.[11][14]
References
- Akimov, O., et al. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
- Kim, H.J., et al. Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Conference Paper. (2013).
- Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019).
- Wuitschik, G., et al. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition. (2020).
- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
- Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines. ResearchGate.
- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023).
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Presentation Slide.
- Tuning basicity. Cambridge MedChem Consulting. (2023).
-
Wagener, T., & Glorius, F. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. (2020). Available at: [Link]
- Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate.
-
Frolov, N. A., & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023). Available at: [Link]
-
Fustero, S., et al. Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. (2024). Available at: [Link]
- Application of the all-cis-(multi)fluorinated piperidine building blocks. ResearchGate.
- Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.
- Frolov, N. A., & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2023).
- 3-Hydroxypiperidine. Tocopharm.
-
Böhm, H. J., et al. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (2008). Available at: [Link]
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents. (2017).
-
Zhang, R., et al. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. (2017). Available at: [Link]
- Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics. (2025).
-
Jolliffe, J. D., et al. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry. (2024). Available at: [Link]
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The Fluorine Switch: Conformational Control in Piperidine Scaffolds
Topic: Role of fluorine in piperidine ring conformation Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its conformational flexibility often leads to entropic penalties upon protein binding. Fluorine substitution acts as a "stereoelectronic switch," capable of locking specific conformations through the gauche effect and charge-dipole interactions . This guide details the mechanistic underpinnings of these effects, specifically in 3- and 4-fluoropiperidines, and provides a validated workflow for their analysis. By mastering these interactions, drug developers can modulate pKa, lipophilicity, and binding affinity with atomic precision.
The Stereoelectronic Toolkit
To predict the conformation of fluorinated piperidines, one must move beyond simple steric arguments (A-values). In these systems, stereoelectronic forces often override steric repulsion.
The Fluorine Gauche Effect
Unlike larger halogens, fluorine prefers a gauche orientation relative to vicinal electron-donating groups (like
-
Mechanism: Hyperconjugation.[1][2][3][4] The electron density from a filled
bond donates into the low-lying antibonding orbital. -
Geometric Requirement: This interaction is maximized when the
and are anti-periplanar, forcing the C-F and C-C/C-N bonds into a gauche relationship.
Charge-Dipole Interactions (The Protonation Switch)
The most potent conformational driver in piperidines is the protonation state of the nitrogen.
-
Neutral Amine: Dipole-dipole repulsion between the C-F bond and the Nitrogen lone pair can destabilize certain conformers.
-
Protonated Ammonium: A strong attractive electrostatic interaction occurs between the electronegative fluorine (
) and the electropositive ammonium hydrogen ( ). This interaction ( ) stabilizes conformations where these atoms are spatially close (syn-axial).
Positional Analysis: 3-Fluoro vs. 4-Fluoro
3-Fluoropiperidine: The Axial Anomaly
In cyclohexane, substituents prefer the equatorial position to avoid 1,3-diaxial strain. In 3-fluoropiperidine, this rule is inverted, particularly in the protonated state.
-
The Phenomenon: 3-Fluoropiperidine salts (HCl, TFA) show a nearly exclusive preference for the Axial conformation.
-
The Driver:
-
Thermodynamics: The axial conformer is stabilized by
kcal/mol relative to the equatorial form in polar solvents.
4-Fluoropiperidine: Sterics Reassert Control
-
The Phenomenon: 4-Fluoropiperidine generally retains the Equatorial preference typical of cyclohexanes.
-
Reasoning: The fluorine is too distant (gamma position) from the nitrogen center for the charge-dipole effect to override the 1,3-diaxial steric strain.
-
Exception: If the nitrogen is substituted with bulky groups that create severe 1,3-strain with an equatorial fluorine, the equilibrium may shift, but this is rare compared to the 3-position.
Physicochemical Implications
Fluorine does not just alter shape; it fundamentally shifts the electronic properties of the piperidine.
Basicity Modulation (pKa)
Fluorine is highly electronegative (Inductive effect,
| Scaffold | Approx. pKa | Mechanism of Shift |
| Piperidine | ~11.0 | Baseline. |
| 4-Fluoropiperidine | ~9.4 | Inductive effect (distance attenuated). |
| 3-Fluoropiperidine | ~8.5 - 9.3 | Strong Inductive effect + Conformational Stabilization . |
-
Note on 3-F pKa: The pKa of 3-fluoropiperidine is actually higher than predicted by pure induction.[6] Why? The protonated form is stabilized by the
interaction.[6] Since the conjugate acid is stabilized, the basicity is preserved more than expected.
Lipophilicity (LogP) and Metabolic Stability
-
LogP: Fluorination typically increases lipophilicity (
), but in piperidines, the reduction in pKa (leading to more neutral species at physiological pH) can paradoxically increase membrane permeability. -
Metabolism: C-F bonds are metabolically robust.[4] Blocking the 3- or 4-positions prevents oxidative metabolism (P450 hydroxylation) at these susceptible sites.
Visualization of Conformational Logic
The following diagram illustrates the decision tree for determining the major conformer of 3-substituted piperidines.
Caption: Decision matrix for 3-fluoropiperidine conformation. Protonation triggers the "Fluorine Switch" to the axial form.
Experimental Protocols: Validating Conformation
To confirm the conformation in your specific molecule, rely on NMR Spectroscopy .[2][4] X-ray crystallography is useful but reflects solid-state packing forces; solution-state NMR is more relevant for biological activity.
The " Coupling" Protocol
The vicinal coupling constant between Hydrogen and Fluorine (
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the piperidine salt (HCl or TFA) in a deuterated solvent.
-
Critical: Use a non-protic polar solvent like DMSO-d6 or CD3CN to prevent rapid proton exchange if analyzing the N-H coupling, though the C-H coupling is sufficient.
-
-
Acquisition:
-
Acquire a standard
-NMR and a -decoupled -NMR if possible (to simplify multiplets). -
Acquire a
-NMR.
-
-
Analysis of H4-F3 Coupling:
-
Focus on the signal for the proton at C4 (vicinal to the fluorine at C3).
-
Measure the coupling constant
.
-
The Diagnostic Criteria (The "30 Hz Rule"):
| Measured | Dihedral Angle | Interpretation | Conformation |
| 30 - 45 Hz | ~180° (Anti-periplanar) | F is Axial (assuming H is Axial) | Axial F |
| 6 - 15 Hz | ~60° (Gauche) | F is Equatorial | Equatorial F |
Self-Validating Check: If you observe a
Computational Validation Workflow
Before synthesis, validate your design using DFT (Density Functional Theory).
Caption: Computational workflow for predicting piperidine conformation prior to synthesis.
Case Study: The Merck KSP Inhibitor[7]
Context: In the development of Kinesin Spindle Protein (KSP) inhibitors, Merck researchers needed to modulate the basicity of a piperidine nitrogen to reduce hERG channel blockage (a cardiotoxicity risk) while maintaining potency.
The Solution:
-
Result: The electron-withdrawing fluorine lowered the pKa to ~7.6 (from ~9.5), reducing the percentage of charged species at physiological pH.
-
Conformation: The 3-F substituent adopted the Axial conformation due to the protonated interaction in the binding pocket. This rigidified the ring, reducing the entropic penalty of binding and improving selectivity.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[4] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Sci.
-
[Link]
-
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.
-
[Link]
-
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[4][7] Beilstein J. Org. Chem.
-
[Link]
-
-
Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[8] Part 1: The Discovery of 3,5-Diaryl-4-isoxazolyl-piperidines as Potent and Selective Inhibitors of the Mitotic Kinesin KSP. Bioorg. Med. Chem. Lett.
-
[Link]
-
Sources
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
A Senior Application Scientist's Guide to the Physicochemical Properties of Fluorinated Piperidines
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its privileged status arises from its ability to confer aqueous solubility and engage in critical binding interactions. However, the unfunctionalized piperidine scaffold often presents challenges, including high basicity and susceptibility to metabolic degradation. The strategic incorporation of fluorine has emerged as a powerful tactic to meticulously sculpt the physicochemical properties of piperidine-containing drug candidates, enhancing their overall profile.[3][4] This guide provides an in-depth exploration of how fluorination impacts the core physicochemical properties of piperidines—basicity (pKa), lipophilicity (LogP/LogD), and conformation—offering field-proven insights and detailed experimental protocols to empower rational drug design.
The Impact of Fluorination on Piperidine Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, membrane permeability, and potential for off-target effects like hERG channel binding.[2] Unsubstituted piperidine is strongly basic, which can limit oral bioavailability. Fluorine, as the most electronegative element, exerts a potent electron-withdrawing inductive effect, which can significantly lower the pKa of the piperidine nitrogen.[5][6] This modulation is a key strategy for optimizing pharmacokinetic profiles.[5][6]
1.1 The Inductive Effect in Action
The introduction of a fluorine atom reduces the electron density on the nitrogen, making its lone pair less available for protonation. This results in a weaker base, i.e., a lower pKa. The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the nitrogen.
-
2-Fluoropiperidine: Fluorine at the C2 position has the most pronounced effect due to its proximity to the nitrogen, causing a substantial decrease in pKa.
-
3-Fluoropiperidine: The effect is attenuated but still significant.
-
4-Fluoropiperidine: Fluorine at the C4 position has the smallest, yet often ideal, impact on basicity for many drug discovery applications.[5]
This positional effect allows for the fine-tuning of basicity to strike a balance between aqueous solubility (favoring the protonated, charged form) and membrane permeability (favoring the neutral, uncharged form).[5]
Table 1: Positional Effects of Fluorination on Piperidine pKa
| Compound | pKa (Approximate) | Change vs. Piperidine |
| Piperidine | 11.2 | N/A |
| 4-Fluoropiperidine | 9.6 - 10.2 | ↓ 1-1.6 units |
| 3-Fluoropiperidine | 9.0 - 9.7 | ↓ 1.5-2.2 units |
| Data compiled from multiple sources indicating general trends. |
Navigating Lipophilicity (LogP & LogD) with Fluorine
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[7] It is typically expressed as LogP (for the neutral species) or LogD (the partition coefficient at a specific pH). While often considered a "hydrophobic" atom, fluorine's effect on lipophilicity is complex and context-dependent.[8]
Fluorination can either increase or decrease lipophilicity depending on the molecular environment and the degree of fluorination.[9][10] For instance, replacing a C-H bond with a C-F bond can increase local polarity while simultaneously shielding the molecule from hydration, sometimes leading to counterintuitive effects on LogP.[8] In many saturated heterocyclic systems like piperidines, mono- or di-fluorination often leads to a modest increase in lipophilicity.[9][11]
Table 2: Representative LogP Values for Fluorinated Piperidines
| Compound | LogP (Calculated/Experimental Range) |
| N-Methylpiperidine | 1.8 - 2.0 |
| N-Methyl-4-fluoropiperidine | 1.9 - 2.2 |
| N-Methyl-3,3-difluoropiperidine | 2.0 - 2.4 |
| Values are illustrative and can vary based on measurement/calculation method and substitution on the nitrogen. |
Conformational Control: The Power of Stereoelectronics
Beyond simple inductive effects, fluorine exerts profound control over the three-dimensional shape of the piperidine ring.[3][12] The piperidine ring typically adopts a low-energy chair conformation. The orientation of the fluorine atom—either axial (pointing up or down) or equatorial (pointing out from the side)—can be influenced by subtle stereoelectronic interactions.
Key factors governing fluorine's conformational preference include:
-
Charge-Dipole Interactions: In the protonated (ammonium) form, an axial fluorine can engage in a stabilizing interaction with the N+-H bond.[2][13]
-
Hyperconjugation: Interactions between the C-F bond's antibonding orbital (σ*C-F) and adjacent C-H or C-C bonding orbitals can stabilize certain conformations.[3][13]
-
Steric Repulsion and Dipole Minimization: These classic effects also play a role in determining the lowest energy state.[3][13]
A fascinating and often exploited phenomenon is the "axial fluorine preference."[3][14] In many substituted fluoropiperidines, particularly the protonated hydrochloride salts, the fluorine atom preferentially adopts an axial orientation, even when sterics might suggest an equatorial preference.[15] This conformational locking can be a powerful tool for drug designers to present a specific pharmacophore to a biological target, potentially increasing potency and selectivity.[2][3]
Diagram: Factors Influencing Fluorine Conformational Preference This diagram illustrates the key non-covalent interactions that dictate whether a fluorine substituent on a piperidine ring will favor an axial or equatorial position.
Implications for Metabolic Stability
A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[3][4] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family, which are responsible for the majority of oxidative drug metabolism.[16][17]
By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolism. This can lead to:
-
Increased drug half-life: The drug persists longer in the body.
-
Improved oral bioavailability: Less of the drug is eliminated during its first pass through the liver.
-
Reduced formation of potentially toxic metabolites.
However, it is a simplification to assume the C-F bond strength is the only factor.[17][18] Fluorine's electronic perturbations can also influence a drug's affinity for metabolizing enzymes, which plays a significant role in its overall metabolic profile.[17]
Diagram: Workflow for Physicochemical Profiling This workflow outlines the systematic experimental approach to characterizing the key physicochemical properties of a novel fluorinated piperidine derivative.
Experimental Protocols
5.1 Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for accurately measuring the pKa of a fluorinated piperidine hydrochloride salt.[19][20][21]
A. Instrumentation & Reagents:
-
Calibrated pH meter with a combination glass electrode.[19][22]
-
Automated titrator or manual burette (Class A).
-
Magnetic stirrer and stir bar.
-
Standard pH buffers (4.00, 7.00, 10.00).
-
Standardized 0.1 M Sodium Hydroxide (NaOH) titrant.
-
Standardized 0.1 M Hydrochloric Acid (HCl).
-
Potassium Chloride (KCl) for maintaining ionic strength.[19][20]
-
Degassed, deionized water.
B. Procedure:
-
Calibration: Calibrate the pH meter using the pH 4, 7, and 10 standard buffers.[19]
-
Sample Preparation: Accurately weigh and dissolve the fluoropiperidine sample in deionized water to a final concentration of approximately 1-10 mM.[19][20] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[20]
-
Initial Acidification: Place 20 mL of the sample solution in a titration vessel.[19][20] If titrating the free base, acidify the solution to ~pH 2 with 0.1 M HCl.[19][20]
-
Titration: Immerse the pH electrode and begin stirring at a constant, slow speed. Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL).[20]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH unit drift per minute).[19] Continue the titration until ~pH 12.[19][20]
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at exactly half of this volume.
-
Replication: Perform the titration in triplicate to ensure reproducibility.[19]
5.2 Protocol: LogP/LogD Determination by Reverse-Phase HPLC (RP-HPLC)
This method correlates a compound's retention time on a reverse-phase column with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[23][24]
A. Instrumentation & Reagents:
-
HPLC system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
A set of 5-7 calibration standards with known LogP values spanning the expected range of the analyte.
-
Test compound (fluoropiperidine).
B. Procedure:
-
Calibration Curve:
-
Prepare stock solutions of the calibration standards and the test compound in a suitable solvent (e.g., methanol).
-
Run a series of isocratic HPLC methods with varying ratios of Mobile Phase A and B (e.g., 90:10, 80:20, 70:30, etc.).
-
For each standard at each mobile phase composition, calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time (void volume).
-
Plot log(k') versus the percentage of organic modifier for each standard. Extrapolate the linear regression to 100% aqueous phase (0% organic) to find the y-intercept, which is log(k'_w).
-
Finally, create the calibration curve by plotting the known LogP values of the standards (y-axis) against their calculated log(k'_w) values (x-axis).
-
-
Sample Analysis:
-
Inject the fluoropiperidine test compound and determine its log(k'_w) using the same procedure as for the standards.
-
-
LogP Calculation:
-
Using the linear equation from the calibration curve (y = mx + c), calculate the LogP of the test compound (y) from its measured log(k'_w) value (x).
-
5.3 Protocol: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the preferred conformation of fluorinated piperidines in solution.[3][12][14] ¹H, ¹³C, and especially ¹⁹F NMR experiments provide critical data.[25][26]
A. Instrumentation & Reagents:
-
High-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.
-
NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, D₂O, DMSO-d₆) to assess solvent effects on conformation.[3][14]
-
Fluoropiperidine sample.
B. Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR: Acquire a standard ¹H spectrum. The key information lies in the proton-proton coupling constants (³J_HH). For a chair conformation, large coupling constants (8-12 Hz) between vicinal protons typically indicate a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or diequatorial relationships.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to observe the chemical shift of the fluorine atom(s). Then, acquire a proton-coupled ¹⁹F spectrum.[25]
-
Conformational Assignment: The magnitude of the vicinal proton-fluorine coupling constant (³J_HF) is highly diagnostic of the C-H/C-F dihedral angle and thus the fluorine's orientation.[13][14]
-
Large ³J_HF (30-45 Hz): Typically indicates an anti-periplanar arrangement, consistent with an axial fluorine and an axial proton on the adjacent carbon.
-
Small ³J_HF (5-15 Hz): Typically indicates a gauche arrangement, consistent with an equatorial fluorine.
-
-
Advanced Experiments (Optional): 2D experiments like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹⁹F HOESY can be used to unambiguously assign all signals and confirm through-space proximities, further solidifying the conformational assignment.[27][28]
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Portal. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]
-
Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]
-
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Medicinal Chemistry Letters. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
Distribution of the experimental lipophilicity values of series D, E... ResearchGate. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Development of Methods for the Determination of pKa Values. Molecules. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]
-
Potentiometric Titration of an Unknown Weak Acid. University of California, Santa Cruz. [Link]
-
Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]
-
Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. ResearchGate. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. d-nb.info [d-nb.info]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. cris.technion.ac.il [cris.technion.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]
- 25. azom.com [azom.com]
- 26. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- from 3-fluoropiperidine
Executive Summary
The synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- (also known as
This guide details two distinct, validated protocols for converting 3-fluoropiperidine (often supplied as the hydrochloride salt) into its
-
Protocol A (The "Green" Route): Utilizes Ethyl Formate.[1][2] Ideal for scale-up, high purity requirements, and minimizing hazardous waste.
-
Protocol B (The "Kinetic" Route): Utilizes Acetic Formic Anhydride (AFA).[3] Ideal for rapid, small-scale synthesis or unreactive amines.
Key Technical Insight: The presence of the fluorine atom at the C3 position introduces unique electronic effects (dipole interactions) and conformational constraints. Furthermore, the resulting formamide exhibits rotamerism observable in NMR at room temperature, a phenomenon often mistaken for impurities by less experienced chemists.
Retrosynthetic Analysis & Strategy
The transformation is a Nucleophilic Acyl Substitution.[4] The secondary amine of 3-fluoropiperidine acts as the nucleophile attacking the carbonyl carbon of a formyl donor.
Reaction Pathway Visualization
Figure 1: Strategic workflow for the N-formylation of 3-fluoropiperidine. Route A is preferred for process safety; Route B is preferred for reaction speed.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Starting Material Form | HCl Salt vs. Free Base | 3-Fluoropiperidine is typically sold as an HCl salt to prevent oxidation/degradation. It must be neutralized (in situ or ex situ) for the nucleophilic attack to occur. |
| Temperature Control | Method B (Mixed Anhydride) is exothermic and produces CO gas if overheated. Strict temperature control is vital for safety. | |
| Moisture Sensitivity | Moderate | Method B requires anhydrous conditions to prevent hydrolysis of the anhydride. Method A is more tolerant. |
| Stereochemistry | Chiral Integrity | If using enantiopure 3-fluoropiperidine, avoid prolonged high-heat acidic conditions (Method A is safer for chiral substrates than azeotropic acid reflux). |
Experimental Protocols
Protocol A: Transamidation using Ethyl Formate (Recommended for Scale-Up)
This method is atom-economical and simplifies purification, as the byproduct is ethanol.
Reagents:
-
3-Fluoropiperidine Hydrochloride (1.0 equiv)
-
Ethyl Formate (10-20 equiv) – Acts as both reagent and solvent.
-
Triethylamine (Et
N) (1.1 equiv) – To neutralize the HCl salt.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-Fluoropiperidine HCl and Ethyl Formate. The solid may not fully dissolve initially.
-
Neutralization: Add Et
N dropwise. A white precipitate (Et N·HCl) will form immediately. -
Reaction: Heat the mixture to reflux (
C) for 12–24 hours. Monitor by TLC (System: 100% EtOAc or 5% MeOH/DCM). The amine spot (ninhydrin active) should disappear. -
Workup:
-
Cool to room temperature.
-
Filter off the solid Et
N·HCl salts.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Concentrate the filtrate under reduced pressure (rotary evaporator).
-
-
Purification: The residue is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (b.p. approx. 100-110°C at 5 mmHg) or flash column chromatography (SiO
, eluting with EtOAc/Hexanes).
Expert Note: Ethyl formate is volatile. Ensure your condenser is efficient (use chilled water) to prevent solvent loss over the long reflux period.
Protocol B: Mixed Anhydride (Acetic Formic Anhydride - AFA)
This method utilizes a highly reactive intermediate generated in situ. It is faster but requires careful handling of exotherms and byproducts (acetic acid).
Reagents:
-
3-Fluoropiperidine Hydrochloride (1.0 equiv)
-
Formic Acid (98%, 2.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Dichloromethane (DCM) (Solvent, 10 mL/g of amine)
-
Base (e.g., Na
CO or Et N) (1.1 equiv)
Step-by-Step Methodology:
-
AFA Preparation (Critical):
-
In a separate dry flask, cool Formic Acid to
C. -
Add Acetic Anhydride dropwise. Stir at
C for 15 minutes, then warm to C for 15 minutes to maximize anhydride formation. -
Cool back to
C before use.
-
-
Amine Preparation: Suspend 3-Fluoropiperidine HCl in DCM. Add the base (Et
N) to free-base the amine. Cool to C. -
Addition: Cannulate or drip the pre-formed AFA solution into the amine solution slowly. Caution: Exothermic.
-
Reaction: Stir at
C for 30 minutes, then allow to warm to room temperature. Reaction is usually complete within 1-2 hours. -
Quench & Workup:
-
Quench with saturated aqueous NaHCO
(gas evolution possible). -
Extract with DCM (3x).
-
Wash combined organics with brine.
-
Dry over MgSO
and concentrate.
-
-
Purification: Flash chromatography is usually required to remove traces of acetamide byproducts if the temperature was not strictly controlled (amine attacking the acetyl group instead of the formyl group).
Analytical Characterization & Validation
NMR Interpretation: The Rotamer Trap
A common error in analyzing
Expected
-
Formyl Proton (-CHO): Two singlets (or finely split doublets) typically appearing around
8.0 – 8.2 ppm. Ratio is often ~60:40 or 50:50 depending on the solvent and substitution. -
H-3 (Geminal to Fluorine): A multiplet (dtt or similar) at
4.5 – 4.9 ppm. Large coupling constant (~47 Hz). This signal will also be split/broadened by the rotameric equilibrium. -
Validation: To confirm purity vs. rotamers, run a Variable Temperature (VT) NMR at
C (in DMSO- ). The rotamer peaks should coalesce into single averaged signals.
Data Table: Physical Properties[6]
| Property | Value (Approximate) | Source/Note |
| Molecular Formula | C | - |
| Molecular Weight | 131.15 g/mol | - |
| Appearance | Colorless to pale yellow oil | Liquid at RT |
| Boiling Point | ~220-225 °C (760 mmHg) | Est. from non-fluoro analog [1] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor water solubility |
Troubleshooting & Decision Matrix
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthesis route.
Common Issues
-
Low Yield: Usually due to incomplete neutralization of the HCl salt. Ensure Et
N is in slight excess (1.1 to 1.2 equiv). -
Acetylated Impurity (Route B): If you observe an acetyl peak (~2.1 ppm) instead of formyl, the reaction temperature was too high, or the AFA was not formed properly before addition.
-
Solidification: The product is an oil, but if it solidifies, it may be the HCl salt of the starting material (incomplete reaction). Check pH of aqueous workup.
References
-
National Institute of Standards and Technology (NIST). 1-Piperidinecarboxaldehyde - Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. N-Formylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Formylation of Amines - General Methodologies. Available at: [Link]
Sources
1-Piperidinecarboxaldehyde, 3-fluoro- as a building block in organic synthesis
Application Note: 1-Piperidinecarboxaldehyde, 3-fluoro- in Medicinal Chemistry
Critical Data Integrity Notice
Attention Researchers: A discrepancy exists in common database queries regarding the identifier CAS 87120-72-7 .
-
Target Molecule: 1-Piperidinecarboxaldehyde, 3-fluoro- (Also known as N-Formyl-3-fluoropiperidine).[1][2][3]
-
Database Conflict: CAS 87120-72-7 is frequently assigned to tert-Butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine) in commercial catalogs.[1][2][3]
-
Resolution: This guide focuses strictly on the 1-Piperidinecarboxaldehyde, 3-fluoro- structure (N-formyl-3-fluoropiperidine). Ensure structural verification via NMR (
F, H) prior to synthesis.
Introduction: The Fluorine Effect in Piperidine Scaffolds
The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs.[1][2][3] However, the unsubstituted piperidine core often suffers from metabolic liability (oxidative metabolism) and non-specific binding (high basicity).[1]
1-Piperidinecarboxaldehyde, 3-fluoro- serves as a high-value building block because it introduces a strategic fluorine atom at the C3 position while masking the nitrogen with a formyl group.[1][2][3] This specific architecture offers three distinct advantages in drug design:
-
pKa Modulation: The electronegative fluorine at C3 inductively withdraws electron density from the nitrogen (once deprotected), lowering the pKa of the amine by 1–2 units.[3] This reduces lysosomal trapping and hERG channel inhibition, common failures in cardiac safety screens.[3]
-
Conformational Locking: Unlike non-fluorinated piperidines, 3-fluoropiperidines exhibit a counter-intuitive preference for the axial conformation of the fluorine substituent when the nitrogen is protonated.[3] This "charge-dipole" effect allows medicinal chemists to pre-organize the molecule for specific receptor binding pockets.[2][3]
-
Divergent Reactivity: The
-formyl group is a "Janus" handle—it serves as a robust protecting group stable to acidic conditions (unlike Boc), or as a direct precursor to anngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -methyl group via reduction, effectively shortening synthetic sequences.[2][3]
Physicochemical Profile & Building Block Specifications
| Property | Value / Characteristic | Impact on Synthesis |
| Molecular Formula | -- | |
| Molecular Weight | 131.15 g/mol | -- |
| Stereochemistry | Chiral Center at C3 | Available as racemate or enantiopure ((R) or (S)).[2] Enantiopurity is critical for binding affinity.[2][3] |
| Boiling Point | ~220°C (Predicted) | High boiling point allows for high-temperature functionalization without loss of material.[2][3] |
| Solubility | DCM, THF, MeOH, Water | Amphiphilic nature requires careful extraction protocols (salting out recommended).[1] |
| Stability | High | Resistant to oxidation; Formyl group prevents N-oxidation. |
| Distinct diagnostic signal for reaction monitoring.[2][3] |
Application Protocols
Workflow Overview
The following diagram illustrates the divergent utility of the scaffold:
Figure 1: Divergent synthetic pathways from the N-formyl-3-fluoropiperidine core.[1][2][3]
Protocol A: Synthesis of N-Methyl-3-fluoropiperidine (Reductive Transformation)
Context: The
Reagents:
-
Lithium Aluminum Hydride (LiAlH
) (2.5 equiv) (Note: Red-Al is a safer industrial alternative)[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Tetrahydrofuran (THF), anhydrous[1]
-
Sodium Sulfate decahydrate (Glauber’s salt) for quenching.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF (0.2 M concentration relative to substrate).
-
Activation: Cool to 0°C. Carefully add LiAlH
pellets/powder. -
Addition: Dissolve the 1-Piperidinecarboxaldehyde, 3-fluoro- in a minimal amount of THF and add dropwise to the hydride suspension. The formyl carbonyl is reduced to the alkoxide and then fully reduced to the methyl group.[3]
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with KMnO
) or GC-MS.[2][3] The disappearance of the carbonyl stretch in IR (1660 cm ) confirms conversion. -
Quench (Fieser Method): Cool to 0°C. For every x grams of LiAlH
used, add: -
Isolation: Filter the granular white precipitate. Dry the filtrate over MgSO
and concentrate. -
Purification: Distillation is preferred for the volatile amine, or conversion to the HCl salt for solid storage.[3]
Mechanistic Note: The reaction proceeds via an iminium ion intermediate, which is rapidly reduced by the hydride to the
Protocol B: Deformylation to Access 3-Fluoropiperidine Salts
Context: To use the piperidine nitrogen as a nucleophile (e.g., for S
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in MeOH (0.5 M).
-
Acidification: Add excess HCl (3M in MeOH, 5 equiv).
-
Reaction: Heat to 60°C in a sealed vessel for 12 hours.
-
Work-up: Concentrate the solvent in vacuo.
-
Trituration: The residue is likely a hygroscopic gum.[3] Triturate with cold diethyl ether or acetonitrile to induce crystallization of 3-fluoropiperidine hydrochloride .[2][3]
-
Storage: Store as the HCl salt. The free base is volatile and prone to degradation.[3]
Advanced Mechanistic Insight: The Axial Fluorine Preference
In the design of inhibitors, the orientation of the fluorine is critical.[3] Unlike cyclohexane derivatives where substituents prefer the equatorial position to avoid 1,3-diaxial strain, protonated 3-fluoropiperidines (and their
Mechanism: This is driven by a stabilizing charge-dipole interaction between the electronegative fluorine (axial) and the positively charged nitrogen center.[2][3]
-
Equatorial F: Dipole opposes the N-H bond vector (Destabilizing).
-
Axial F: Dipole aligns favorably with the charge center and allows for hyperconjugative donation (
).
Figure 2: Conformational equilibrium favoring the axial isomer in physiological conditions.[1][2]
Implication for Drug Design: When docking 3-fluoropiperidine fragments, ensure the computational model accounts for this axial preference to accurately predict binding pose and affinity.
References
-
Conformational Analysis of Fluorinated Piperidines
-
Synthesis via Hydrogenation
-
Fluorine in Drug Discovery (General Principles)
-
Anodic Methoxylation of N-Formylpiperidine (Related Synthesis)
- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (2020). Beilstein Journal of Organic Chemistry.
Sources
Using 1-Piperidinecarboxaldehyde, 3-fluoro- in medicinal chemistry
Application Note: 1-Piperidinecarboxaldehyde, 3-fluoro- in Medicinal Chemistry
Critical Data Verification & Safety Advisory
⚠️ URGENT DISCREPANCY NOTICE Before proceeding, all personnel must verify the identity of their starting material. There is a known conflict in public databases regarding the identifier provided in the request:
-
The CAS Number provided (87120-72-7) corresponds to 4-Amino-1-Boc-piperidine (tert-Butyl 4-aminopiperidine-1-carboxylate) in major chemical registries (Sigma, PubChem).[1][2]
-
The Chemical Name provided is 1-Piperidinecarboxaldehyde, 3-fluoro- (also known as N-Formyl-3-fluoropiperidine or 3-Fluoro-1-formylpiperidine).[1][2]
This guide is written specifically for the text topic: 1-Piperidinecarboxaldehyde, 3-fluoro- (N-Formyl-3-fluoropiperidine). If your vial is labeled with CAS 87120-72-7, verify its structure by NMR immediately.[1][2] If it contains the Boc-amine, do not follow the protocols below, as they are chemically incompatible.
Molecule Profile & Strategic Utility
1-Piperidinecarboxaldehyde, 3-fluoro- is a specialized heterocyclic building block used to introduce the 3-fluoropiperidine motif into drug candidates.[1][2] Unlike standard N-Boc or N-Cbz protected piperidines, the N-formyl group offers unique reactivity profiles and metabolic advantages.[1][2]
Key Physicochemical Characteristics
| Property | Value / Description | Impact on Drug Design |
| Structure | N-Formyl-3-fluoropiperidine | Stable, non-basic precursor.[1][2] |
| Stereochemistry | Chiral center at C3 | Fluorine induces strong conformational bias.[2] |
| Fluorine Effect | Axial Preference: The C-F bond often adopts an axial orientation to maximize charge-dipole stabilization with the protonated nitrogen (in the final drug).[1][2] | |
| pKa Modulation | Inductive Effect (-I) | Lowers the pKa of the piperidine nitrogen (typically by ~1-2 units), reducing hERG liability and improving membrane permeability.[1] |
| Metabolic Block | C-F Bond Strength | Blocks oxidative metabolism (P450) at the susceptible C3 position. |
Why Use the N-Formyl Derivative?
-
Direct Precursor to N-Methyl Groups: The formyl group is the most efficient precursor for generating N-methyl-3-fluoropiperidines via reduction (e.g., LiAlH4), avoiding the need for toxic methylating agents like MeI.[1][2]
-
Handling Stability: Free 3-fluoropiperidine is volatile and hygroscopic.[2] The N-formyl derivative is a stable, easy-to-handle liquid/solid that can be stored and deprotected in situ.[1][2]
-
Atom Economy in Vilsmeier-Haack: It is often generated directly from Vilsmeier-Haack type formylations or electrochemical fluorination processes.[2]
Application Protocols
Workflow A: Synthesis of N-Methyl-3-fluoropiperidine Scaffolds
Use Case: Generating the N-methyl pharmacophore found in kinase inhibitors (e.g., analogues of MK-0731).[1][2]
Mechanism: The carbonyl of the formyl group is reduced to a methylene group. Reagents: Lithium Aluminum Hydride (LiAlH4) or Red-Al.[2]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Solvent: Add anhydrous THF (10 mL per 1 g of substrate).
-
Reagent Addition: Cool to 0°C. Carefully add LiAlH4 (2.5 equivalents) as a solution in THF or solid (in portions). Caution: Exothermic and hydrogen gas evolution.[2]
-
Substrate Addition: Dissolve 1-Piperidinecarboxaldehyde, 3-fluoro- in minimal THF and add dropwise to the hydride suspension.
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–4 hours to ensure complete reduction of the C=O bond.
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially, where is the weight of LiAlH4 in grams. -
Isolation: Filter the granular white precipitate. Dry the filtrate over
and concentrate. -
Result: Crude N-methyl-3-fluoropiperidine . Purify via distillation or convert to HCl salt immediately due to volatility.[2]
Workflow B: Deformylation to Free 3-Fluoropiperidine
Use Case: Accessing the secondary amine for coupling (S_NAr or Amide coupling).
Mechanism: Acid-catalyzed hydrolysis of the amide bond.[2] Reagents: 6M HCl or HCl/Methanol.
Step-by-Step Protocol:
-
Dissolution: Dissolve the N-formyl substrate in Methanol (5 volumes).
-
Acidification: Add concentrated HCl (3–5 equivalents).
-
Hydrolysis: Heat to reflux (65°C) for 3–6 hours. Monitor by TLC (the formyl spot will disappear; the amine will stay at the baseline).
-
Workup (Salt Formation): Concentrate the solvent in vacuo. Azeotrope with ethanol or toluene to remove water.[2]
-
Crystallization: Triturate the residue with diethyl ether/acetonitrile to precipitate 3-fluoropiperidine hydrochloride .
Decision Logic & Conformational Analysis
The introduction of fluorine at C3 is not merely a steric change; it fundamentally alters the ring puckering.
Figure 1: Decision matrix for utilizing N-formyl-3-fluoropiperidine in lead optimization.
References
-
Conformational Analysis of 3-Fluoropiperidines
-
Synthesis of N-Methyl Piperidines via Formyl Reduction
-
Bhattacharyya, S.[1][4] "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." Journal of Organic Chemistry, 1995. (Contextual reference for reductive alkylation strategies).
-
Standard Protocol: "Reduction of N-Formyl Amines."[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
-
Medicinal Chemistry of Fluorinated Piperidines
-
MK-0731 (KSP Inhibitor)
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-Piperidinecarboxaldehyde [webbook.nist.gov]
- 3. scispace.com [scispace.com]
- 4. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Precision Protocol: N-Formylation of 3-Fluoropiperidine
Abstract & Strategic Overview
The N-formylation of 3-fluoropiperidine is a critical transformation in medicinal chemistry, serving two primary functions: (1) as a robust protecting group for the secondary amine during multi-step synthesis, and (2) as a precursor for the reduction to N-methyl-3-fluoropiperidine moieties, a common bioisostere in drug design.
While generic formylation protocols exist, the introduction of the electron-withdrawing fluorine atom at the C3 position reduces the nucleophilicity of the piperidine nitrogen compared to the non-fluorinated parent. Furthermore, the resulting amide exhibits distinct rotameric behavior observable in NMR spectroscopy, which often leads to misinterpretation of purity.
This guide presents two validated protocols:
-
Method A (The Kinetic Standard): Acetic Formic Anhydride (AFA).[1][2] Best for small-scale, high-throughput, and maximum yield (>95%).
-
Method B (The Thermodynamic/Green Standard): Ethyl Formate Reflux. Best for scale-up (>10g) and avoiding acidic byproducts.
Chemical Strategy & Mechanism[1][3]
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution.[1] The 3-fluoropiperidine nitrogen attacks the electrophilic carbonyl carbon of the formylating agent.[1]
-
Challenge: The C3-fluorine exerts an inductive effect ($ -I $), slightly deactivating the nitrogen lone pair.
-
Solution: Use of a highly activated electrophile (Mixed Anhydride) or thermal driving force (Ethyl Formate).
Reaction Visualization
The following diagram illustrates the competitive pathways and the selected mechanism for Method A (Mixed Anhydride).
Figure 1: Activation and substitution pathway for the Acetic Formic Anhydride (AFA) method.
Experimental Protocols
Method A: Acetic Formic Anhydride (AFA) – The "Gold Standard"
Application: Medicinal Chemistry (10 mg to 5 g scale). Rationale: AFA is generated in situ.[1][3] It is significantly more reactive than formic acid alone, driving the reaction to completion despite the lower nucleophilicity of the fluorinated amine.
Reagents:
-
3-Fluoropiperidine (Free base or HCl salt*)
-
Formic Acid (98%+)[4]
-
Acetic Anhydride ($ Ac_2O $)
-
Dichloromethane (DCM) or THF (anhydrous)
-
Base (Triethylamine or DIPEA) – Only if starting with HCl salt.
> Note on Salt Forms: If using 3-fluoropiperidine HCl, you must add 1.1 equivalents of DIPEA to the reaction mixture to liberate the free amine.
Step-by-Step Procedure:
-
Preparation of AFA:
-
In a flame-dried flask under $ N_2 $, cool Acetic Anhydride (5.0 equiv) to 0°C.
-
Add Formic Acid (5.5 equiv) dropwise.
-
Stir at 55–60°C for 2 hours, then cool to room temperature (RT). Note: This pre-generation ensures high conversion.
-
-
Addition:
-
Dissolve 3-Fluoropiperidine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Add the pre-formed AFA solution dropwise to the amine solution at 0°C.
-
-
Reaction:
-
Allow to warm to RT and stir.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). Reaction is typically complete in 30–60 minutes .
-
-
Workup (Critical for Purity):
-
Purification:
-
Usually not required.[3] If necessary, flash chromatography (0-5% MeOH/DCM).
-
Method B: Ethyl Formate Reflux – The "Green" Scale-Up
Application: Process Chemistry (>10 g scale). Rationale: Avoids the generation of acetic acid waste. Ethyl formate acts as both reagent and solvent.[6]
Step-by-Step Procedure:
-
Setup:
-
Charge 3-Fluoropiperidine (1.0 equiv) into a round-bottom flask.
-
Add Ethyl Formate (10–20 equiv) .
-
Add a catalytic amount of Formic Acid (0.1 equiv) or Sodium Formate to accelerate the transamidation.
-
-
Reaction:
-
Heat to reflux (54°C) for 6–12 hours.
-
Note: The fluorine substituent may extend reaction time compared to piperidine.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess ethyl formate and ethanol byproduct.
-
The residue is often pure enough for the next step.[7]
-
Data Interpretation & Characterization
Quantitative Comparison of Methods
| Metric | Method A (AFA) | Method B (Ethyl Formate) |
| Yield | 95–99% | 85–92% |
| Reaction Time | < 1 Hour | 6–12 Hours |
| Atom Economy | Low (Ac2O waste) | High (Ethanol byproduct) |
| Purification | Extraction | Concentration |
| Suitability | Med Chem / Library Gen | Process / Kilo Lab |
NMR Analysis: The "Rotamer Trap"
N-Formyl-3-fluoropiperidine exhibits restricted rotation around the amide bond ($ N-C=O $), leading to two distinct sets of signals in $ ^1H $ and $ ^{13}C $ NMR at room temperature. Do not mistake this for impurity.
-
$ ^1H $ NMR (400 MHz, $ CDCl_3 $):
-
Formyl Proton (-CHO): Two singlets (approx. 8.05 ppm and 8.15 ppm) with an integration ratio typically around 60:40 or 70:30.
-
3-H (Geminal to Fluorine): Multiplet, shifts slightly depending on the rotamer.
-
-
$ ^{19}F $ NMR:
-
Will show two distinct signals (e.g., -180 ppm region), corresponding to the syn and anti rotamers relative to the carbonyl oxygen.
-
Workflow Diagram
Figure 2: Workup and isolation workflow for Method A.
Troubleshooting & Critical Controls
-
Starting Material Volatility: 3-Fluoropiperidine free base is a volatile liquid. Handle in a fume hood. If generating the free base from HCl salt, avoid prolonged high-vacuum exposure which may sublime/evaporate the amine.
-
Water Content: While formylation is robust, excess water consumes the anhydride reagent. Use anhydrous solvents for Method A.
-
Racemization: If using enantiopure (3R)- or (3S)-3-fluoropiperidine, standard formylation conditions (neutral/mildly acidic) do not cause racemization. Avoid strong bases and high heat which could theoretically trigger E2 elimination of HF followed by re-addition.
References
-
Strazzolini, P., et al. (1990). "Acetic Formic Anhydride: A Review." Tetrahedron, 46(4), 1079-1118. Link
-
Olah, G. A., et al. (1984). "Formylating Agents."[1][2][3][6][8][9][10] Chemical Reviews, 87(4), 671-686. (Foundational review on mixed anhydrides).
-
Sheehan, J. C., & Yang, D. (1958). "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154-1158. Link (Classic protocol for AFA).
-
Reddy, P. G., et al. (2000).[3] "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate."[3][8] Tetrahedron Letters, 41(47), 9149-9151.[8] Link
-
Hosomi, A., et al. (2013). "Mild and convenient N-formylation protocol in water-containing solvents."[8][11] The Journal of Antibiotics, 66, 321–326. Link (Modern green approaches).
- De Filippo, A., et al. (2022). "Fluorine Effects on the Conformational Equilibria of Piperidines." Journal of Organic Chemistry. (Context on rotamers and fluorine inductive effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate » Growing Science [growingscience.com]
- 9. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
1-Piperidinecarboxaldehyde, 3-fluoro- reaction conditions
Executive Summary
This guide details the synthesis, reactivity, and strategic application of 1-Piperidinecarboxaldehyde, 3-fluoro- (CAS: 87120-72-7*, Note: CAS 87120-72-7 is often associated with the N-Boc derivative in commercial databases; the specific CAS for the N-Formyl-3-fluoro derivative is less common, often synthesized in situ.[1] This guide treats the molecule as the N-Formyl-3-fluoropiperidine species).[1]
The N-formyl group is not merely a trivial protecting group; it is a versatile synthetic handle .[1] In the context of 3-fluoropiperidine—a high-value scaffold for modulating pKa and metabolic stability in kinase inhibitors and GPCR ligands—the formyl group serves two critical functions:
-
Precursor to N-Methylation: A reliable pathway to N-methyl-3-fluoropiperidines via reduction.[1]
-
Gateway to Alpha-Functionalization: Unlike N-Boc (which directs lithiation), the N-formyl group is the optimal substrate for anodic methoxylation and N-acyliminium ion chemistry , allowing functionalization at the C2 position.[1]
Module 1: Synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro-
Rationale: Direct formylation of 3-fluoropiperidine hydrochloride is preferred over Vilsmeier-Haack conditions to avoid chlorination side reactions.[1] The use of Ethyl Formate acts as both reagent and solvent, simplifying workup.[2]
Protocol A: Direct Formylation via Ethyl Formate
Target Scale: 10 mmol[1]
| Component | Role | Equivalents | Quantity |
| 3-Fluoropiperidine HCl | Substrate | 1.0 | 1.39 g |
| Ethyl Formate | Reagent/Solvent | 20.0 | 16.0 mL |
| Triethylamine (TEA) | Base (Scavenger) | 1.2 | 1.67 mL |
| Dichloromethane (DCM) | Workup Solvent | - | 50 mL |
Step-by-Step Methodology:
-
Free Base Liberation: In a round-bottom flask equipped with a reflux condenser, suspend 3-fluoropiperidine HCl in Ethyl Formate .
-
Addition: Add Triethylamine dropwise at room temperature. The suspension will thicken as TEA·HCl precipitates.[2]
-
Reflux: Heat the mixture to reflux (54 °C) for 12–16 hours . Monitor by TLC (stain with KMnO₄; amine spot disappears, amide spot appears).[2]
-
Filtration: Cool to room temperature. Filter off the white TEA·HCl salts using a sintered glass funnel.
-
Concentration: Concentrate the filtrate under reduced pressure to remove excess ethyl formate.
-
Purification: The residue is typically a pale yellow oil of sufficient purity (>95%).[2] If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1][2]
Critical Insight: Avoid using strong mineral acids for formylation (e.g., HCOOH/HCl) as high temperatures can induce elimination of the fluorine atom (HF elimination) to form the enamine, particularly at the C3 position.[2]
Module 2: Strategic Applications & Reactivity
Application 1: Reduction to N-Methyl-3-fluoropiperidine
Context: Tuning Basicity and Lipophilicity[1]
The transformation of N-Formyl to N-Methyl is a "cleaner" alternative to direct alkylation with methyl iodide, which often leads to quaternary ammonium salts (over-alkylation).[1]
Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon. Charge with LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M).
-
Addition: Cool to 0 °C. Add 1-Piperidinecarboxaldehyde, 3-fluoro- (1.0 equiv) in THF dropwise.
-
Reaction: Warm to reflux for 2 hours. The amide carbonyl is reduced to the methylene group.
-
Fieser Workup: Cool to 0 °C. Carefully quench sequentially with:
-
Isolation: Filter the granular precipitate. Dry filtrate over Na₂SO₄ and concentrate.
Application 2: C2-Functionalization via N-Acyliminium Ions (The "Rossy" Route)
Context: Advanced Scaffold Diversification[1]
While N-Boc is used for lithiation, N-Formyl is the superior substrate for electrochemical oxidation (Shono oxidation) or chemical oxidation to generate the C2-methoxy intermediate .[1] This intermediate is a "masked" iminium ion, ready for nucleophilic attack.[2]
Mechanism:
-
Methoxylation: Anodic oxidation in MeOH yields 2-methoxy-N-formyl-3-fluoropiperidine.[1]
-
C-C Bond Formation: Treatment with a Lewis Acid (TiCl₄) generates the N-acyliminium ion.[1]
-
Nucleophilic Attack: Addition of Allyltrimethylsilane or Silyl Enol Ethers installs a carbon substituent at C2.
Module 3: Visualized Workflows
Figure 1: Synthesis and Divergent Application Pathways
Caption: Divergent synthesis pathways starting from N-Formyl-3-fluoropiperidine. Route A yields the N-methyl derivative; Route B accesses C2-substituted analogs via Shono oxidation.[1]
Figure 2: Mechanistic Logic of N-Acyliminium Activation
Caption: The "N-Formyl Switch": Converting the inert formyl group into a highly reactive electrophile for scaffold decoration.[1]
References
-
Synthesis of N-Formyl Piperidines
-
Reduction to N-Methyl
-
Anodic Methoxylation (Shono Oxidation)
-
3-Fluoropiperidine Properties
Sources
Application Notes & Protocols: Strategic Derivatization of 1-Piperidinecarboxaldehyde, 3-fluoro- for Biological Screening
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] The strategic introduction of fluorine into organic molecules is a widely recognized tactic to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[3] This application note provides a detailed guide for the derivatization of 1-piperidinecarboxaldehyde, 3-fluoro-, a valuable starting material for generating structurally diverse compound libraries for biological screening. We present detailed protocols for three robust derivatization strategies—reductive amination, the Wittig reaction, and the Ugi four-component reaction—and discuss the rationale behind key experimental choices, particularly in the context of the electronic influence of the 3-fluoro substituent. Furthermore, we provide standardized protocols for preliminary biological screening assays, including kinase inhibition, GPCR modulation, and antibacterial activity, to enable the rapid biological evaluation of the synthesized derivatives.
Introduction: The Strategic Value of 3-Fluoropiperidines
The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The incorporation of fluorine into drug candidates is a key strategy in medicinal chemistry to modulate key drug-like properties.[3][4]
Specifically, placing a fluorine atom at the 3-position of the piperidine ring offers several strategic advantages:
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This is critical because highly basic amines are often associated with off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiotoxicity.[1] By fine-tuning the basicity, we can mitigate these risks while maintaining the necessary interactions for on-target activity.[1]
-
Conformational Control: The fluorine substituent can influence the conformational preference of the piperidine ring (chair, boat, or twist-boat) and the axial vs. equatorial orientation of other substituents. This defined three-dimensional structure can be crucial for optimizing binding to a specific protein target.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Introducing fluorine can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
This guide focuses on leveraging the reactive aldehyde handle of 1-piperidinecarboxaldehyde, 3-fluoro- to build a library of diverse compounds for biological evaluation.
Derivatization Strategies and Protocols
The aldehyde functional group is a versatile anchor for a variety of chemical transformations. The presence of the electron-withdrawing fluorine atom at the adjacent carbon is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating reactions involving nucleophilic attack.
Workflow for Library Synthesis
Caption: General workflow for the derivatization of 1-piperidinecarboxaldehyde, 3-fluoro-.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is one of the most reliable and widely used methods for forming C-N bonds.[8] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to the amine. For this transformation, sodium triacetoxyborohydride (STAB) is an excellent choice of reducing agent due to its mildness and tolerance of a wide range of functional groups.[9]
Causality Behind Experimental Choices:
-
Reducing Agent: STAB is particularly effective for reductive aminations because it is less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, but it readily reduces the protonated imine (iminium ion). This selectivity minimizes the side reaction of aldehyde reduction to the corresponding alcohol.
-
Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent as it is aprotic and effectively solubilizes a wide range of substrates and reagents.[9]
-
Catalyst: Acetic acid can be used as a catalyst, particularly with less reactive ketones, to promote the formation of the iminium ion. However, for aldehydes, which are generally more reactive, it is often not necessary.[9]
Protocol: Reductive Amination of 1-Piperidinecarboxaldehyde, 3-fluoro-
-
To a stirred solution of 1-piperidinecarboxaldehyde, 3-fluoro- (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Substrate | 1-Piperidinecarboxaldehyde, 3-fluoro- | Aldehyde for imine formation. |
| Reagent | Primary or Secondary Amine (1.1 eq) | Nucleophile for imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Mild and selective for iminium ion reduction.[9] |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, good solubility.[9] |
| Temperature | Room Temperature | Sufficient for most substrates. |
| Workup | Saturated aq. NaHCO₃ | Neutralizes any excess acid and quenches the reducing agent. |
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[10] This reaction is highly regioselective, with the double bond forming specifically between the carbonyl carbon and the ylide carbon.[11]
Causality Behind Experimental Choices:
-
Ylide Type: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) tend to produce (Z)-alkenes.[12] This allows for stereochemical control in the resulting products.
-
Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[11]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly basic ylide.
Protocol: Wittig Reaction with 1-Piperidinecarboxaldehyde, 3-fluoro-
-
In an oven-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. A color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Add a solution of 1-piperidinecarboxaldehyde, 3-fluoro- (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.
| Parameter | Condition | Rationale |
| Substrate | 1-Piperidinecarboxaldehyde, 3-fluoro- | Aldehyde for olefination. |
| Reagent | Triphenylphosphonium Salt (1.1 eq) | Ylide precursor. |
| Base | n-BuLi, NaH, or t-BuOK (1.1 eq) | Deprotonates the phosphonium salt to form the ylide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent required for the stability of the ylide. |
| Temperature | -78 °C to Room Temperature | Controlled addition at low temperature improves selectivity. |
| Workup | Saturated aq. NH₄Cl | Quenches the reaction and protonates any remaining ylide. |
Ugi Four-Component Reaction (U-4CR): Synthesis of Peptidomimetics
The Ugi four-component reaction is a powerful multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials.[13] In a single pot, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide derivative.[14] This reaction is highly valued in drug discovery for its ability to generate diverse libraries of peptidomimetic compounds.
Causality Behind Experimental Choices:
-
Solvent: Polar protic solvents like methanol or ethanol are typically used as they facilitate the initial imine formation between the aldehyde and the amine.[13]
-
Reaction Concentration: Ugi reactions are often run at high concentrations to favor the multicomponent assembly over side reactions.
-
Diversity: The power of the U-4CR lies in the ability to vary all four components, leading to a vast chemical space accessible from a small number of starting materials.
Protocol: Ugi Reaction with 1-Piperidinecarboxaldehyde, 3-fluoro-
-
In a vial, dissolve the primary amine (1.0 eq) and 1-piperidinecarboxaldehyde, 3-fluoro- (1.0 eq) in methanol (MeOH, 1.0 M).
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
Add the isocyanide (1.0 eq) and cap the vial tightly. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting α-acylamino amide by column chromatography on silica gel or by preparative HPLC.
| Component | Role | Rationale for Inclusion |
| Aldehyde | 1-Piperidinecarboxaldehyde, 3-fluoro- | Electrophilic carbonyl for imine formation. |
| Amine | Primary Amine | Nucleophile for imine formation. |
| Carboxylic Acid | Various | Provides the acyl group in the final product. |
| Isocyanide | Various | Undergoes nucleophilic attack on the iminium ion. |
| Solvent | Methanol | Polar protic solvent that facilitates imine formation.[13] |
Biological Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. Here we provide brief, standardized protocols for three common assay types relevant to piperidine-containing molecules.
Biological Assay Selection
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Application Note & Protocols: High-Throughput Screening for Inhibitors of Cysteine Protease "Enzyme X" using 1-Piperidinecarboxaldehyde, 3-fluoro- as a Reference Compound
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify inhibitors of a hypothetical cysteine protease, designated "Enzyme X." We detail a robust fluorescence polarization (FP) assay as the primary screening platform. The protocols herein are designed to be self-validating, incorporating essential quality control metrics such as the Z'-factor. Furthermore, we outline a secondary dose-response assay to confirm and characterize the potency of initial hits. While the specific biological target of 1-Piperidinecarboxaldehyde, 3-fluoro- is not extensively documented, its structural features, common to many biologically active compounds, make it a suitable reference inhibitor for the validation and demonstration of this screening workflow.[1][2] The methodologies described are grounded in established principles of enzyme kinetics and HTS best practices to ensure scientific integrity and reproducibility.[3][4]
Introduction: The Rationale for Targeting Enzyme X and the Role of Piperidine Scaffolds
Enzyme X represents a hypothetical cysteine protease implicated in a significant disease pathway. Cysteine proteases are a well-validated class of drug targets involved in pathologies ranging from cancer to infectious diseases.[5] The development of small molecule inhibitors against these enzymes is a key focus of modern drug discovery.[6] The piperidine scaffold, a privileged structure in medicinal chemistry, is found in numerous FDA-approved drugs and is known to confer a wide range of biological activities.[1][7] The inclusion of a fluorine atom, as in 1-Piperidinecarboxaldehyde, 3-fluoro-, can enhance metabolic stability and binding affinity.[2]
This guide will utilize a fluorescence polarization (FP) based assay, a homogeneous and robust method well-suited for HTS, to screen for inhibitors of Enzyme X.[8][9] FP assays monitor the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein, providing a direct measure of binding or, in this case, inhibition of substrate cleavage.[5][10]
Signaling Pathway Context (Hypothetical)
To provide a framework for the significance of inhibiting Enzyme X, we propose a hypothetical signaling cascade where its activity is critical.
Caption: Workflow for IC50 determination.
Detailed Protocol: Dose-Response Assay
-
Compound Dilution: Prepare a serial dilution series of the hit compound (e.g., 10-point, 1:3 dilution starting from 100 µM).
-
Assay Execution: Perform the FP assay as described in section 3.3, using the serial dilutions of the compound.
-
Data Analysis: a. Calculate the percent inhibition for each concentration. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Representative Dose-Response Data
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 51.2 |
| 0.41 | 24.8 |
| 0.14 | 10.1 |
| 0.05 | 3.5 |
| 0.02 | 1.2 |
| 0.00 | 0.0 |
| Calculated IC50 | 1.2 µM |
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening and identification of inhibitors against the hypothetical cysteine protease, Enzyme X. By employing a validated fluorescence polarization assay for primary screening and subsequent dose-response analysis for hit confirmation, researchers can efficiently advance their drug discovery programs. The use of 1-Piperidinecarboxaldehyde, 3-fluoro- as a reference compound demonstrates the applicability of these methods for characterizing novel chemical entities. Adherence to the principles of assay validation, including the consistent monitoring of the Z'-factor, is critical for ensuring the generation of high-quality, reproducible data.
References
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IC50 - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
- Eglen, R. M., & Reisine, T. (2002). Cell-based high-throughput screening assay system for monitoring G protein-coupled receptor activation using beta-galactosidase enzyme complementation technology. ASSAY and Drug Development Technologies, 1(1-1), 97-104.
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Z-factor - Grokipedia. (n.d.). Retrieved February 14, 2024, from [Link]
- Insel, P. A., Wilderman, A., Zhang, L., Keshwani, M. M., & Zambon, A. C. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 737-749.
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). Nanomicrospheres. Retrieved February 14, 2024, from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved February 14, 2024, from [Link]
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Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025, October 27). BellBrook Labs. Retrieved February 14, 2024, from [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved February 14, 2024, from [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved February 14, 2024, from [Link]
- Inglese, J., Johnson, R. L., & Simeonov, A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Wang, Y., Li, Y., Zhang, Y., & Li, J. (2025).
- Lamarche, B., Velez, J., & Zhao, L. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies, Inc.
-
Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Retrieved February 14, 2024, from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved February 14, 2024, from [Link]
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Z-factor - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved February 14, 2024, from [Link]
-
How to calculate IC50 for my dose response?. (2016, October 4). ResearchGate. Retrieved February 14, 2024, from [Link]
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041-7043.
- Schihada, H., & Heise, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434.
-
Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. Retrieved February 14, 2024, from [Link]
- Wang, J., Lin, Y., & Yang, C. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(13), 1888-1895.
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Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018, July 2). Sussex Drug Discovery Centre. Retrieved February 14, 2024, from [Link]
- Copeland, R. A. (2005). High throughput screening – considerations for enzyme assays.
- Hall, M. D., Yasgar, A., & Shinn, P. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
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High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved February 14, 2024, from [Link]
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Showing Compound 1-Piperidinecarboxaldehyde (FDB008365). (2010, April 8). FooDB. Retrieved February 14, 2024, from [Link]
- de Oliveira, R. G., de Souza, L. G., & de Oliveira, A. C. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3684-3689.
- Hussin, W. A., Ismail, M. A., Alzahrani, A. M., & El-Sayed, W. M. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 1057-1070.
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1-Piperidinecarboxaldehyde. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]
-
Biological Active Fluorobenzoates of Piperidine Range. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
- Li, Y., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 24(1), 1-15.
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High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved February 14, 2024, from [Link]
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Sinkó, B. (2022, April 18). High Throughput In Vitro Screening for Transdermal Drug Delivery. Pion Inc. Retrieved February 14, 2024, from [Link]
-
Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. Retrieved February 14, 2024, from [Link]
-
WHITE PAPER: High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (n.d.). Pezzatech. Retrieved February 14, 2024, from [Link]
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Application Note: Comprehensive Analytical Strategies for the Characterization of 1-Piperidinecarboxaldehyde, 3-fluoro-
Introduction and Molecular Overview
1-Piperidinecarboxaldehyde, 3-fluoro- is a derivative of N-formylpiperidine, a simple N-acylpiperidine[1]. The introduction of a fluorine atom at the 3-position of the piperidine ring is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine can significantly influence the conformational preference of the piperidine ring and the overall reactivity of the molecule[2].
Accurate characterization is paramount for ensuring the quality of this building block in subsequent synthetic steps and for establishing a clear structure-activity relationship (SAR) in drug discovery programs. This guide outlines a logical workflow for the complete analytical characterization of this compound.
Workflow for Analytical Characterization:
Caption: Logical workflow for the complete characterization of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Predicted Physicochemical Properties
The properties of the parent compound, 1-Piperidinecarboxaldehyde (CAS: 2591-86-8), provide a baseline for predicting the characteristics of its 3-fluoro derivative.
| Property | 1-Piperidinecarboxaldehyde (Parent Compound) | Predicted: 1-Piperidinecarboxaldehyde, 3-fluoro- | Rationale for Prediction |
| Molecular Formula | C₆H₁₁NO[3] | C₆H₁₀FNO | Addition of one fluorine and removal of one hydrogen. |
| Molecular Weight | 113.16 g/mol [4] | 131.15 g/mol | Addition of F (18.998) - H (1.008). |
| Boiling Point | ~222 °C[5] | Likely similar or slightly higher | Fluorine increases polarity and molecular weight, which can elevate the boiling point. |
| Polar Surface Area | 20.3 Ų[6] | ~20.3 Ų | The primary polar group (amide) is unchanged. |
| LogP | 0.21 - 0.22[6] | ~0.4 - 0.6 | Fluorine substitution typically increases lipophilicity. |
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of this molecule. The presence of fluorine requires a multi-nuclear approach (¹H, ¹³C, and ¹⁹F).
Causality Behind NMR Choices:
-
¹H NMR will reveal the proton environment and key couplings, but the signals for protons near the fluorine will be split by both adjacent protons and the fluorine atom.
-
¹⁹F NMR is essential. It provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. It will appear as a complex multiplet due to coupling with adjacent protons.
-
¹³C NMR will show all six carbon atoms, with the carbons bonded to or near the fluorine exhibiting characteristic C-F coupling constants (JCF), which are crucial for assigning their positions.
Key Expected NMR Features:
Caption: Key J-couplings involving the fluorine atom at the C3 position.
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 10-15 mg of 1-Piperidinecarboxaldehyde, 3-fluoro- and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference for ¹H and ¹³C spectra. For ¹⁹F NMR, a common external or internal reference is CFCl₃[7].
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) and a ¹⁹F (proton-coupled) NMR spectrum to observe H-F couplings.
-
Recommended: Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals.
-
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹H | ~8.0 | s, Formyl proton (CHO) |
| ~4.5 - 5.0 | ddd, Proton at C3 (CH-F) | |
| ~3.0 - 3.8 | m, Protons at C2 and C6 adjacent to Nitrogen | |
| ~1.5 - 2.0 | m, Protons at C4 and C5 | |
| ¹³C | ~160 | d, Carbonyl carbon (CHO), with small ²JCF |
| ~85 - 90 | d, C3 carbon, with large ¹JCF (~170-200 Hz) | |
| ~40 - 50 | m, C2 and C6 carbons, likely showing ²JCF and ³JCF | |
| ~20 - 30 | m, C4 and C5 carbons, likely showing ²JCF and ³JCF | |
| ¹⁹F | -170 to -200 | m (tt or ddd), Fluorine at C3. (vs. CFCl₃)[8] |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint. GC-MS is well-suited for this volatile compound.
Trustworthiness through Fragmentation Analysis: The fragmentation pattern of the parent compound, N-formylpiperidine, is known[9]. We can predict the pattern for the fluorinated analog. The molecular ion (M⁺) is expected at m/z 131. The loss of the formyl group (•CHO, 29 Da) is a likely fragmentation pathway. The fluorine atom will be retained in the major fragments, leading to characteristic mass shifts compared to the non-fluorinated version.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
Expected Key Fragments:
-
m/z 131: Molecular ion [M]⁺•
-
m/z 130: [M-H]⁺
-
m/z 102: [M-CHO]⁺
-
m/z 84: Loss of C₂H₄F from piperidine ring fragment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Protocol for IR Analysis:
-
Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples. Alternatively, a thin film can be prepared on a salt plate (NaCl or KBr).
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Comments |
| ~2940, ~2860 | C-H stretch (aliphatic) | Characteristic of the piperidine ring. |
| ~1670 | C=O stretch (amide) | Strong, sharp peak. This is a key diagnostic band from the N-formyl group. Data from the parent compound shows this peak[4]. |
| ~1100 | C-F stretch | A strong band indicating the presence of the fluorine atom. |
Chromatographic Analysis for Purity and Quantification
Gas Chromatography (GC) with Flame Ionization Detection (FID)
For assessing purity and quantifying the compound in non-aqueous matrices, GC-FID is a robust and reliable method. The response of an FID detector is generally proportional to the number of carbon atoms, making it suitable for purity analysis without requiring a specific chromophore[10].
Protocol for GC-FID Purity Assessment:
-
System: Use a GC system equipped with an FID detector.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Use the same column and temperature program as described in the GC-MS protocol (Section 3.2).
-
Data Analysis: Calculate the purity by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes all components have a similar response factor.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of purity analysis in pharmaceutical development. However, simple aliphatic amides like 1-Piperidinecarboxaldehyde, 3-fluoro- lack a strong UV chromophore, making direct detection at low concentrations difficult. To overcome this, pre-column derivatization is the recommended strategy[11][12].
Expertise in Action: The Need for Derivatization Direct analysis would require detection at a low wavelength (~210 nm), where many solvents and impurities absorb, leading to poor sensitivity and baseline instability. By attaching a molecule with a strong chromophore (e.g., a tosyl or dansyl group), we can shift the detection wavelength to a much cleaner region (e.g., >254 nm), dramatically improving sensitivity and selectivity[12].
Workflow for HPLC Analysis via Derivatization:
Caption: Pre-column derivatization workflow for HPLC-UV analysis.
Protocol for Derivatization and HPLC-UV Analysis:
-
Hydrolysis (Sample Prep):
-
Accurately weigh a sample of 1-Piperidinecarboxaldehyde, 3-fluoro- into a vial.
-
Add a solution of aqueous acid (e.g., 1M HCl) and heat gently to hydrolyze the formyl group, yielding 3-fluoropiperidine hydrochloride. This step is necessary because the derivatizing agent reacts with the secondary amine.
-
Neutralize the solution carefully with a base (e.g., 1M NaOH) to a pH of ~9-10.
-
-
Derivatization:
-
To an aliquot of the neutralized 3-fluoropiperidine solution, add a solution of 4-toluenesulfonyl chloride (tosyl chloride) in acetonitrile[12].
-
Add a tertiary amine base (e.g., triethylamine) to catalyze the reaction and scavenge the HCl byproduct.
-
Vortex and heat the mixture at 60°C for 30 minutes.
-
Cool and dilute with the mobile phase to a suitable concentration for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., starting with 60:40 Acetonitrile:Water)[12].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Validation: For quantification, a calibration curve must be prepared using a reference standard of 3-fluoropiperidine that has undergone the same derivatization procedure. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.
Summary
The analytical characterization of 1-Piperidinecarboxaldehyde, 3-fluoro- requires a multi-faceted approach. NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry provide definitive structural proof, while IR spectroscopy offers rapid confirmation of functional groups. For purity and quantitative analysis, GC-FID is a direct and robust method, whereas HPLC requires a pre-column derivatization strategy to achieve the necessary sensitivity and selectivity for UV detection. The protocols and insights provided in this guide establish a comprehensive framework for the rigorous quality assessment of this important fluorinated building block.
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PubChem. (n.d.). 1-Piperidinecarboxaldehyde. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link][4][13]
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CAS Common Chemistry. (n.d.). 1-Piperidinecarboxaldehyde. CAS, a division of the American Chemical Society. Retrieved February 18, 2026, from [Link]
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NIST. (n.d.). 1-Piperidinecarboxaldehyde Data. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]
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NIST. (n.d.). Phase change data for 1-Piperidinecarboxaldehyde. NIST Chemistry WebBook. Retrieved February 18, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure for the use of N-Formylpiperidine. Retrieved February 18, 2026, from [Link]
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Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved February 18, 2026, from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved February 18, 2026, from [Link]
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Introduction: The Strategic Imperative for Advanced Scaffolds in Kinase Inhibitor Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-Piperidinecarboxaldehyde, 3-fluoro- in the synthesis of novel kinase inhibitors.
Protein kinases remain a pivotal class of targets in modern drug discovery, with their dysregulation implicated in a vast array of human diseases, most notably cancer. The search for novel, potent, and selective kinase inhibitors is a continuous effort, demanding innovative chemical matter that can overcome challenges of resistance, off-target toxicity, and suboptimal pharmacokinetic profiles.[1] The design philosophy has evolved beyond simply targeting the ATP-binding site to engineering molecules with finely tuned physicochemical properties that dictate their overall efficacy and safety.
Within this context, two molecular features have proven indispensable: the piperidine ring and the fluorine atom. Piperidine is a privileged heterocyclic scaffold, widely present in approved drugs, valued for its ability to improve aqueous solubility, modulate basicity, and provide three-dimensional vectors for exiting the binding pocket toward the solvent-exposed region.[2][3][4] Concurrently, the strategic incorporation of fluorine is a cornerstone of medicinal chemistry, used to enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby basic centers.[5][6]
This guide focuses on the synthetic utility of 1-Piperidinecarboxaldehyde, 3-fluoro- , a building block that synergistically combines these two powerful features. We will explore its intrinsic properties and provide detailed protocols for its application, demonstrating its potential to accelerate the discovery of next-generation kinase inhibitors.
Section 1: The Building Block—A Profile of 1-Piperidinecarboxaldehyde, 3-fluoro-
1-Piperidinecarboxaldehyde, 3-fluoro- is a bifunctional reagent offering significant advantages in scaffold-based drug design. Its utility stems from the distinct roles of its core components: the 3-fluoropiperidine ring and the N-carboxaldehyde (N-formyl) group.
The Physicochemical Impact of the 3-Fluoro Substituent
The presence of a fluorine atom at the 3-position of the piperidine ring is not a trivial substitution. It imparts profound and predictable effects on the molecule's properties, which can be rationally exploited in drug design.
-
pKa Modulation: Fluorine's strong electron-withdrawing inductive effect lowers the basicity (pKa) of the piperidine nitrogen.[7] This is a critical strategy for mitigating toxicities associated with excessive basicity, such as phospholipidosis and off-target interactions with the hERG potassium channel, a common liability for piperidine-containing drugs.[8]
-
Conformational Control: The fluorine atom exerts significant control over the conformational preference of the piperidine ring. Due to favorable gauche effects and C-F···H-N+ dipole interactions in the protonated state, 3-fluoropiperidines often exhibit a preference for the fluorine atom to be in the axial position.[9][10][11] This conformational locking can pre-organize the molecule for optimal binding to a kinase active site, reducing the entropic penalty upon binding and potentially increasing potency.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the 3-position resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine at this position can block a common metabolic "soft spot," thereby increasing the compound's half-life and oral bioavailability.[5]
The N-Formyl Group: A Versatile Synthetic Handle
The N-carboxaldehyde, or N-formyl group, renders the piperidine nitrogen non-basic and serves as a stable protecting group. Its true value lies in its synthetic versatility. While it can be used in Vilsmeier-type reactions or as a formylating agent,[12][13] its most common application in this context is as a precursor to the free secondary amine. The unmasking of the piperidine nitrogen is a critical step that enables its coupling to a core kinase scaffold.
Section 2: Strategic Application in Kinase Inhibitor Synthesis
The rational design of a kinase inhibitor often involves connecting a "hinge-binding" core motif to various fragments that occupy adjacent pockets. The 3-fluoropiperidine moiety is an ideal fragment for targeting solvent-exposed regions or filling hydrophobic pockets where it can improve potency and pharmacokinetic properties.[8]
A general and robust synthetic strategy involves a convergent approach where the core kinase scaffold and the 3-fluoropiperidine nucleophile are prepared separately and then coupled in a late-stage reaction.
Section 3: Experimental Protocols
The following protocols are exemplary and should be adapted based on the specific kinase target and core scaffold. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of 3-Fluoropiperidine Hydrochloride
Objective: To hydrolyze the N-formyl group of 1-Piperidinecarboxaldehyde, 3-fluoro- to yield the free secondary amine, which is isolated as its hydrochloride salt for stability and ease of handling.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 1-Piperidinecarboxaldehyde, 3-fluoro- | 131.15 | 5.00 g | 38.1 | 1.0 |
| Hydrochloric Acid (6 M aq.) | 36.46 | 32 mL | 192 | 5.0 |
| Diethyl Ether (Et₂O) | 74.12 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Piperidinecarboxaldehyde, 3-fluoro- (5.00 g, 38.1 mmol).
-
Add 6 M aqueous hydrochloric acid (32 mL, 192 mmol).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil. Caution: The free base can be volatile.
-
Dissolve the crude oil in 50 mL of diethyl ether.
-
Add 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to yield 3-fluoropiperidine hydrochloride.
Protocol 2: Exemplary SNAr Coupling to a Dichloropyrimidine Core
Objective: To couple 3-fluoropiperidine with a representative kinase hinge-binding scaffold, 2,4-dichloro-5-ethylpyrimidine, via a nucleophilic aromatic substitution (SNAr) reaction.
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| 2,4-dichloro-5-ethylpyrimidine | 177.03 | 1.00 g | 5.65 | 1.0 |
| 3-Fluoropiperidine Hydrochloride | 141.60 | 0.88 g | 6.21 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.95 mL | 16.9 | 3.0 |
| n-Butanol (n-BuOH) | 74.12 | 20 mL | - | - |
Procedure:
-
To a 50 mL oven-dried round-bottom flask, add 2,4-dichloro-5-ethylpyrimidine (1.00 g, 5.65 mmol), 3-fluoropiperidine hydrochloride (0.88 g, 6.21 mmol), and n-butanol (20 mL).
-
Add DIPEA (2.95 mL, 16.9 mmol) to the suspension. The DIPEA serves to free-base the piperidine salt and scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. The reaction is typically selective for substitution at the more reactive C4 position. Monitor progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-chloro-5-ethyl-4-(3-fluoropiperidin-1-yl)pyrimidine.
Section 4: Biological Context and Molecular Rationale
The ultimate goal of synthesizing these compounds is to inhibit a specific protein kinase. Kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival.
The synthesized molecule is designed with a clear logic. The pyrimidine core acts as the hinge-binding element, forming crucial hydrogen bonds in the ATP pocket. The 3-fluoropiperidine moiety is designed to extend into an adjacent pocket, where its properties can be leveraged for improved overall performance.
Conclusion
1-Piperidinecarboxaldehyde, 3-fluoro- represents a high-value, strategically designed building block for modern medicinal chemistry. It provides a direct route to the 3-fluoropiperidine scaffold, a moiety that confers multiple advantages in kinase inhibitor design, including enhanced metabolic stability, controlled basicity, and conformational rigidity. The exemplary protocols provided herein demonstrate a clear and efficient pathway for its incorporation into novel molecular architectures. By leveraging such advanced, rationally designed building blocks, researchers can more effectively navigate the complex challenges of drug discovery and accelerate the development of safer and more effective targeted therapies.
References
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De Bondt, H. L., et al. (1993). Crystal structure of cyclin-dependent kinase 2. Nature, 363(6430), 595-602. [Link]
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Fischer, P. M. (2001). The design of potent and selective inhibitors of cyclin-dependent kinases. Current Medicinal Chemistry, 8(3), 319-334. [Link]
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Muuronen, M. (2017). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
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Yagupolskii, L. M. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
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Wikipedia. (n.d.). N-Formylpiperidine. Retrieved from [Link]
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Ottokemi. (n.d.). N-Carbaldehyde piperidine, NFP, Piperidine-1-carboxaldehyde, N-Formylpiperidine. Retrieved from [Link]
-
Martin, M. P., et al. (2012). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Chemical Biology, 7(4), 698-706. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Goel, P., et al. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer: A Review. European Journal of Medicinal Chemistry, 157, 480-502. [Link]
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-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 323. [Link]
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O'Hagan, D. (2016). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. University of St Andrews. [Link]
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Portella, C., et al. (2017). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 22(6), 987. [Link]
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Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7010. [Link]
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Application Notes & Protocols: Stereoselective Synthesis of 3-Fluoropiperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the C-F Bond in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated N-heterocyclic scaffold in pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The strategic incorporation of fluorine at the 3-position of this scaffold introduces a powerful tool for modulating a molecule's physicochemical and pharmacological properties.
Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's electronics, pKa, metabolic stability, and binding affinity without significant steric penalty.[2] For instance, the C-F bond can lower the basicity (pKa) of the piperidine nitrogen, which can improve oral bioavailability and reduce off-target effects, such as hERG channel interactions.[1][2] Furthermore, the axial preference of fluorine in protonated 3-fluoropiperidines, driven by a C-F···H-N+ charge-dipole interaction, provides a robust method for pre-organizing ligand conformation to enhance binding to biological targets.[1][3]
Given these advantages, developing efficient and highly stereocontrolled methods to access enantiomerically pure 3-fluoropiperidine derivatives is a critical objective in modern drug discovery. This guide details several field-proven strategies for their stereoselective synthesis, explaining the mechanistic rationale behind each approach and providing detailed experimental protocols.
Strategic Overview: Pathways to Stereocontrol
The synthesis of chiral 3-fluoropiperidines requires precise control over two stereocenters. The primary strategies to achieve this can be broadly categorized, each with distinct advantages depending on the target molecule and available starting materials. This guide will focus on two powerful and complementary approaches:
-
Diastereoselective Synthesis from Acyclic or Planar Precursors: These methods build the chiral piperidine ring from a less complex starting material, with stereochemistry being directed by existing elements or through reagent control. A prime example is the diastereoselective functionalization of 3-fluoro-2-methoxypiperidines derived from cyclic enamines.[4][5]
-
Asymmetric Hydrogenation of Pyridine Derivatives: This approach leverages powerful transition-metal catalysis to convert flat, achiral fluorinated pyridine precursors into highly enantioenriched piperidines. This strategy is particularly attractive for its atom economy and directness.[1][6][7]
Caption: Decision workflow for selecting a synthetic strategy.
Strategy 1: Diastereoselective Synthesis via Electrophilic Fluorination of Cyclic Enamines
This strategy builds the 3-fluoropiperidine core by first installing the fluorine atom onto a cyclic enamine precursor and then introducing a second substituent at the 2-position in a diastereoselective manner. The stereochemical outcome is dictated by the influence of the newly introduced fluorine atom on the subsequent nucleophilic attack.
Mechanistic Rationale
The synthesis begins with an N-protected piperidine, which is converted to a 2-methoxy derivative via electrochemical oxidation (Shono oxidation), followed by elimination to form the key cyclic enamine intermediate.[5] This enamine is then subjected to electrophilic fluorination using a reagent like Selectfluor. The fluorination generates a 3-fluoro-2-methoxy-N-protected piperidine.[5]
The crucial diastereoselective step involves the treatment of this intermediate with a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) in the presence of a nucleophile (e.g., allyltrimethylsilane).[5] The Lewis acid promotes the formation of a cyclic N-acyliminium ion. The fluorine atom at the 3-position sterically and electronically directs the incoming nucleophile to attack from the face opposite to the fluorine, leading predominantly to the trans-2,3-disubstituted piperidine product.[4][5]
Caption: Key steps in the diastereoselective synthesis protocol.
Application Protocol A: Synthesis of N-Cbz-trans-2-allyl-3-fluoropiperidine
This protocol is adapted from the procedure developed by Gichuhi et al. and demonstrates the synthesis of a trans-2,3-disubstituted fluoropiperidine.[4][5]
Step 1: Synthesis of N-Cbz-3-fluoro-2-methoxypiperidine
-
Prepare the Enamine: Start with N-Cbz-piperidine. Perform a Shono oxidation (electrochemical methoxylation) followed by acid- or base-catalyzed elimination of methanol to yield the corresponding N-Cbz-1,2,3,4-tetrahydropyridine (cyclic enamine).
-
Fluorination:
-
Dissolve the enamine (1.0 equiv) in a 1:1 mixture of acetonitrile/methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor (1.1 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Cbz-3-fluoro-2-methoxypiperidine.
-
Step 2: Diastereoselective Allylation
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of N-Cbz-3-fluoro-2-methoxypiperidine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv) dropwise. Stir for 15 minutes at -78 °C.
-
Nucleophile Addition: Add allyltrimethylsilane (3.0 equiv) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to afford the target compound.
Expected Results & Data
The diastereoselectivity of the nucleophilic addition is highly dependent on the N-protecting group and the Lewis acid used. The table below summarizes representative results.[5]
| Entry | N-Protecting Group (PG) | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | CO₂Me | TiCl₄ | 85 | 42 |
| 2 | CO₂Me | BF₃·OEt₂ | 88 | 34 |
| 3 | Cbz | BF₃·OEt₂ | 87 | 58 |
| 4 | Cbz | SnCl₄ | 68 | 48 |
Causality: The use of the bulkier Cbz protecting group in combination with BF₃·OEt₂ (Entry 3) provides the best diastereoselectivity in this series.[5] This suggests that the interplay between the steric bulk of the N-substituent and the nature of the Lewis acid is critical for organizing the N-acyliminium ion intermediate in a way that maximizes facial bias for the incoming nucleophile.
Strategy 2: Catalytic Asymmetric Hydrogenation of Fluoropyridines
Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for accessing chiral piperidines. This approach avoids the use of stoichiometric chiral auxiliaries and often proceeds with very high levels of enantioselectivity. Recent advances have enabled the direct, highly diastereoselective hydrogenation of fluoropyridine precursors.[1][6]
Mechanistic Rationale
The process typically involves two key stages, which can sometimes be performed in a single pot:
-
Dearomatization/Partial Reduction: The fluoropyridine is first partially reduced to a tetrahydropyridine or enamine intermediate.[1] This can be achieved using systems like H-Bpin with a rhodium catalyst or NaBH₄ reduction of a pyridinium salt.[1]
-
Asymmetric Hydrogenation: The resulting C=C double bond in the intermediate is then hydrogenated using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand).[1][7] The chiral ligand creates a sterically and electronically defined environment around the metal center, forcing the substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the double bond, establishing the final stereocenters with high fidelity. The fluorine substituent itself can influence the trajectory of this hydrogenation, often leading to cis-products.[1]
Application Protocol B: Synthesis of cis-N-Boc-3-Fluoropiperidine via Heterogeneous Hydrogenation
This protocol is based on the work of Glorius and coworkers, who developed a robust method for the cis-selective hydrogenation of fluoropyridines using a simple heterogeneous catalyst.[6] While this specific protocol achieves diastereoselectivity, enantioselectivity requires the use of homogeneous chiral catalysts.[1]
Step 1: Hydrogenation
-
Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 equiv) and Palladium on carbon (10% Pd/C, 5 mol %).
-
Solvent: Add a solvent mixture of tetrahydrofuran (THF) and water (4:1 v/v).
-
Reaction Conditions: Seal the autoclave, purge it three times with hydrogen gas (H₂), and then pressurize to 50 bar of H₂.
-
Heating and Stirring: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Step 2: In Situ Protection and Isolation
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with THF.
-
Protection: To the combined filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and triethylamine (Et₃N, 1.5 equiv).
-
Stirring: Stir the mixture at room temperature for 12 hours to allow for complete N-protection.
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield cis-N-Boc-3-fluoropiperidine.
Expected Results & Data
This heterogeneous hydrogenation method is notable for its operational simplicity and high cis-diastereoselectivity.[6]
| Substrate | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Fluoropyridine | 10% Pd/C | 50 bar H₂, 100 °C, 24h | 85 (as N-Cbz) | >20:1 |
| 3,5-Difluoropyridine | 10% Pd/C | 50 bar H₂, 100 °C, 24h | 79 (as N-Fmoc) | >20:1 |
Causality: The high cis-selectivity observed is a common outcome in the hydrogenation of substituted pyridines and cyclohexenes. The catalyst surface (in heterogeneous cases) or the metal-ligand complex (in homogeneous cases) coordinates to the less hindered face of the intermediate, and subsequent hydrogen delivery occurs from that same face, resulting in a syn-addition and the cis-product.[6] The fluorine atom prefers an axial orientation in the final product due to favorable dipole interactions, further stabilizing the cis-conformer.[1]
Conclusion and Outlook
The stereoselective synthesis of 3-fluoropiperidines is a dynamic field with significant implications for drug discovery. The strategies outlined here—diastereoselective functionalization of fluorinated intermediates and catalytic asymmetric hydrogenation—provide robust and versatile platforms for accessing these valuable scaffolds. The choice of method depends on factors such as starting material availability, desired substitution patterns, and scalability. As catalyst technology and synthetic methodologies continue to advance, even more efficient and selective routes will undoubtedly emerge, further empowering medicinal chemists to harness the unique properties of the C-F bond in the design of next-generation therapeutics.
References
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Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective Synthesis of 3-Fluoro-2-substituted Piperidines and Pyrrolidines. Heterocycles, 89(7), 1681. [Link]
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Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Semantic Scholar. [Link]
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Pavlović, R. Z., & Badjić, J. D. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
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Pavlović, R. Z., & Badjić, J. D. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 88(15), 10521–10534. [Link]
-
Brown, M. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Zhang, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 3845. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Bull, J. A., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533–1538. [Link]
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Hou, C., Chen, P., & Liu, G. (2019). Property and asymmetric synthesis of β‐fluoropiperidines. ResearchGate. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li's Group Website. [Link]
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Shaw, S. J., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11049–11054. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Bio, M. M., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
-
Lankin, D. C., et al. (2005). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of Organic Chemistry, 70(4), 1276–1284. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]
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Introduction: The Strategic Value of Fluorinated Piperidines
An Application Guide to the Palladium-Catalyzed Synthesis of Fluorinated Piperidines
The piperidine ring is the most abundant saturated N-heterocycle found in pharmaceuticals, forming the core scaffold of numerous FDA-approved drugs.[1] Its conformational flexibility and basic nitrogen atom are key to its role in molecular recognition at biological targets. The strategic incorporation of fluorine—an element rarely found in natural products but present in nearly 25% of all small-molecule drugs—imparts profound changes to a molecule's physicochemical properties.[1] Fluorination can enhance metabolic stability, modulate pKa to fine-tune binding interactions, and improve membrane permeability, making the synthesis of fluorinated piperidines a critical endeavor in modern drug discovery.[2][3]
Palladium catalysis has emerged as a versatile and powerful platform for the construction of complex nitrogen heterocycles.[4] Its ability to forge carbon-nitrogen and carbon-carbon bonds under increasingly mild conditions has revolutionized synthetic chemistry.[5][6] However, the synthesis of fluorinated piperidines presents unique challenges, including the potential for hydrodefluorination under reductive conditions and the inherent difficulty of carbon-fluorine bond formation.[1][7]
This application note provides researchers, scientists, and drug development professionals with a detailed guide to key palladium-catalyzed methodologies for accessing these high-value scaffolds. We will delve into the mechanistic rationale behind strategic choices, present detailed, field-proven protocols, and summarize key performance data to empower chemists to effectively implement these transformations in their own laboratories.
Strategic Approaches to Synthesis
The palladium-catalyzed construction of fluorinated piperidines can be broadly categorized into two primary retrosynthetic strategies: (1) Modification of a pre-formed aromatic precursor, namely the hydrogenation of fluoropyridines, and (2) Cyclization of a fluorinated acyclic precursor via intramolecular C-N bond formation.
Strategy 1: Heterogeneous Palladium-Catalyzed Hydrogenation of Fluoropyridines
The most direct route to fluorinated piperidines is the reduction of readily available and inexpensive fluoropyridine feedstocks.[1][7] While conceptually simple, this transformation is plagued by a significant side reaction: hydrodefluorination, which yields the undesired non-fluorinated piperidine. The key to a successful reaction is to promote the desired hydrogenation of the pyridine ring while suppressing C-F bond cleavage.
Causality Behind the Method: Groundbreaking work has demonstrated that a heterogeneous palladium catalyst, specifically Pearlman's catalyst (Pd(OH)₂/C), in the presence of a strong Brønsted acid like hydrochloric acid, provides a robust solution.[1][7] The acid serves a dual purpose:
-
Protonation of the Pyridine: The acidic medium protonates the basic nitrogen of the fluoropyridine substrate. This deactivates the ring towards hydrodefluorination and facilitates hydrogenation.
-
Preventing Catalyst Inhibition: The resulting piperidine product is also protonated, preventing it from binding strongly to the palladium surface and acting as a catalyst poison.[1][7]
This approach is notable for its operational simplicity, tolerance of air and moisture, and broad substrate scope, making it highly attractive for library synthesis and scale-up.[1][8][9]
Protocol 1: cis-Selective Hydrogenation of 3-Fluoropyridine
This protocol is adapted from the robust methodology developed by Glorius and coworkers for the synthesis of (multi)fluorinated piperidines.[1][7]
Materials:
-
3-Fluoropyridine (1.0 equiv)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%, 5 mol%)
-
Methanol (MeOH, 0.2 M)
-
Aqueous Hydrochloric Acid (HCl, 4 M, 2.0 equiv)
-
Hydrogen gas (H₂) balloon or high-pressure reactor
-
Benzyl chloroformate (Cbz-Cl, 1.2 equiv) or other protecting group precursor
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
Experimental Workflow:
Caption: Experimental workflow for Pd-catalyzed hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel equipped with a magnetic stir bar, add 3-fluoropyridine (e.g., 1.0 mmol, 97 mg).
-
Catalyst and Solvent Addition: Add palladium hydroxide on carbon (20 wt%, 5 mol%, 50 mg) and methanol (5 mL).
-
Acidification: Add 4 M aqueous hydrochloric acid (2.0 equiv, 0.5 mL) to the suspension. Rationale: This step is critical for protonating the substrate and preventing catalyst poisoning by the product.
-
Hydrogenation: Seal the vessel, then carefully evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale, but a pressure of 50 bar is optimal for efficiency) and stir the reaction vigorously at room temperature for 24 hours.
-
Reaction Monitoring: Progress can be monitored by TLC or GC-MS analysis of a small, carefully filtered aliquot.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite®, washing the pad with additional methanol. Safety Note: Palladium on carbon can be pyrophoric when dry; do not allow the filter cake to dry completely in air.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
In Situ Protection: Redissolve the residue in a biphasic mixture of ethyl acetate (10 mL) and water (10 mL) and cool the mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate until the pH of the aqueous layer is >8.
-
Protection Step: Add benzyl chloroformate (1.2 equiv, 0.17 mL) dropwise to the vigorously stirred mixture. Allow the reaction to warm to room temperature and stir for 4 hours. Rationale: Unprotected fluorinated piperidines can be volatile and difficult to purify; in situ protection facilitates isolation and handling.[7]
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Final Workup: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected 3-fluoropiperidine.
Quantitative Data Summary
The following table summarizes representative yields for the hydrogenation of various fluoropyridine substrates using the described methodology.[1][7]
| Substrate (Pyridine) | Protecting Group | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 3-Fluoropyridine | Cbz | 85 | >95:5 |
| 2-Fluoropyridine | Cbz | 88 | >95:5 |
| 3,5-Difluoropyridine | Fmoc | 76 | >95:5 |
| 4-(Trifluoromethyl)pyridine | Cbz | 68 | >95:5 |
| 2-Chloro-3-fluoropyridine | Cbz | 71 | >95:5 |
| Methyl 5-fluoronicotinate | Boc | 62 | >95:5 |
Strategy 2: Intramolecular C-N Cyclization
An alternative and highly versatile strategy involves the palladium-catalyzed intramolecular cyclization of functionalized and fluorinated acyclic precursors. This approach is particularly powerful for installing specific stereochemistry and substitution patterns. A key example is the intramolecular allylic amination, which forges the C-N bond to close the six-membered ring.[9]
Mechanistic Principles: The catalytic cycle for such transformations generally proceeds through a Pd(0)/Pd(II) pathway.
-
Oxidative Addition: The Pd(0) catalyst reacts with an allylic electrophile (e.g., a carbonate or halide) on the substrate to form a π-allyl-Pd(II) complex.
-
Deprotonation & Nucleophilic Attack: A base deprotonates the tethered amine nucleophile (e.g., a tosylamide). The resulting amide then attacks the π-allyl complex in an intramolecular fashion.
-
Reductive Elimination/Catalyst Regeneration: This C-N bond-forming step closes the ring and regenerates the Pd(0) catalyst, which re-enters the cycle.
The regioselectivity and stereoselectivity of this process are highly influenced by the choice of ligand, which modulates the electronic and steric environment of the palladium center.
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro-
Welcome to the technical support center for the synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro-. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles to help you improve your reaction yields and final product purity.
The synthesis of this molecule is typically a two-stage process: first, the formation of the 3-fluoropiperidine core, followed by N-formylation. Each stage presents unique challenges that can impact the overall yield and purity. This guide is structured to address specific issues you may encounter in a practical question-and-answer format.
Part 1: Troubleshooting the 3-Fluoropiperidine Precursor Synthesis
The creation of the fluorinated piperidine ring is often the most challenging part of the synthesis. Low yields can result from incomplete reactions, catalyst deactivation, or competing side reactions such as hydrodefluorination.
Frequently Asked Questions (FAQs)
Q1: My yield for the synthesis of 3-fluoropiperidine from 3-fluoropyridine via hydrogenation is consistently low. What are the likely causes?
A1: Low yields in the hydrogenation of 3-fluoropyridine are a common issue, often stemming from a few key factors:
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal center of the hydrogenation catalyst (e.g., Rhodium, Ruthenium), leading to deactivation.[1] A strategy to circumvent this is to perform a dearomatization-hydrogenation (DAH) process. This involves an initial dearomatization step using a borane reagent, which also serves to protect the nitrogen, followed by hydrogenation under milder conditions.[1]
-
Hydrodefluorination: A significant side reaction is the cleavage of the C-F bond, resulting in the formation of non-fluorinated piperidine. This is particularly problematic with certain catalysts and harsh reaction conditions.[1] Using specialized catalysts like a second-generation Rh-CAAC complex has been shown to provide good chemoselectivity and minimize this side reaction.[1]
-
Incomplete Reaction: The reaction may stall before reaching completion. This can be due to catalyst poisoning by fluoride ions generated during hydrodefluorination. In some cases, adding a fluoride scavenger like Ti(OiPr)₄ has been used to prevent this, though it adds complexity to the workup.[1]
Q2: I'm observing a significant amount of the non-fluorinated piperidine byproduct. How can I minimize this hydrodefluorination?
A2: Minimizing hydrodefluorination requires careful optimization of the reaction conditions and catalyst selection.
-
Catalyst Choice: Iridium-based catalysts are known to promote extensive C-F bond cleavage and should generally be avoided.[1] Rhodium and Ruthenium catalysts often provide better selectivity. Specifically, a Rhodium-CAAC (Carbene-Alkyl-Amino-Cyclic) catalyst has demonstrated high chemoselectivity in the dearomatization-hydrogenation of 3-fluoropyridine.[1]
-
Milder Conditions: Employing milder hydrogenation conditions (lower pressure, lower temperature) can reduce the incidence of C-F bond cleavage. The DAH process is advantageous here, as the initial dearomatization allows for subsequent hydrogenation to proceed under less forcing conditions.[1]
-
Substrate Protection: The dearomatization step with a borane reagent (like H-Bpin) not only activates the ring for hydrogenation but also protects the nitrogen, which can influence the electronic environment and reduce catalyst-mediated C-F activation.[1]
Q3: How can I control the stereochemistry during the synthesis to obtain the cis-3-fluoropiperidine isomer?
A3: The one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors is highly effective for producing all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity (d.r. >99:1).[2] This process typically yields the product where the fluorine atoms adopt an axial orientation in the piperidine ring, a phenomenon rationalized by a favorable dipole interaction between the C-F bond and the protonated nitrogen (C-F…HN+).[1] This inherent selectivity of the DAH process makes it a powerful tool for controlling the stereochemical outcome without requiring substrates with pre-defined stereochemistry.[2]
Part 2: Optimizing the N-Formylation of 3-Fluoropiperidine
N-formylation is the final step to produce 1-Piperidinecarboxaldehyde, 3-fluoro-. While seemingly straightforward, the choice of formylating agent and reaction conditions is critical for achieving high yield and purity, especially when dealing with a substituted amine.
Troubleshooting Workflow: N-Formylation
Below is a decision-making workflow to troubleshoot common issues during the N-formylation step.
Caption: Troubleshooting workflow for N-formylation.
Frequently Asked Questions (FAQs)
Q4: My N-formylation with formic acid is slow and incomplete. How can I drive it to completion?
A4: While formic acid is an inexpensive and common formylating agent, its reactivity can be insufficient for some substrates. Several strategies can improve its efficacy:
-
Catalysis: The reaction can be significantly accelerated with a catalyst. Both Lewis acids (like ZnCl₂, ZnO, or InCl₃) and Brønsted acids (like H₂SO₄ on silica) have been shown to effectively catalyze the N-formylation of secondary amines with formic acid, often under solvent-free conditions at elevated temperatures (e.g., 70 °C).[3]
-
In Situ Reagent Activation: A highly effective method is to generate a more reactive formylating agent in situ. Acetic formic anhydride (AFA), prepared by reacting formic acid with acetic anhydride, is a powerful reagent that formylates secondary amines rapidly (often in <15 minutes) at low temperatures with near-quantitative yields.[3]
-
Temperature: Simply heating the reaction mixture of the amine and formic acid (e.g., to 80 °C) can be sufficient to drive the reaction to completion, although this may require longer reaction times.[3]
Q5: What are the best formylating agents for secondary amines to ensure high yield and easy purification?
A5: The "best" agent often depends on the scale, substrate sensitivity, and available purification methods. Below is a comparison of common choices.
| Formylating Agent | Typical Conditions | Pros | Cons |
| Formic Acid | Neat or with solvent, often requires heat (70-90 °C) or a catalyst.[3][4] | Inexpensive, readily available, atom-economical. | Can be slow, may require forcing conditions or a catalyst. Excess acid requires neutralization during workup. |
| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride. Fast reactions at low temperatures (-20 °C to RT).[3] | Very high reactivity and yields (often >97%).[3] Byproducts are volatile. | Must be prepared fresh. The reagent is moisture-sensitive. |
| N-Formylsaccharin | Mild conditions (e.g., THF, room temperature).[5] | Solid, stable, and powerful reagent. Good for selective N-formylation of amino alcohols.[5] | Reagent is more expensive. Saccharin byproduct must be removed. |
| Chloral | Low temperature reactions.[3] | Excellent yields for basic and sterically hindered secondary amines.[3] | Chloral is a regulated substance. Chloroform is generated as a byproduct. |
Q6: I am struggling with the purification of my final product. What are some effective strategies?
A6: Purification challenges often arise from residual reagents or byproducts.
-
Aqueous Wash: If you used an acidic reagent like formic acid or AFA, a thorough wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup is crucial to remove any unreacted acid and acidic byproducts.[6] This is followed by a brine wash to remove residual water before drying the organic layer.[7]
-
Chromatography: If impurities persist, column chromatography on silica gel is a standard method for purification.[8] The choice of eluent (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product and impurities, as determined by Thin Layer Chromatography (TLC).
-
Crystallization/Distillation: If the product is a solid, recrystallization can be a highly effective purification technique. If it is a volatile liquid, distillation under reduced pressure may be possible.
Part 3: Experimental Protocols
Protocol 1: Synthesis of cis-3-Fluoropiperidine Trifluoroacetamide via DAH
This protocol is adapted from the dearomatization-hydrogenation (DAH) process, which provides excellent diastereoselectivity.[1][2] The product is isolated as the trifluoroacetamide derivative for stability and easier handling.[1]
-
Reaction Setup: In an inert atmosphere glovebox, add 3-fluoropyridine (1 equiv.), pinacolborane (HBpin, 1.5 equiv.), and a rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand, ~1 mol%) to a vial with a stir bar.
-
Dearomatization: Add an appropriate solvent (e.g., THF) and stir the mixture at room temperature for the time required to achieve dearomatization (monitor by GC-MS or NMR).
-
Hydrogenation: Transfer the reaction vessel to a hydrogenation autoclave. Pressurize with hydrogen gas (e.g., 50 bar) and stir at a controlled temperature (e.g., 25-40 °C) for 24 hours.[2]
-
Workup and Derivatization: Carefully depressurize the autoclave. To the crude reaction mixture, add dichloromethane (CH₂Cl₂) followed by trifluoroacetic anhydride (3.0 equiv.).[2] Stir for 10-20 minutes at room temperature.
-
Purification: Filter the crude mixture through a pad of celite or a fritted funnel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the N-trifluoroacetyl-3-fluoropiperidine. The trifluoroacetyl group can be removed under standard basic hydrolysis conditions when the free amine is required for the next step.
Protocol 2: N-Formylation using Acetic Formic Anhydride (AFA)
This protocol uses a highly efficient, pre-formed or in situ generated formylating agent for rapid and high-yield conversion.[3]
Caption: N-Formylation with Acetic Formic Anhydride.
-
AFA Preparation (In Situ): In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add formic acid (≥3 equiv.) and cool to -20 °C. Slowly add acetic anhydride (1 equiv.) while maintaining the low temperature. Stir for 15-30 minutes to generate the AFA.
-
Amine Addition: Dissolve 3-fluoropiperidine (1 equiv., either as the free base or hydrochloride salt with an added equivalent of a non-nucleophilic base like triethylamine) in a suitable anhydrous solvent (e.g., THF). Add this solution dropwise to the cold AFA mixture.
-
Reaction: Stir the reaction at low temperature (-20 °C to 0 °C) and monitor by TLC. The reaction is typically complete within 15-30 minutes.[3]
-
Quench and Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or distillation if necessary.
References
-
Formylation of Amines - PMC. National Center for Biotechnology Information. [Link]
-
Continuous microflow visible-light photocatalytic N-formylation of piperidine and its kinetic study. ScienceDirect. [Link]
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Formylation - Wikipedia. Wikipedia. [Link]
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Formylation Reaction of Amines Using N-Formylcarbazole - J-Stage. J-Stage. [Link]
-
N‐formylation of piperidine with methanol. ResearchGate. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC. National Center for Biotechnology Information. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. SCIDAR. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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CO₂-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - MDPI. MDPI. [Link]
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(PDF) Formylation of Amines - ResearchGate. ResearchGate. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Scientific Update. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES - Semantic Scholar. Semantic Scholar. [Link]
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The role of fluorine in medicinal chemistry. National Center for Biotechnology Information. [Link]
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Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a - ResearchGate. ResearchGate. [Link]
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IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PubMed. PubMed. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. CSIR-NIScPR. [Link]
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Supporting Information Direct formation of amide/peptide bonds from carboxylic acids - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines - ScholarWorks@CWU. ScholarWorks@CWU. [Link]
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Synthesis of Novel Inorganic Fluorine Compounds by Direct Fluorination. - DTIC. DTIC. [Link]
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1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl] - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis - RSC Publishing. The Royal Society of Chemistry. [Link]
- WO2011120842A1 - Purification of caspofungin intermediates - Google Patents.
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Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation | Journal of the American Chemical Society. American Chemical Society. [Link]
-
A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors - PMC. National Center for Biotechnology Information. [Link]
-
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. ResearchGate. [Link]
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- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2011120842A1 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 1-Piperidinecarboxaldehyde, 3-fluoro-
Welcome to the technical support center for the chromatographic purification of 1-Piperidinecarboxaldehyde, 3-fluoro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the purification of this fluorinated heterocyclic compound.
Introduction to the Molecule and Its Chromatographic Behavior
1-Piperidinecarboxaldehyde, 3-fluoro- is a polar molecule containing a basic piperidine nitrogen and a polar carboxaldehyde group. The presence of the electron-withdrawing fluorine atom at the 3-position reduces the basicity of the piperidine nitrogen compared to its non-fluorinated analog.[1][2][3][4][5][6] This modulation of pKa is a critical factor to consider during chromatographic method development, as it influences the compound's interaction with the stationary phase and can be leveraged to achieve optimal separation.
The combination of a polar aldehyde, a moderately basic nitrogen, and the influence of the fluorine atom can present several challenges during purification, including poor peak shape, co-elution with impurities, and on-column degradation. This guide will provide a structured approach to troubleshoot these issues effectively.
Troubleshooting Common Purification Problems
This section addresses specific issues you might encounter during the chromatographic purification of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase and Normal-Phase Chromatography
Q: I am observing significant peak tailing for my compound on both C18 and silica gel columns. What is causing this, and how can I improve the peak shape?
A: Peak tailing for basic compounds like 1-Piperidinecarboxaldehyde, 3-fluoro- is a common problem. The primary cause is the interaction of the basic piperidine nitrogen with acidic silanol groups present on the surface of silica-based stationary phases (both normal and reversed-phase).[7] These interactions lead to a secondary retention mechanism, causing the peak to tail.
Here’s a systematic approach to address this issue:
1. Mobile Phase pH Adjustment (Reversed-Phase): The ionization state of your compound is pH-dependent. By controlling the mobile phase pH, you can minimize unwanted silanol interactions.
-
Low pH (pH 2-4): At low pH, the piperidine nitrogen will be protonated (positively charged). This can lead to improved peak shape by reducing interactions with the few remaining protonated silanols. However, ensure your column is stable at low pH.
-
High pH (pH 8-10): At high pH, the piperidine nitrogen will be in its neutral, free-base form. This can also lead to improved peak shape as the silanol groups will be deprotonated and less likely to interact with the basic analyte. Use a column specifically designed for high pH applications.
2. Mobile Phase Additives:
-
Competing Base (Normal-Phase & Reversed-Phase): Adding a small amount of a competing base to your mobile phase can effectively block the active silanol sites.
-
Acidic Modifiers (Reversed-Phase):
-
Formic Acid or Acetic Acid (0.1%): These are commonly used to control pH and improve peak shape for basic compounds at low pH.
-
Trifluoroacetic Acid (TFA) (0.1%): TFA is a strong ion-pairing agent that can improve peak shape but can be difficult to remove from the final product and may suppress MS signals.[7]
-
3. Stationary Phase Selection:
-
End-Capped Columns: Use columns that are "end-capped," a process that chemically modifies most of the residual silanol groups, reducing their availability for interaction.
-
Base-Deactivated Phases: Many modern columns are specifically treated to be "base-deactivated" for improved performance with basic analytes.
-
Alternative Stationary Phases (Normal-Phase):
-
Alumina: Can be a good alternative to silica for the purification of basic compounds.[7]
-
Amine or Diol-Bonded Silica: These phases have different surface properties and can offer improved peak shape.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Issue 2: Co-elution of Impurities
Q: I am having difficulty separating my target compound from closely eluting impurities. How can I improve the resolution?
A: Co-elution is a common challenge, especially when dealing with structurally similar impurities. A multi-faceted approach, including orthogonal chromatography, is often necessary.
1. Method Optimization:
-
Gradient Optimization: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Solvent Selection: The choice of organic modifier (e.g., methanol vs. acetonitrile in reversed-phase) can significantly alter selectivity. Experiment with different solvents.
-
Temperature: Changing the column temperature can affect the selectivity of the separation.
2. Orthogonal Chromatography: Orthogonal chromatography utilizes two different separation mechanisms to resolve compounds that are difficult to separate by a single method.[8] This is a powerful strategy for achieving high purity.
-
Normal-Phase followed by Reversed-Phase: Purify the crude material first on a silica gel column. The fractions containing your compound of interest can then be pooled, the solvent evaporated, and the residue re-purified on a C18 column.
-
Reversed-Phase followed by Normal-Phase: This is also a viable option, particularly if your compound is highly polar and has poor retention on C18 in the initial purification.
3. Alternative Stationary Phases:
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases (Reversed-Phase): These columns offer different selectivity compared to traditional C18 phases, particularly for compounds containing aromatic rings or halogen atoms.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC can be an excellent orthogonal technique.[9]
| Chromatographic Mode | Stationary Phase | Mobile Phase (Typical) | Separation Principle | Best For |
| Normal-Phase | Silica, Alumina, Diol, Amine | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Adsorption, based on polarity | Initial cleanup, separation of less polar impurities. |
| Reversed-Phase | C18, C8, Phenyl-Hexyl, PFP | Water/Acetonitrile, Water/Methanol (with or without acid/base modifiers) | Partitioning, based on hydrophobicity | Separation of moderately polar to nonpolar compounds. |
| HILIC | Bare Silica, Amine, Diol | High organic with a small amount of aqueous buffer | Partitioning into a water-enriched layer on the stationary phase | Purification of very polar compounds.[9][10] |
Table 1: Comparison of Orthogonal Chromatographic Modes
Issue 3: Compound Instability on the Column
Q: I suspect my compound is degrading on the silica gel column, leading to low recovery. What can I do?
A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, particularly those containing acid-labile functional groups. The formyl group in your compound could potentially be susceptible.
1. Deactivate the Silica Gel: Before loading your sample, you can "deactivate" the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine in your initial eluent. This will neutralize the most acidic sites.
2. Use an Alternative Stationary Phase: As mentioned previously, alumina (neutral or basic) or bonded phases like amine or diol are less acidic than bare silica and can be good alternatives.
3. Minimize Residence Time:
-
Flash Chromatography: Use a higher flow rate to minimize the time your compound spends on the column.
-
Optimize Loading: Avoid overloading the column, which can lead to band broadening and increased contact time with the stationary phase.
4. Stability Check by TLC: Before committing to a column, you can assess the stability of your compound on silica gel using a simple TLC experiment. Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing it. If you see new spots or significant streaking that wasn't present initially, it's an indication of on-plate (and likely on-column) degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in my crude 1-Piperidinecarboxaldehyde, 3-fluoro-?
A: The impurities will depend on the synthetic route used. A common synthesis involves the formylation of 3-fluoropiperidine. Potential impurities could include:
-
Unreacted 3-fluoropiperidine: The starting material for the formylation reaction.
-
Over-acylated or other side-products: Depending on the formylating agent and reaction conditions.
-
Des-fluoro impurity: If a harsh fluorination method was used in a preceding step, you might have some 1-piperidinecarboxaldehyde.
-
Isomers: If the synthesis of 3-fluoropiperidine was not stereospecific, you may have diastereomers or enantiomers. Chiral chromatography may be necessary to separate enantiomers.[1]
Q2: What is a good starting point for developing a TLC method for this compound?
A: Due to its polarity, a good starting point for TLC on a silica gel plate would be a mixture of a non-polar and a polar solvent.
-
Dichloromethane/Methanol (e.g., 95:5 to 90:10): A versatile system for many polar compounds.
-
Ethyl Acetate/Hexane (e.g., 50:50 to 80:20): Another common choice.
-
Addition of a base: If you observe streaking, add 0.1-1% triethylamine to your solvent system.[8]
Q3: How can I visualize my compound on a TLC plate?
A: 1-Piperidinecarboxaldehyde, 3-fluoro- lacks a strong chromophore for visualization under UV light.[11] Therefore, you will likely need to use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many organic compounds, including aldehydes and amines.[12]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can often visualize compounds as brown spots.[13][14]
-
p-Anisaldehyde or Vanillin Stains: These are useful for visualizing aldehydes and other functional groups.[14]
Q4: Is my compound stable under typical purification conditions?
A: While N-formylpiperidine itself is generally stable, the presence of the fluorine atom and the aldehyde group warrants caution.[5][15] It is advisable to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. As mentioned in the troubleshooting section, performing a stability check on a TLC plate is a prudent first step.
Q5: Should I use normal-phase or reversed-phase chromatography for the initial purification?
A: The choice depends on the polarity of your crude mixture and the impurities present.
-
Normal-phase (silica gel): Is often a good first choice for many organic synthesis workups. It is generally less expensive and allows for the use of a wider range of organic solvents.
-
Reversed-phase (C18): Can be advantageous if your compound is highly polar and you are struggling with retention on silica. It is also well-suited for separating compounds with subtle differences in hydrophobicity.
For complex mixtures, an orthogonal approach combining both normal-phase and reversed-phase chromatography is highly recommended for achieving the highest purity.[8]
References
- Patel, et al. "Analysis of the enantiomers of FL, FL-OH, and FL-MOH utilizing four different methods for chromatographic separation and resolution." Journal of Pharmaceutical and Biomedical Analysis, vol. 27, no. 1-2, 2002, pp. 135-44.
-
"Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ResearchGate, 17 Oct. 2025, .
-
"Tuning basicity." Cambridge MedChem Consulting, 14 Dec. 2023, .
-
"The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." PubMed Central (PMC), 21 Jan. 2019, .
-
"Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update, 19 Nov. 2019, .
-
"Analysis of polar compounds." ResearchGate, 10 Aug. 2025, .
- "Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column." PubMed, 15 Nov. 2010, pubmed.ncbi.nlm.nih.gov/20886519/.
-
"What is Orthogonal Flash Chromatography and Why Should I do it?" Biotage, 26 Jan. 2023, .
-
Organic Syntheses Procedure. .
-
"Troubleshooting Guide." Phenomenex, .
-
"Technical Support Center: Purification of Piperidine Derivatives." Benchchem, .
-
"Purification of strong polar and basic compounds : r/Chempros." Reddit, 7 Jan. 2023, .
-
"Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices." Sigma-Aldrich, .
-
"On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents." SCIDAR, .
-
"N‐FORMYLPIPERIDINE." Loba Chemie, .
- "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Wiley Online Library, onlinelibrary.wiley.com/doi/10.1002/chem.202001355.
- "5.7: Visualizing TLC Plates." Chemistry LibreTexts, 21 Aug. 2025, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Column_Chromatography/5.
-
"Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." MDPI, .
-
"TLC stains." University of California, Los Angeles, .
-
"Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." Benchchem, .
-
"Piperidine Impurities." BOC Sciences, .
-
"Piperidine." The Merck Index Online, .
-
"Chromatography Troubleshooting." YouTube, 26 May 2020, .
- "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Publications, 18 Sept. 2020, pubs.acs.org/doi/10.
- "Process for producing 4-arylpiperidine-3-carbinols and related compounds." Google Patents, patents.google.
-
"Flash Purification Methodology for Synthetic Peptides." Phenomenex, .
-
"HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO, .
- "2.3F: Visualizing TLC Plates." Chemistry LibreTexts, 7 Apr. 2022, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.
-
"pKa – LogP plot covered by fluorine‐containing and non‐fluorinated..." ResearchGate, .
- "HPLC Troubleshooting Guide." SCION Instruments, scioninstruments.com/hplc-troubleshooting-guide/.
-
"Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC." LCGC International, 1 Nov. 2018, .
-
"The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." PubMed Central (PMC), 21 Jan. 2019, .
-
"N-Formylpiperidine(2591-86-8)." ChemicalBook, .
-
"Detection and Visualization Methods Used in Thin-Layer Chromatography." ResearchGate, 22 Oct. 2025, .
- "N-Formylpiperidine." Wikipedia, en.wikipedia.org/wiki/N-Formylpiperidine.
-
"N -Formylpiperidine." Grokipedia, .
-
"Thin Layer Chromatography (TLC) System Descriptions and Visualizations." SWGDrug, .
- "Prepn. method for n-formyl piperidine and homologs thereof." Google Patents, patents.google.
- "Stereoselective synthesis of piperidine derivatives." Google Patents, patents.google.
-
"Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde." ResearchGate, .
- "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." PubMed, 3 Sept. 2022, pubmed.ncbi.nlm.nih.gov/34343261/.
- "1-Piperidinecarboxaldehyde." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C2591868.
-
"multi-active method for the analysis of active substances in formulated products to support quality control scope." Cipac.org, 8 June 2020, .
-
"Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with." Sultan Qaboos University Journal For Science, .
-
"Efficient One-Pot Synthesis of Functionalized Piperidine Scaffolds via ZrOCl 2 ·8H 2 O Catalyzed Tandem Reactions of Aromatic Aldehydes with Amines and Acetoacetic Esters." ResearchGate, 6 Aug. 2025, .
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. teledynelabs.com [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. TLC stains [reachdevices.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. N-Formylpiperidine(2591-86-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: N-Formylation of 3-Fluoropiperidine
This technical guide addresses the specific challenges encountered during the N-formylation of 3-fluoropiperidine . Unlike unsubstituted piperidines, the presence of the electron-withdrawing fluorine atom at the
Core Directive
Objective: Synthesize N-formyl-3-fluoropiperidine with
Part 1: Mechanistic Troubleshooting (Visual Analysis)
The following pathway diagram illustrates the competition between the desired N-formylation and the critical side reaction: HF Elimination .
Figure 1: Reaction landscape for 3-fluoropiperidine. The inductive effect of fluorine slows the initial nucleophilic attack, while thermal stress promotes HF elimination.
Part 2: Troubleshooting Guide & FAQs
Issue 1: Incomplete Conversion & "Stalled" Reaction
User Observation: "I am using standard ethyl formate reflux conditions, but conversion stalls at 60-70% after 24 hours."
Root Cause: The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (
-
Switch Reagent: Transition to Acetic Formic Anhydride (AFA) . This "mixed anhydride" is a significantly more potent electrophile than ethyl formate.
-
Catalysis: If maintaining ethyl formate, add 0.1 eq. of Acetic Acid or p-Toluenesulfonic acid as a catalyst to activate the carbonyl.
Issue 2: Appearance of Olefinic Impurities (HF Elimination)
User Observation: "NMR shows peaks in the alkene region (5.0–6.5 ppm) and loss of the F-C-H coupling signal."
Root Cause:
-
Eliminate Exogenous Base: Do not use bases like Triethylamine or DIPEA to scavenge acid. The amine itself should be the only base present until the acylation is complete.
-
Temperature Control: Maintain reaction temperature below 40°C . The AFA method (Protocol A below) works at
, virtually eliminating this pathway.
Issue 3: Hygroscopic Solid / Salt Formation
User Observation: "I used formic acid and DCC, but the product is a gummy solid that is difficult to purify." Root Cause: 3-fluoropiperidine can form a stable formate salt with excess formic acid. If DCC is used, the byproduct dicyclohexylurea (DCU) is notoriously difficult to remove completely from polar fluorinated amines. Corrective Action:
-
Workup Modification: Dissolve the crude residue in DCM and wash with minimal saturated
(rapidly) to break the salt, followed by immediate extraction. -
Purification: 3-fluoropiperidines are often volatile. Avoid high-vacuum drying for extended periods. Distillation is preferred over column chromatography if the product is an oil.
Part 3: Validated Experimental Protocols
Protocol A: The Mixed Anhydride Method (Recommended)
Best for: High yield, avoiding elimination, scale-up.
Reagents:
-
Formic Acid (98%, 1.2 equiv)
-
Acetic Anhydride (1.1 equiv)
-
3-Fluoropiperidine (1.0 equiv)
-
DCM (Solvent, Anhydrous)
Step-by-Step:
-
Preparation of AFA: In a flame-dried flask under
, cool Acetic Anhydride (1.1 eq) to . Dropwise add Formic Acid (1.2 eq). Stir at for 2 hours, then cool back to . Note: This generates Acetic Formic Anhydride in situ. -
Addition: Dissolve 3-fluoropiperidine in DCM (5 vol). Add this solution dropwise to the cold AFA mixture.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 3-6 hours. Do not heat.
-
Quench: Cool to
. Add saturated solution slowly until pH ~7-8. -
Extraction: Extract with DCM (3x). Dry organics over
. -
Isolation: Concentrate under reduced pressure (
bath temp).
Data Validation Point:
| Parameter | Standard Piperidine | 3-Fluoropiperidine |
|---|---|---|
| Reaction Time (AFA) | 30 mins | 3–4 hours |
| Risk of Elimination | Negligible | Moderate (if heated) |
| 19F NMR Shift | N/A | ~ -180 to -185 ppm (multiplet) |
Protocol B: The Ethyl Formate Method (Alternative)
Best for: Green chemistry, avoiding acetic acid byproducts.
Reagents:
-
Ethyl Formate (10 equiv, acts as solvent)
-
Catalyst: Acetic Acid (0.1 equiv)
Step-by-Step:
-
Dissolve 3-fluoropiperidine in Ethyl Formate.
-
Add catalytic Acetic Acid.
-
Reflux (
) for 12-18 hours. Monitor strictly by TLC/LCMS to ensure no elimination occurs. -
Remove excess Ethyl Formate by rotary evaporation.
Part 4: References
-
Conformational Analysis of 3-Fluoropiperidine :
-
Sun, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2025.
-
(Contextual grounding on stability)
-
-
General N-Formylation Protocols :
-
Organic Syntheses, Coll. Vol. 3, p. 590 (1955); Vol. 20, p. 66 (1940). (Foundational mixed anhydride method).[1]
-
BenchChem Protocols. "Protecting Group Strategies Involving N-Formylation in Peptide Synthesis."
-
-
Aziridinium and Elimination Risks :
Sources
Technical Support Center: Optimization & Handling of 1-Piperidinecarboxaldehyde, 3-fluoro-
CAS: 146137-88-2 Target Audience: Medicinal Chemists, Process Development Scientists Document Level: Tier 3 (Advanced Technical Protocol)
Introduction: The "Deceptive" Simplicity of CAS 146137-88-2
1-Piperidinecarboxaldehyde, 3-fluoro- (N-formyl-3-fluoropiperidine) is a critical building block for kinase inhibitors and fluorinated scaffolds. While N-formylation is a standard transformation, the presence of the C3-fluorine atom introduces specific stereoelectronic effects and stability risks—specifically HF elimination and rotameric complexity —that often lead to "false fail" QC reports or low yields.
This guide moves beyond generic protocols to address the specific optimization required for the fluorinated piperidine core.
Module 1: Critical Synthesis Parameters
We recommend two distinct routes depending on your starting material (Free Base vs. HCl Salt) and scale.
Method A: The Low-Temperature Kinetic Route (Acetic Formic Anhydride)
Best for: Small scale (<10g), high-throughput, avoiding thermal elimination.
The Mechanism: In situ generation of Acetic Formic Anhydride (AFA) creates a highly electrophilic formylating agent. Because the formyl carbonyl is more electrophilic than the acetyl carbonyl, the amine selectively attacks the formyl group.[1]
Protocol:
-
AFA Generation: Mix Formic Acid (1.1 eq) and Acetic Anhydride (1.0 eq) at 0°C. Stir for 15-30 mins. (Do not heat; AFA decomposes >60°C).
-
Addition: Dissolve 3-fluoropiperidine (Free base) in dry DCM or THF. Cool to -20°C .
-
Reaction: Cannulate the AFA solution into the amine solution slowly.
-
Quench: Add saturated NaHCO₃.
Optimization Table:
| Parameter | Recommended Range | Impact on 3-Fluoro Core |
| Temperature | -20°C to 0°C | Critical. Higher temps (>20°C) during addition increase risk of acetyl transfer (impurity) and HF elimination. |
| Stoichiometry | 1.1 eq Formic Acid | Excess acid buffers the amine, preventing self-catalyzed elimination. |
| Solvent | DCM or THF | DCM minimizes hygroscopic water uptake which hydrolyzes AFA. |
Method B: The Thermodynamic Reflux Route (Ethyl Formate)
Best for: Large scale (>50g), "Green" chemistry requirements, using HCl salts.
The Mechanism: Direct nucleophilic acyl substitution driven by the removal of ethanol.
Protocol:
-
Mix: Suspend 3-fluoropiperidine HCl (1.0 eq) in Ethyl Formate (10-20 vol).
-
Base: Add Triethylamine (1.1 eq) or solid K₂CO₃ (1.5 eq).
-
Reflux: Heat to 54°C (reflux) for 4-12 hours.
-
Workup: Filter salts, concentrate.
Optimization Table:
| Parameter | Recommended Range | Impact on 3-Fluoro Core |
| Base Choice | TEA or DIPEA | Warning: Avoid strong inorganic bases (NaOH/KOH) which promote E2 elimination of HF. |
| Catalyst | 0.1 eq Formic Acid | Catalytic formic acid accelerates the transamidation without requiring high heat. |
| Time | 6-12 Hours | Slower than AFA, but thermodynamically controlled. |
Module 2: Visual Workflows
Diagram 1: Synthesis Decision Matrix
Use this logic flow to select the correct protocol and avoid common pitfalls.
Caption: Decision matrix for selecting N-formylation route based on salt form and scale.
Module 3: Troubleshooting & FAQs
Issue 1: "My NMR shows a 60:40 mixture of impurities."
Diagnosis: This is likely NOT an impurity. It is Rotamerism . Explanation: The N-C(O)H amide bond has partial double-bond character, restricting rotation. This creates two distinct conformers (Syn/Anti or E/Z) observable on NMR. Validation:
-
Action: Run High-Temperature NMR (e.g., DMSO-d6 at 80°C).
-
Result: The two sets of peaks should coalesce into single sharp peaks as the rotation barrier is overcome.
-
Reference: 3-fluoropiperidines also exhibit axial/equatorial fluorine preferences (the "Fluorine Gauche Effect"), further complicating the splitting patterns [1].
Issue 2: "I see a new double-bond peak (5.0-6.0 ppm) and loss of Fluorine."
Diagnosis: HF Elimination (Dehydrofluorination).
Cause: Use of strong bases (NaOH, NaH) or excessive heat (>80°C) promoted an E1cB or E2 elimination mechanism. The electron-withdrawing formyl group acidifies the
-
Switch to Method A (Low temp).
-
If using Method B, switch base to solid NaHCO₃ or K₂CO₃ and avoid soluble strong organic bases like DBU.
Issue 3: Low Yield with HCl Salt.
Diagnosis: Incomplete neutralization or "Salt Caging." Explanation: In Ethyl Formate, the HCl salt is insoluble. If the base (e.g., TEA) doesn't effectively penetrate the crystal lattice, the amine remains protonated and unreactive. Solution:
-
Protocol Adjustment: "Free-base" the amine before the reaction. Dissolve salt in water, basify with NaOH (cold), extract into DCM, dry, and then use the oil in the formylation reaction.
Module 4: Stability & Storage Logic
Fluorinated piperidines are prone to specific degradation pathways. Use this logic flow to determine storage conditions.
Caption: Stability logic emphasizing pH control to prevent hydrolysis or elimination.
References
-
Thiehoff, C. et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.
-
BenchChem. (2025).[1] "High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." Application Notes.
-
Organic Syntheses. "Acetic Formic Anhydride." Org.[2][3] Synth. 1970, 50, 1.
-
Organic Syntheses. "N-Formylpiperidine." Org.[2][3] Synth. 1990, 69, 177.
Sources
Overcoming stability issues with 1-Piperidinecarboxaldehyde, 3-fluoro-
Product Identity & Technical Profile[1]
-
Chemical Name: 1-Piperidinecarboxaldehyde, 3-fluoro-[1]
-
Synonyms: N-Formyl-3-fluoropiperidine; 3-Fluoro-1-formylpiperidine.[1]
-
CAS Number: 87120-72-7 (Generic for 3-fluoro isomer; verify specific enantiomer if applicable).[1]
-
Molecular Formula: C6H10FNO[1]
-
Role: A fluorinated building block used to introduce the 3-fluoropiperidine motif into pharmaceutical candidates.[1] The N-formyl group acts as a protecting group that modulates basicity and lipophilicity.[1]
Module 1: Purity & Analytical Troubleshooting
"I see double peaks in my NMR and HPLC. Is my compound degrading?"
The Issue: Rotameric Isomerism (The "Phantom Impurity")
This is the single most common support ticket for N-formyl piperidines.[1] Users frequently mistake the presence of rotamers for chemical impurities or degradation products.
The Mechanism: The C–N bond in the amide (formyl) group has partial double-bond character due to resonance.[1] This restricts free rotation at room temperature, creating two distinct conformational isomers (rotamers): cis and trans (relative to the oxygen and the piperidine ring substituents).
Diagnostic Guide: Distinguishing Rotamers from Impurities
| Feature | Rotamer Signature (Normal) | Impurity Signature (Problem) |
| 1H NMR Pattern | Two sets of signals for key protons (e.g., the formyl proton –CHO).[1][2] Ratio is typically 60:40 to 80:20 . | Small, random peaks (e.g., <5%) or broad "humps" indicating polymerization. |
| Peak Separation | Formyl protons appear as two singlets (or doublets if coupled) separated by ~0.1–0.5 ppm.[1] | Impurity peaks appear at chemically illogical shifts. |
| Temperature Effect | Coalescence: Heating the NMR tube (e.g., to 80–100°C in DMSO-d6) causes the two sets of peaks to merge into a single, sharp set. | Impurities remain distinct or degrade further upon heating. |
| HPLC Behavior | May show as a "split" peak or two closely eluting peaks connected by a "saddle" (plateau) if the column temperature is low.[1] | Distinct, fully resolved peaks with no "saddle." |
Protocol: High-Temperature NMR Validation
-
Dissolve 5–10 mg of the sample in DMSO-d6 (higher boiling point than CDCl3).
-
Acquire a standard proton spectrum at 25°C . Note the "double" peaks.[2][3]
-
Heat the probe to 80°C (ensure the tube is not sealed tightly if pressure is a concern, though DMSO is stable).
-
Acquire a second spectrum.
-
Result: If the peaks merge (coalesce), the sample is pure. If they remain distinct, you have a chemical impurity.
Module 2: Stability & Storage Guidelines
"How do I prevent decomposition during storage?"
Chemical Instability Vectors
While N-formyl groups are relatively robust, the presence of the 3-fluoro substituent introduces specific vulnerabilities.[1]
-
Hydrolysis (Deformylation):
-
Defluorination (HF Elimination):
-
Trigger: Strong bases or high temperatures (>120°C).[1]
-
Mechanism: Elimination of HF to form an enamine (1-formyl-1,2,3,4-tetrahydropyridine).[1]
-
Risk Factor: The electron-withdrawing formyl group stabilizes the ring compared to the free amine, but strong bases (e.g., NaH, t-BuLi) can trigger elimination.
-
Recommended Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows hydrolysis kinetics.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopic).[1] |
| Container | Amber Glass | Protects from light (though not highly photosensitive, it is good practice). |
| Desiccant | Required | Mitigates hydrolysis risks. |
Module 3: Synthetic Utility (Deformylation)
"How do I remove the formyl group to access the free amine?"
Researchers often use this compound as a stable precursor to 3-fluoropiperidine .[1] The removal of the formyl group (deformylation) must be done carefully to avoid defluorination.[1]
Protocol: Acid-Catalyzed Deformylation (Recommended)
Avoid basic conditions if possible to prevent HF elimination.[1]
Reagents: HCl (aq), Methanol/Dioxane. Workflow:
-
Dissolve 1-Piperidinecarboxaldehyde, 3-fluoro- (1 equiv) in Methanol (5 mL/mmol).
-
Add 4M HCl in Dioxane (3–5 equiv) or concentrated aqueous HCl (excess).
-
Heat to reflux (60–70°C) for 2–4 hours. Monitor by TLC/LCMS (disappearance of starting material).
-
Workup: Concentrate in vacuo to obtain the 3-fluoropiperidine hydrochloride salt .
-
Note: Do not neutralize to the free base in the presence of heat, as the free amine is volatile and prone to elimination. Isolate as the HCl salt.
-
Visual Workflow: Stability & Reactivity Pathways
Figure 1: Reactivity profile showing the reversible rotameric "impurity" versus irreversible degradation pathways (Hydrolysis and Elimination).[1]
Module 4: FAQ - Rapid Response
Q1: My LCMS shows a mass of M+1 but the NMR is messy. Why? A: This confirms the presence of rotamers. LCMS sees the single molecular weight because the ionization environment equilibrates the isomers or doesn't separate them. The "messy" NMR is just the superposition of two spectra (cis and trans).[1] Run NMR at 80°C to confirm.
Q2: Can I use this reagent in a reductive amination directly? A: No. The nitrogen is capped with a formyl group (amide-like).[1] It is not nucleophilic. You must deformylate it first (see Module 3) to generate the secondary amine before reacting with ketones/aldehydes.[1]
Q3: Is the 3-fluoro group stable to hydrogenation? A: Generally, yes. C–F bonds on aliphatic rings are stable to standard Pd/C hydrogenation conditions used to remove benzyl groups. However, avoid PtO2 (Adam's catalyst) in acidic media, which can sometimes cause defluorination.
References
-
Wollenburg, M., et al. (2019). "New synthesis method for fluorinated piperidines." Nature Chemistry. Link (Discusses the synthesis and stability of fluorinated piperidine scaffolds).[1]
-
Gomes, G. P., et al. (2015). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link (Detailed analysis of the gauche effect and conformational stability).[1]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for amide rotamerism and hydrolysis mechanisms).
-
Reich, H. J. (2023). "Amide Rotational Barriers." University of Wisconsin-Madison Chemistry Library.[1] Link (authoritative resource on NMR coalescence and amide rotamers).[1]
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Troubleshooting guide for reactions involving 1-Piperidinecarboxaldehyde, 3-fluoro-
Welcome to the technical support center for 1-Piperidinecarboxaldehyde, 3-fluoro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile fluorinated building block. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure scientific integrity and practical utility.
Introduction to 1-Piperidinecarboxaldehyde, 3-fluoro-
1-Piperidinecarboxaldehyde, 3-fluoro- is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. The presence of the fluorine atom at the 3-position of the piperidine ring can significantly influence the molecule's conformational preferences, basicity, and metabolic stability, making it a desirable feature in drug design.[1][2][3][4] This guide will address common challenges encountered during its use in various synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 1-Piperidinecarboxaldehyde, 3-fluoro-?
A1: 1-Piperidinecarboxaldehyde, 3-fluoro- primarily serves as a precursor for the synthesis of more complex 3-fluoropiperidine derivatives. These derivatives are sought after in medicinal chemistry for their potential to enhance pharmacological properties.[1][5][6] Key applications include:
-
Reductive Amination: To introduce the 3-fluoropiperidin-1-ylmethyl group onto a primary or secondary amine.
-
Wittig and Related Olefination Reactions: To form alkenes from the aldehyde functionality.
-
Grignard and Organolithium Additions: To generate secondary alcohols.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield (3-fluoropiperidin-1-yl)methanol.
Q2: How does the fluorine substituent affect the reactivity of the aldehyde?
A2: The electron-withdrawing nature of the fluorine atom can have a modest impact on the reactivity of the aldehyde group. It may slightly increase the electrophilicity of the aldehyde carbon, potentially accelerating nucleophilic attack. However, the primary influence of the fluorine is on the properties of the resulting piperidine-containing molecule.[2][4]
Q3: What are the recommended storage and handling conditions for 1-Piperidinecarboxaldehyde, 3-fluoro-?
A3: Like many aldehydes, 1-Piperidinecarboxaldehyde, 3-fluoro- should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality, which can lead to the formation of the corresponding carboxylic acid as an impurity.[7]
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations involving 1-Piperidinecarboxaldehyde, 3-fluoro-.
Reductive Amination Reactions
Reductive amination is a cornerstone reaction for this reagent. The general workflow involves the formation of an iminium ion intermediate, followed by reduction.
dot
Caption: Reductive Amination Workflow
Problem 1: Low Yield of the Desired Amine Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Iminium Ion Formation | Optimize pH: The formation of the iminium ion is pH-dependent. An acidic catalyst (e.g., acetic acid) is often required to protonate the hydroxyl intermediate and facilitate water elimination. However, excessive acidity can protonate the starting amine, rendering it non-nucleophilic. A typical pH range is 4-6. |
| Ineffective Reducing Agent | Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is mild and selective for the iminium ion over the starting aldehyde. If using a more reactive reducing agent like sodium borohydride (NaBH₄), it's crucial to add it after iminium ion formation is complete to avoid reduction of the starting aldehyde. |
| Steric Hindrance | Reaction Conditions: If either the starting amine or the aldehyde is sterically hindered, the reaction may require more forcing conditions. Consider increasing the reaction temperature or using a more potent reducing agent. However, be mindful of potential side reactions at higher temperatures. |
| Reagent Purity | Check Starting Materials: Ensure the purity of 1-Piperidinecarboxaldehyde, 3-fluoro-. The presence of the corresponding carboxylic acid (from oxidation) will not participate in the reaction and will lower the effective concentration of the aldehyde. |
Problem 2: Formation of a Side Product with a Mass Corresponding to the Starting Aldehyde + Water
This is indicative of an undesired aldol condensation reaction, which can be catalyzed by either acid or base.
dot
Caption: Troubleshooting Low Yield in Reductive Amination
Vilsmeier-Haack Type Reactions
While 1-Piperidinecarboxaldehyde, 3-fluoro- is a substituted formamide, its use as a Vilsmeier reagent for formylation is less common than DMF. However, understanding the principles of the Vilsmeier-Haack reaction is crucial if considering such applications. The Vilsmeier reagent is a chloromethyliminium salt formed from a substituted amide and an activating agent like phosphorus oxychloride (POCl₃).[8][9][10][11]
Problem: Low or No Formylation of an Aromatic Substrate
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficiently Activated Aromatic Ring | Substrate Scope: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[9][10] If your substrate is electron-deficient, this reaction may not be suitable. Consider alternative formylation methods. |
| Instability of the Vilsmeier Reagent | Temperature Control: The formation of the Vilsmeier reagent from the amide and POCl₃ is typically performed at low temperatures (e.g., 0 °C) to ensure its stability before the addition of the aromatic substrate.[8] |
| Hydrolysis of the Iminium Intermediate | Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture will hydrolyze the Vilsmeier reagent and the resulting iminium salt intermediate, leading to low yields. |
Purification Challenges
The purification of fluorinated piperidine derivatives can present unique challenges.
Problem 1: Difficulty in Removing Unreacted Starting Aldehyde
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Similar Polarity | Chromatography Optimization: If the product and starting aldehyde have similar polarities, separation by standard column chromatography can be difficult. Experiment with different solvent systems, including those with different selectivities (e.g., DCM/MeOH vs. Hexanes/EtOAc). Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Aqueous Work-up | Bisulfite Wash: Aldehydes can be selectively removed from an organic solution by washing with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer. |
Problem 2: Product is a Volatile Liquid
Many simple piperidine derivatives are volatile, making their isolation challenging.[1][12][13]
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Loss During Solvent Removal | Careful Concentration: When removing solvent under reduced pressure, use a cold water bath for the rotary evaporator and avoid excessive vacuum to minimize co-evaporation of the product. |
| In-situ Derivatization | Formation of a Salt or Solid Derivative: If the final product is an amine, consider converting it to a stable salt (e.g., hydrochloride or trifluoroacetate) by treating the purified product with the corresponding acid.[14] This often results in a non-volatile solid that is easier to handle and store. Alternatively, protect the amine with a suitable protecting group (e.g., Boc or Cbz) to create a less volatile derivative.[13] |
Analytical Monitoring
Effective monitoring of reactions involving 1-Piperidinecarboxaldehyde, 3-fluoro- is crucial for optimization and troubleshooting.
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and simple method to monitor the consumption of the starting aldehyde and the formation of the product. Use a suitable stain (e.g., potassium permanganate) for visualization if the compounds are not UV-active. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ideal for tracking the progress of the reaction, identifying the desired product by its mass, and detecting any side products. This is particularly useful for complex reaction mixtures.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the structure of the final product. ¹⁹F NMR is particularly valuable for confirming the presence and environment of the fluorine atom. In-situ or flow NMR can be used for real-time reaction monitoring.[15][17][18] |
Safety Information
Always consult the Safety Data Sheet (SDS) before handling 1-Piperidinecarboxaldehyde, 3-fluoro-. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
References
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available from: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available from: [Link]
-
4-Fluoro- pyrans and piperidines by oxa- and aza- Prins fluorination reactions. Beilstein Journals. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available from: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Vilsmeier haack reaction. Slideshare. Available from: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available from: [Link]
-
Fluorine in medicinal chemistry. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available from: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
NMR reaction monitoring in flow synthesis. ResearchGate. Available from: [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]
-
1-Piperidinecarboxaldehyde. CAS Common Chemistry. Available from: [Link]
-
Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate. ResearchGate. Available from: [Link]
-
Fluorescence Polarization Immunoassays for Carbamazepine – Comparison of Tracers and Formats. RSC Publishing. Available from: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available from: [Link]
-
NMR reaction monitoring in flow synthesis. Beilstein Journals. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. RSC Publishing. Available from: [Link]
-
Analytical methods for possible WFD 1 watch list substances. JRC Publications Repository. Available from: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available from: [Link]
-
A Continuous Flow Process Using a Sequence of Microreactors with In-line. Baxendale Group. Available from: [Link]
-
The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions. Scribd. Available from: [Link]
-
Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. ScholarWorks@CWU. Available from: [Link]
-
One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. ResearchGate. Available from: [Link]
-
COMPUTATIONAL ANALYSIS OF THE HYDROLYTIC STABILITY AND DIRECT EXCHANGE OF PHENYLBENZOBOROLES. Sam Houston State University. Available from: [Link]
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Removal of impurities from 1-Piperidinecarboxaldehyde, 3-fluoro-
Answering the user's request.## Technical Support Center: Purification of 1-Piperidinecarboxaldehyde, 3-fluoro-
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-Piperidinecarboxaldehyde, 3-fluoro-. The methodologies detailed herein are designed to address common impurities and provide robust, replicable protocols for achieving high product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Q1: What are the most probable impurities in a crude sample of 1-Piperidinecarboxaldehyde, 3-fluoro-?
A: The impurity profile is largely dependent on the synthetic route. Assuming the compound is synthesized by the formylation of 3-fluoropiperidine, the most common impurities include:
-
Unreacted 3-fluoropiperidine: A basic starting material that is often carried through the work-up.
-
Hydrolysis Product: The amide bond can be susceptible to hydrolysis, reverting the compound back to 3-fluoropiperidine.
-
Residual Reagents: Byproducts from the formylating agent used in the synthesis.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: I have a crude reaction mixture. What is the first and most effective purification step I should attempt?
A: For most crude mixtures of this type, a liquid-liquid extraction (LLE) using an acidic wash is the most effective initial step.[1][2] This procedure is specifically designed to remove basic impurities like unreacted 3-fluoropiperidine by protonating them, which renders them highly soluble in the aqueous phase.[2][3] The neutral product, 1-Piperidinecarboxaldehyde, 3-fluoro-, will remain in the organic layer.
Q3: How does the presence of the fluorine atom on the piperidine ring influence the purification strategy?
A: The fluorine atom introduces several effects that can be leveraged during purification:
-
Increased Polarity: The electronegative fluorine atom increases the overall polarity of the molecule compared to its non-fluorinated analog, 1-Piperidinecarboxaldehyde.[4] This will alter its retention characteristics during column chromatography, typically requiring a more polar solvent system for elution.
-
Conformational Rigidity: Studies on 3-fluoropiperidine derivatives show a strong preference for the fluorine atom to occupy an axial position, a preference that is influenced by solvation.[5][6][7] This defined conformation can lead to more predictable interactions with stationary phases in chromatography, potentially improving separation efficiency from impurities with different shapes.
Q4: My purified compound appears to be degrading over time, and I see the starting material reappearing in my analysis. What is happening and how can I prevent it?
A: This observation strongly suggests hydrolysis of the N-formyl amide bond, which is reverting your product to 3-fluoropiperidine. This can be catalyzed by trace amounts of acid or base, or even by water over extended periods. To mitigate this, ensure your purified product is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is completely removed under vacuum, and the final compound is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage).
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step solutions to specific purification challenges.
Troubleshooting Issue 1: Presence of Basic Impurities (e.g., Unreacted 3-Fluoropiperidine)
The primary cause of basic impurities is incomplete reaction or carryover of the starting amine. The most effective removal method is an acidic liquid-liquid extraction.
Caption: General workflow for purification by flash column chromatography.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation. The target compound should have an Rf value of approximately 0.25-0.35. Good starting points are gradients of ethyl acetate in hexanes (see Table 2).
-
Column Packing: Prepare a glass column packed with silica gel in the initial, least polar mobile phase. [8]Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product from the previous step in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading) or carefully apply it directly to the top of the column bed (wet loading). [8]4. Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction onto a TLC plate to identify which fractions contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
| Polarity | Solvent System (v/v) | Typical Impurities Eluted |
| Low | 10-20% Ethyl Acetate in Hexanes | Non-polar byproducts, grease. |
| Medium | 30-50% Ethyl Acetate in Hexanes | Target Compound Elution Zone. |
| High | 70-100% Ethyl Acetate or 1-5% Methanol in DCM | Highly polar impurities. |
References
- Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry (RSC Publishing).
- Liquid–liquid extraction. Wikipedia.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.
- The conformational preferences of 3‐fluoropiperidine (1) and....
- 1-Piperidinecarboxaldehyde - Common Chemistry. CAS.org.
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
- Showing Compound 1-Piperidinecarboxaldehyde (FDB008365). FooDB.
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- In-depth Technical Guide: Synthesis and Purific
- Streamline Purification of Organic Synthesis Mixture. Agilent.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- 1-piperidine carboxaldehyde, 2591-86-8. The Good Scents Company.
- 1-Piperidinecarboxaldehyde. NIST WebBook.
- 1-Boc-3-Piperidinecarboxaldehyde. Fluorochem.
- NEBExpress® Ni Resin Gravity Flow Typical Protocol. New England Biolabs.
- Column Chromatography Procedures. University of Colorado Boulder.
- Supporting inform
- Impurity Occurrence and Removal in Crystalline Products
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester . Organic Syntheses. [Link]
- Piperidine Impurities. BOC Sciences.
- Methods for Removing the Fmoc Group. Wiley Online Library.
- Sample Preparation for Chromatographic Purific
-
Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) . Organic Syntheses. [Link]
- 2-(3,3-Difluoro-1-piperidinyl)-3-fluorobenzaldehyde. CAS Common Chemistry.
- One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles.
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Scaling up the synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro-
Subject: Scaling up the synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- Ticket ID: #SC-87120-F Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You have accessed the master file for the scale-up of 1-Piperidinecarboxaldehyde, 3-fluoro- (CAS: 87120-72-7). This compound is a critical fluorinated building block, often used to modulate pKa and lipophilicity in drug discovery programs.[1]
This guide addresses the specific challenges of scaling the N-formylation of 3-fluoropiperidine . Unlike simple piperidines, the 3-fluoro substituent introduces unique stereoelectronic effects that complicate NMR analysis (rotamers) and alter the thermodynamic profile of the reaction.
Module 1: Synthetic Route Selection & Reagent Quality
Q: Which formylation route is best for multi-gram to kilogram scale-up?
A: While several methods exist (e.g., Chloral, Ethyl Formate), the Acetic Formic Anhydride (AFA) method is the industry standard for scale-up due to its high reactivity and clean conversion, provided the exotherm is managed.
Comparison of Methods:
| Method | Reagents | Scale Suitability | Pros | Cons |
| Method A (Recommended) | Acetic Anhydride + Formic Acid (in situ AFA) | High (>1 kg) | Fast reaction (<2h), high conversion, cheap reagents. | Significant exotherm; generates CO gas (venting required). |
| Method B | Ethyl Formate (Reflux) | Medium (100g) | Safer, no violent exotherms. | Very slow (24-48h); requires high temp; often incomplete conversion. |
| Method C | EDC/HOBt + Formic Acid | Low (<10g) | Mild conditions. | Prohibitively expensive for scale; difficult workup (urea byproducts). |
Q: My reaction stalled at 80% conversion. What went wrong?
A: The culprit is likely moisture content in your starting material. 3-Fluoropiperidine is typically supplied as the Hydrochloride (HCl) salt . This salt is extremely hygroscopic.
-
The Mechanism: Water hydrolyzes the Acetic Formic Anhydride back to acetic acid and formic acid, killing the reactive species.
-
The Fix: You must dry the 3-fluoropiperidine·HCl salt in a vacuum oven at 40°C with P₂O₅ or perform an azeotropic distillation with toluene prior to the reaction.
Module 2: Thermodynamics & Mixing (The Scale-Up)
Q: How do I safely manage the Acetic Formic Anhydride (AFA) exotherm?
A: AFA is unstable and should ideally be prepared in situ or used immediately.
-
Protocol Warning: Do not premix large quantities of Formic Acid and Acetic Anhydride and store them. This mixture generates carbon monoxide (CO) over time, pressurizing vessels.
-
Controlled Addition:
-
Dissolve 3-fluoropiperidine·HCl in Formic Acid (acts as solvent and reagent).
-
Cool to 0–5°C.
-
Add Sodium Formate (1.1 eq) to buffer the HCl.
-
Critical Step: Add Acetic Anhydride dropwise. Maintain internal temperature
. The reaction is instantaneous.
-
Visualization: Optimized Reaction Workflow
Figure 1: Step-by-step workflow for the AFA-mediated formylation, highlighting critical temperature control points.
Module 3: Analytical Troubleshooting (Quality Control)
Q: The NMR shows double peaks. Is my product impure?
A: Likely NOT. This is the most common "false alarm" with this compound.
-
The Phenomenon: N-Formyl piperidines exhibit restricted rotation around the Amide C-N bond.[2] This creates two distinct rotamers (syn/anti or E/Z) observable on NMR at room temperature.
-
The Evidence:
-
You will see two sets of signals for the formyl proton (~8.0 ppm) and the fluorine/ring protons.
-
Ratio is typically between 60:40 to 80:20 depending on solvent.
-
-
Validation Test: Run a Variable Temperature (VT) NMR in DMSO-d6 at 80°C–100°C. The peaks should coalesce into a single set of sharp signals as the rotation barrier is overcome.
Q: The product is decomposing during distillation. Why?
A: While the N-formyl group is stable, the 3-fluoro substituent makes the ring prone to elimination (HF loss) at high temperatures, especially under acidic conditions or if pot residues are prolonged.
-
Troubleshooting:
-
Ensure the crude mixture is fully neutralized (wash with NaHCO₃) before distillation. Traces of acid catalyze elimination.
-
Use a Wiped Film Evaporator (WFE) or Short Path Distillation to minimize thermal history.
-
Boiling Point: Expect ~80-90°C at 0.5 mmHg (estimate). Do not exceed a bath temperature of 140°C.
-
Module 4: Detailed Experimental Protocol (100g Scale)
Safety Note: Perform in a well-ventilated fume hood. Acetic Formic Anhydride generates CO.
-
Setup: A 1L 3-neck flask equipped with an overhead stirrer, internal temperature probe, and addition funnel.
-
Charging: Charge 3-fluoropiperidine·HCl (100 g, 0.716 mol) and Sodium Formate (53.5 g, 0.787 mol).
-
Solvent: Add Formic Acid (98%) (300 mL). Note: The reaction is run in neat formic acid to drive equilibrium.
-
Cooling: Cool the slurry to 0–5°C using an ice/salt bath.
-
Addition: Add Acetic Anhydride (110 g, 1.07 mol) dropwise over 60 minutes.
-
Control: Do not allow internal temp to rise above 10°C.
-
-
Reaction: Remove cooling bath. Allow to warm to 20–25°C. Stir for 2 hours.
-
IPC (In-Process Control): Check GC/LC-MS. Conversion should be >98%.
-
-
Quench: Pour reaction mixture onto 500g of crushed ice.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 300 mL).
-
Wash: Wash combined organics with Sat. NaHCO₃ (careful: CO₂ evolution) until pH is neutral (7-8). Wash with Brine.[3]
-
Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.
-
Purification: Distill under high vacuum (0.5 mmHg) to obtain a clear, colorless oil.
Module 5: Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for rapid issue resolution during the synthesis campaign.
References
-
N-Formylation Methodology: Organic Syntheses, Coll. Vol. 6, p. 190 (1988); Vol. 50, p. 1 (1970). (Standard Acetic Formic Anhydride preparation).
-
Fluorinated Piperidine Conformations: Journal of Medicinal Chemistry, 2006, 49(16), 5029–5046. (Discusses axial/equatorial preferences and pKa modulation in 3-fluoropiperidines).
-
Rotameric Behavior in NMR: The Journal of Organic Chemistry, 2013, 78(23), 12236–12242. (Detailed analysis of restricted rotation in N-formyl heterocycles).
-
Safety of Mixed Anhydrides: Organic Process Research & Development, 2003, 7(6), 1051–1053. (Safety hazards of scaling acetic formic anhydride).
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of 1-Piperidinecarboxaldehyde, 3-fluoro- during storage
Technical Support Center: 1-Piperidinecarboxaldehyde, 3-fluoro-
Welcome to the technical support guide for 1-Piperidinecarboxaldehyde, 3-fluoro-. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent decomposition. By understanding its chemical vulnerabilities, you can ensure the integrity of your experiments and the reliability of your results.
Compound Stability Profile
1-Piperidinecarboxaldehyde, 3-fluoro- is a bifunctional molecule, incorporating both a tertiary amide (specifically, a formamide) and a fluorinated aliphatic ring. Its stability is primarily influenced by the chemical reactivity of the aldehyde group. Like many aliphatic aldehydes, it is susceptible to two main degradation pathways:
-
Oxidation: The aldehyde functional group (-CHO) can be readily oxidized to a carboxylic acid (-COOH) in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and trace metal impurities. The resulting impurity would be 3-fluoropiperidine-1-carboxylic acid.
-
Hydrolysis: The formamide bond can undergo hydrolysis to yield 3-fluoropiperidine and formic acid. This reaction is typically catalyzed by the presence of water, especially under acidic or basic conditions[1][2][3][4][5].
Given these vulnerabilities, meticulous storage and handling are paramount to preserving the compound's purity and reactivity.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Q1: What are the ideal storage conditions for this compound?
A: To minimize both oxidation and hydrolysis, the compound should be stored under a multi-layered protective strategy. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the kinetic rate of all potential decomposition reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the primary oxidation pathway[6]. |
| Container | Amber glass vial with a PTFE-lined cap | Prevents exposure to light, which can catalyze oxidation. PTFE liners provide a superior seal against moisture and air ingress compared to other materials. |
| Moisture | Store in a desiccated environment | Minimizes the availability of water, which is a key reactant in the hydrolysis of the formamide group[1][2]. |
Q2: I received the compound as a liquid. Should I freeze it for long-term storage?
A: Yes. While it may be a liquid at room temperature, freezing is highly recommended for storage periods longer than a few days. The solid state significantly restricts molecular mobility, further inhibiting degradation. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Q3: The material has developed a slight yellow tint. Is it still usable?
A: A color change can be an indicator of decomposition, often due to the formation of oxidized or oligomeric byproducts. While a slight tint may not significantly impact some applications, it warrants a purity check. We recommend performing a simple analytical test, such as Thin Layer Chromatography (TLC) or a proton NMR, to assess the purity before use. Compare the results to the certificate of analysis or a freshly opened sample if available.
Q4: Can I store this compound dissolved in a solvent?
A: Storing in solution is generally discouraged for long-term preservation as it can accelerate decomposition. Solvents, unless scrupulously dried, can be a source of water, facilitating hydrolysis. Furthermore, dissolved oxygen in the solvent can promote oxidation. If you must store a solution for a short period, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene) under an inert atmosphere and keep it refrigerated. Anhydrous solvents from reputable suppliers are recommended[7].
Troubleshooting Guide: Investigating Suspected Decomposition
If you suspect your sample of 1-Piperidinecarboxaldehyde, 3-fluoro- has degraded, this guide will help you diagnose the issue and determine the appropriate course of action.
Problem: My reaction yield is significantly lower than expected, or I am observing unexpected byproducts.
-
Possible Cause: The starting material may have degraded, reducing the concentration of the active aldehyde. The decomposition products (e.g., the corresponding carboxylic acid or the parent amine) may interfere with the reaction.
-
Troubleshooting Workflow:
Troubleshooting workflow for suspected compound decomposition. -
Step-by-Step Protocol: Quick Purity Check by ¹H NMR
-
Sample Preparation: Prepare a sample by dissolving a small amount (5-10 mg) of the 1-Piperidinecarboxaldehyde, 3-fluoro- in deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Aldehyde Proton: Look for the characteristic aldehyde proton signal, typically a singlet or a doublet, in the 8.0-8.2 ppm region. The integration of this peak represents the pure compound.
-
Formic Acid: Check for a singlet around 8.2-8.3 ppm, which could indicate hydrolysis.
-
Carboxylic Acid: The carboxylic acid proton from oxidation is often broad and may be difficult to observe, but changes in the signals of the piperidine ring protons can be indicative.
-
-
Quantification: Integrate the aldehyde peak against any new, significant impurity peaks to estimate the level of decomposition. If the aldehyde peak's integration is less than 95% of the total integration for all species, the material's integrity is compromised.
-
References
-
Blumberger, J., Ensing, B., & Klein, M. L. (2006). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Angewandte Chemie International Edition, 45(18), 2893-2896. Available at: [Link]
-
Gao, Y., et al. (2021). Selective aerobic oxidation of aliphatic aldehydes: the critical role of percarboxylate anion on the selectivity. Reaction Chemistry & Engineering, 6(7), 1225-1231. Available at: [Link]
-
Cascella, M., et al. (2005). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. The Journal of Physical Chemistry B, 109(44), 21178-21185. Available at: [Link]
-
Kumar, P., Panday, D., & Kothari, S. (2010). Kinetics and Mechanism of the Oxidation of Aliphatic Aldehydes by Benzimidazolium Dichromate. Croatica Chemica Acta, 83(2), 215-223. Available at: [Link]
-
Wang, B., & Cao, Z. (2010). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. The Journal of Physical Chemistry A, 114(49), 12978-12985. Available at: [Link]
-
Zavoianu, R., & Badea, F. (2006). Oxidation of Some Aliphatic Aldehydes in a Liquid-Liquid Interfacial System. Revue Roumaine de Chimie, 51(12), 1223-1227. Available at: [Link]
-
Wang, B., & Cao, Z. (2010). Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway. PubMed. Available at: [Link]
-
Mushran, S. P., et al. (1971). Mechanism of Oxidation of some Aliphatic Aldehydes by Chloramine-T. Zeitschrift für Physikalische Chemie, 248(1-2), 1-6. Available at: [Link]
-
Wolfenden, R. (2018). On the hydrolysis mechanisms of amides and peptides. Protein Science, 27(5), 987-991. Available at: [Link]
-
Kothari, S., & Banerji, K. K. (1992). Kinetic study of the oxidation of aliphatic aldehydes by bis(2,2'-bipyridyl)copper(II) permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 583-589. Available at: [Link]
-
Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 1-Piperidinecarboxaldehyde. In NIST Chemistry WebBook. Available at: [Link]
-
Frey, J., et al. (2006). 3,4-Dibromo-2,5-Diformylthiophene. Organic Syntheses, 83, 169. Available at: [Link]
-
The Good Scents Company. (n.d.). 1-piperidine carboxaldehyde. Available at: [Link]
-
Wikipedia. (n.d.). N-Formylpiperidine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Piperidinecarboxaldehyde. In PubChem. Available at: [Link]
-
CAS. (n.d.). 1-Piperidinecarboxaldehyde. In CAS Common Chemistry. Available at: [Link]
Sources
- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanism of acid-catalyzed hydrolysis of formamide from cluster-continuum model calculations: concerted versus stepwise pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Challenges in the synthesis of fluorinated piperidines
Technical Support Center: Fluorinated Piperidine Synthesis
Topic: Challenges in the Synthesis of Fluorinated Piperidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Persona: Senior Application Scientist
Welcome to the Fluorinated Heterocycle Support Hub
Overview: Fluorinated piperidines are high-value pharmacophores. The introduction of fluorine lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units), reducing hERG liability and improving metabolic stability against oxidative clearance. However, synthesizing these motifs is notoriously difficult due to the "instability triad": elimination (HF loss), regiochemical scrambling , and hydrodefluorination .
This guide synthesizes field-proven protocols to navigate these pitfalls.
Module 1: Nucleophilic Deoxofluorination (The "Alcohol-to-Fluoride" Route)
Context: The most common route to 3- or 4-fluoropiperidines is the deoxofluorination of the corresponding alcohol. The Problem: The major failure mode is elimination to the alkene (enamine or allyl amine) rather than substitution, driven by the E2 mechanism competing with SN2.
Troubleshooting Guide: "I'm getting the alkene, not the fluoride."
| Variable | Recommendation | The "Why" (Mechanistic Insight) |
| Reagent Choice | Switch to PyFluor or PBSF | DAST and Deoxo-Fluor are highly Lewis acidic and prone to HF generation, which catalyzes elimination. PyFluor (2-pyridinesulfonyl fluoride) is less acidic and minimizes E2 competition. |
| Protecting Group | Use Cbz or Bz (Avoid Boc) | Carbamates like Cbz withdraw electron density from the ring, destabilizing the developing positive charge in the transition state that leads to elimination (E1/E1cB suppression). |
| Temperature | -78 °C to 0 °C | Lower temperatures favor the kinetic SN2 product (fluoride) over the thermodynamic elimination product. |
| Base Additive | DBU or MTBD (with PyFluor) | When using PyFluor, a specific base is required to activate the sulfonyl fluoride without acting as a general base for elimination.[1] |
Standard Operating Procedure (SOP): PyFluor Protocol
Use this when DAST fails due to elimination.
-
Preparation: Dissolve N-Cbz-4-hydroxypiperidine (1.0 equiv) in dry Toluene (0.2 M).
-
Activation: Add DBU (1.5 equiv) and cool to 0 °C.
-
Fluorination: Add PyFluor (1.2 equiv) dropwise.
-
Reaction: Stir at RT for 12–24 h.
-
Quench: Pour into sat. NaHCO3. Critical: Do not use acidic quench.
Figure 1: Decision tree for troubleshooting elimination side-reactions during deoxofluorination.
Module 2: Stereoselective Ring Construction (The "Robust" Route)
Context: For multi-gram scale-up, deoxofluorination is often too expensive or hazardous. The preferred industrial route is the Dearomatization-Hydrogenation (DAH) of fluorinated pyridines. The Problem: Controlling cis/trans selectivity and preventing hydrodefluorination (stripping the fluorine off).
FAQ: Stereocontrol
Q: How do I ensure cis-selectivity (e.g., all-cis-3,5-difluoropiperidine)? A: Use Heterogeneous Hydrogenation (Pd/C or Rh/Al2O3) in acidic media.
-
Mechanism: The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the bottom face, pushing substituents "up" (cis).
-
The "Fluorine Effect": In acidic media (e.g., MeOH/HCl), the protonated nitrogen creates a charge-dipole interaction that favors the axial orientation of fluorine, reinforcing cis geometry.
Q: The fluorine is falling off (Hydrodefluorination). How do I stop it? A: This is caused by oxidative insertion of the metal into the C-F bond.
-
Solution 1: Switch catalyst from Pd/C to Rh/C or RuO2 . Rhodium is less prone to C-F oxidative addition.
-
Solution 2: Lower the pressure (1 atm H2 instead of 50 bar) and temperature.
Data: Catalyst Performance Matrix
| Precursor | Catalyst | Solvent | Product Ratio (Cis:Trans) | Yield |
| 3-Fluoropyridine | 5% Rh/C | MeOH/AcOH | >95 : 5 | 88% |
| 3-Fluoropyridine | 10% Pd/C | MeOH | 60 : 40 (Defluorination observed) | 45% |
| 3,5-Difluoropyridine | 5% Ru/Al2O3 | H2O/HCl | >98 : 2 | 92% |
Module 3: Direct C-H Fluorination (Late-Stage Functionalization)
Context: You have a complex piperidine scaffold and want to install a fluorine atom without starting over. The Problem: The alpha-positions (C2/C6) are electronically activated but prone to oxidation. The beta/gamma positions are deactivated.
Protocol: Decatungstate Photocatalysis (The "Britton" Method)
Best for: Distal fluorination (C3/C4) on the piperidine ring.
Mechanism: This relies on Hydrogen Atom Transfer (HAT).[2] The decatungstate anion (W10O32) becomes an excited radical abstractor upon UV irradiation. It preferentially abstracts electron-rich H-atoms sterically accessible away from the nitrogen.
Critical Step: Protonation You MUST protonate the piperidine nitrogen (use the H-Cl or TFA salt) before reaction.
-
Why? A free amine will quench the radical or undergo alpha-oxidation to an imine. The ammonium salt deactivates the alpha-positions (C2/C6) via polarity mismatch, directing the radical to the beta (C3) or gamma (C4) positions.
Experimental Workflow:
-
Substrate: Piperidine-HCl salt (1.0 equiv).
-
Catalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%).
-
Fluorine Source: NFSI (N-Fluorobenzenesulfonimide) (2.0 equiv).
-
Conditions: MeCN/H2O (4:1), 365 nm LED irradiation, 18 h.
Figure 2: Workflow for late-stage C-H fluorination, emphasizing the critical acidification step.
Module 4: Stability & Purification
The "Hidden" Failure: Users often synthesize the product successfully but lose it during purification.
Issue: Silica Gel Decomposition Fluorinated amines, especially alpha-fluoroamines (unstable) and beta-fluoroamines, can undergo HF elimination on acidic silica gel.
Solution:
-
Neutralize Silica: Pre-treat silica slurry with 1% Et3N in Hexanes before loading the column.
-
Alternative Phase: Use Basic Alumina for purification.
-
Salt Formation: If the free base is volatile (common for simple fluoropiperidines), isolate as the HCl or Oxalate salt immediately after workup.
References
-
Nairoukh, Z., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Chemistry.[3] Link
- Key citation for the Rh-catalyzed hydrogen
-
Meanwell, M., et al. (2018).[4] "Direct Photocatalytic C–H Fluorination for the Preparative Synthesis of Odanacatib." Organic Letters. Link
- Key citation for the Decatungst
-
Nielsen, M. K., et al. (2016). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5] Journal of the American Chemical Society. Link
- Source for PyFluor advantages over DAST.
-
Champagne, P. A., et al. (2015). "Mechanistic Insights into the Nucleophilic Fluorination of Alcohols." Chemical Reviews. Link
- Review of elimination mechanisms in deoxofluorin
Sources
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination Strategies :: The Britton group [brittonsfu.com]
- 5. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diastereoselectivity in 3-Fluoropiperidine Synthesis
Welcome to the technical support center for the synthesis of 3-fluoropiperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the control of diastereoselectivity in this critical class of compounds. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-fluoropiperidines, focusing on practical solutions grounded in mechanistic understanding.
Issue 1: Poor Diastereoselectivity in Fluorocyclization Reactions
Symptom: Your reaction yields a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Inappropriate Fluorinating Agent or Catalyst System: The choice of fluorinating agent and catalyst is paramount in directing the stereochemical outcome. In methods involving the cyclization of alkenyl N-tosylamides, for instance, the ligands on the hypervalent iodine(III) reagent significantly influence selectivity.[1][2]
-
Troubleshooting Steps:
-
Screen Different Reagents: If using a hypervalent iodine-based method, compare acyclic reagents with different ligands (e.g., pivalate vs. trichloroacetate) as they can lead to vastly different diastereoselectivities.[1]
-
Vary the Lewis Acid: In syntheses involving electrophilic fluorination of enamines, screen various Lewis acids like TiCl₄ and BF₃·OEt₂. The nature of the Lewis acid can alter the transition state geometry and thus the diastereomeric excess.[3][4]
-
Consider a Different Synthetic Approach: If optimization of your current method fails, consider switching to a different strategy. For example, a dearomatization-hydrogenation (DAH) of a corresponding fluoropyridine often yields all-cis products with high diastereoselectivity.[5][6]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations can have a profound impact on the kinetic vs. thermodynamic control of the reaction, thereby affecting the d.r.
-
Troubleshooting Steps:
-
Temperature Screening: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[7][8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, CH₂Cl₂).
-
Addition of Electrolytes: In some hypervalent iodine-mediated reactions, the addition of an electrolyte like tetrabutylammonium tetrafluoroborate (TBABF₄) can modulate the reaction's selectivity.[1][2]
-
-
Issue 2: Undesired cis/trans Isomer is the Major Product
Symptom: The reaction preferentially forms the diastereomer opposite to the one desired for your application.
Possible Causes & Solutions:
-
Substrate-Controlled vs. Reagent-Controlled Pathway: The inherent stereochemistry of your substrate may be directing the reaction towards the undesired isomer, overpowering the influence of your catalyst or reagents.
-
Troubleshooting Steps:
-
Modify the Substrate: Introducing bulky protecting groups on the nitrogen or other functionalities can alter the conformational preference of the substrate, potentially shielding one face from attack and reversing the diastereoselectivity.[8]
-
Switch to a Reagent-Controlled System: Employ a chiral catalyst known to exert strong stereochemical control. For instance, enantioselective allylic alkylation of α-fluoro-β-ketoesters using a chiral ligand can dictate the stereochemistry of the resulting 3-fluoropiperidine.[9]
-
Exploit Conformational Preferences: In protonated forms, the C-F bond in 3-fluoropiperidines often prefers an axial orientation due to a stabilizing interaction between the N-H⁺ and C-F bonds.[6][10][11] This can be exploited in downstream purification or isomerization steps.
-
-
Issue 3: Competing Side Reactions (e.g., Hydrodefluorination, Oxoamination)
Symptom: Significant formation of byproducts, such as the defluorinated piperidine or oxoaminated products, reduces the yield of the desired 3-fluoropiperidine.
Possible Causes & Solutions:
-
Reaction Conditions Favoring Side Pathways: The reaction conditions may be too harsh, or the reagents may not be selective enough.
-
Troubleshooting Steps:
-
Catalyst and Reagent Choice: In hydrogenation reactions of fluoropyridines, catalyst choice is critical to avoid hydrodefluorination. While some rhodium catalysts are effective, palladium on carbon can also be used under specific conditions to achieve chemoselective reduction.[12][13][14] In hypervalent iodine chemistry, competitive oxoaminations can be a problem; optimizing the iodine reagent can suppress this side reaction.[1][2]
-
Control of Reaction Atmosphere and Purity: Ensure an inert atmosphere for sensitive reactions. The purity of reagents and solvents can also be crucial, as impurities can sometimes catalyze side reactions.[13]
-
Protecting Group Strategy: The choice of the nitrogen protecting group can influence the electronic properties of the substrate and its susceptibility to side reactions.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for determining the diastereomeric ratio (d.r.) of 3-fluoropiperidine products?
The most common and reliable methods for determining d.r. are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H and ¹⁹F NMR Spectroscopy: Diastereomers will often exhibit distinct signals in both the proton and fluorine NMR spectra. The integration of these signals provides a quantitative measure of the d.r.[3] For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, greatly improving resolution and allowing for accurate integration.[15][16][17]
-
HPLC: Chiral or achiral HPLC can be used to separate diastereomers. Developing a separation method may require screening different columns and mobile phases. Once a baseline separation is achieved, the peak areas can be used to determine the d.r.[18]
| Method | Advantages | Considerations |
| ¹H / ¹⁹F NMR | Rapid, requires no separation, provides structural information. | Signal overlap can be an issue in complex molecules. |
| HPLC | High accuracy, can physically separate isomers for characterization. | Method development can be time-consuming. |
Q2: How does the choice of fluorinating agent impact diastereoselectivity?
The fluorinating agent plays a pivotal role in determining the stereochemical outcome, primarily based on whether the mechanism is nucleophilic or electrophilic.
-
Nucleophilic Fluorination: Reagents like HF-pyridine or other amine/HF complexes are used in fluorocyclization reactions.[19][20] The stereoselectivity is often determined in the cyclization step, where the internal nucleophile (e.g., an amine) attacks an activated double bond. The fluoride then traps the resulting intermediate. The diastereoselectivity is influenced by the catalyst and reaction conditions that control the facial selectivity of the initial attack.
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are used to fluorinate electron-rich species like enamines.[4] The diastereoselectivity of the subsequent nucleophilic substitution is then often controlled by a Lewis acid, which promotes the formation of an N-acyliminium ion intermediate. The incoming nucleophile will then attack from the less sterically hindered face, which is influenced by the conformation of this intermediate.[3]
Q3: Can computational chemistry guide the optimization of diastereoselectivity?
Yes, Density Functional Theory (DFT) calculations are increasingly used to understand and predict the stereochemical outcomes of reactions. By modeling the transition state energies for the formation of different diastereomers, researchers can gain insights into the factors controlling selectivity.[7][21][22] This can help in rationally selecting catalysts, substrates, and reaction conditions to favor the desired isomer, potentially reducing the amount of empirical screening required. For example, calculations can reveal key stabilizing or destabilizing interactions (e.g., steric clashes, hydrogen bonding, orbital interactions) in the transition states leading to different products.[21]
III. Experimental Protocols & Visualizations
Protocol: Diastereoselective Synthesis via Electrophilic Fluorination of a Cyclic Enamine
This protocol is a generalized procedure based on the synthesis of 2-substituted-3-fluoropiperidines.[3][4]
-
Formation of the N-protected enamine: The corresponding N-protected piperidone is converted to the enamine.
-
Electrophilic Fluorination: The enamine is dissolved in a suitable solvent (e.g., acetonitrile/methanol). An electrophilic fluorinating agent (e.g., Selectfluor®) is added, and the reaction is stirred until the formation of the 3-fluoro-2-methoxypiperidine intermediate is complete (monitored by TLC or NMR).
-
Lewis Acid-Mediated Nucleophilic Substitution: The reaction mixture is cooled to -78 °C. A Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) is added, followed by the nucleophile (e.g., allyltrimethylsilane).
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a suitable aqueous solution (e.g., saturated NaHCO₃). The product is extracted with an organic solvent, dried, and purified by column chromatography.
-
Analysis: The diastereomeric ratio of the purified product is determined by ¹H and/or ¹⁹F NMR spectroscopy.[3]
Diagrams
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key steps in hypervalent iodine-mediated fluorocyclization.
IV. References
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
-
Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Semantic Scholar.
-
DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]
-
Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. PMC. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. PubMed. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]
-
A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. PMC. [Link]
-
Asymmetric Fluorination Reactions. ResearchGate. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Fluorinated Furan‐2(5H)‐ones: Reactivity and Stereoselectivity in Diels–Alder Reactions. ResearchGate. [Link]
-
Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. ACS Publications. [Link]
-
Chemical Communications. Manchester NMR Methodology Group. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. [Link]
-
Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and HPLC. Semantic Scholar. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. [Link]
-
Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. PMC. [Link]
Sources
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
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- 19. researchgate.net [researchgate.net]
- 20. Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine [frontiersin.org]
Technical Support Center: Working with Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry, capable of modulating a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] However, the unique properties of fluorine also present a distinct set of challenges during synthesis, purification, characterization, and handling.[1][4]
This guide is designed to provide practical, field-proven insights to help you navigate these common pitfalls. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the lab.
Troubleshooting Guide
Part 1: Synthesis Pitfalls
The introduction of fluorine into a heterocyclic ring is often a challenging step, with outcomes highly dependent on the choice of fluorinating agent, substrate electronics, and reaction conditions.[1][4]
Q1: My fluorination reaction is low-yielding or fails completely. What should I check first?
A1: A failed fluorination reaction can often be traced back to a few key factors. Before extensive re-optimization, systematically verify the following:
-
Anhydrous Conditions: Many fluorinating reagents, such as DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor®, react violently with water.[5][6] Even trace amounts of moisture can quench the reagent and halt the reaction. Ensure all glassware is rigorously flame- or oven-dried, and use anhydrous solvents.[6]
-
Reagent Quality: The activity of fluorinating agents can degrade over time, especially if not stored under inert atmosphere and protected from moisture. It is advisable to use a fresh bottle or test the reagent on a simple, reliable substrate to confirm its activity.[6]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, which can decompose both the reagent and your substrate.[6]
Q2: I'm attempting a deoxofluorination of an alcohol on my heterocycle with DAST, but I'm primarily observing an elimination byproduct (alkene). How can I favor the desired SN2 reaction?
A2: Elimination is a common side reaction in deoxofluorination, particularly with secondary or tertiary alcohols, or substrates that can form a stable carbocation.[6] To minimize this, consider the following strategies:
-
Lower the Reaction Temperature: Begin the reaction at a low temperature, such as -78 °C, and allow it to warm slowly to room temperature. Lower temperatures generally favor the kinetic SN2 pathway over the thermodynamic elimination pathway.[6]
-
Solvent Choice: While dichloromethane (DCM) is a common solvent, less polar solvents can sometimes suppress elimination by disfavoring the formation of charged intermediates.[6]
-
Alternative Reagents: If elimination persists, consider using a more modern deoxofluorinating agent. Deoxo-Fluor™ is often cited as being more thermally stable than DAST, and reagents like XtalFluor-E® can sometimes provide cleaner reactions with less elimination.[5]
Q3: During the electrophilic fluorination of a carbonyl compound on my heterocycle using Selectfluor®, I'm getting a significant amount of the di-fluorinated product. How can I improve the selectivity for mono-fluorination?
A3: Over-fluorination is a frequent issue when the mono-fluorinated product has similar or even higher reactivity compared to the starting material.[6] The following adjustments can enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of your fluorinating agent. Using a slight excess of the substrate (e.g., 0.95 equivalents of Selectfluor®) can help prevent over-fluorination.[6]
-
Monitor Reaction Progress: Closely monitor the reaction by Thin Layer Chromatography (TLC) or a rapid spectroscopic method like crude NMR. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.[6]
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by slowing down the rate of the second fluorination more significantly than the first.[6]
Q4: My late-stage fluorination attempt on a complex heterocyclic core is resulting in a mixture of isomers and low conversion. What are the key considerations for this type of transformation?
A4: Late-stage fluorination is a powerful but challenging technique. The regioselectivity is often difficult to predict and control due to the complex electronic and steric environment of a drug-like molecule.[4][7]
-
Directing Groups: The presence and position of existing functional groups on the heterocycle will strongly influence the site of fluorination. Electron-donating groups can activate certain positions, while electron-withdrawing groups will deactivate others.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, forcing the fluorinating agent to react at a less sterically hindered site.
-
Catalyst/Reagent Choice: The choice of catalyst and fluorinating agent is critical. For example, palladium-catalyzed methods have been developed for specific C-H fluorination, but their success is highly substrate-dependent.[7] It may be necessary to screen a variety of conditions to find an effective system for your specific substrate.
Part 2: Purification & Characterization Pitfalls
The unique properties of fluorinated heterocycles can also complicate their purification and characterization.
Q1: I'm having difficulty separating my fluorinated heterocyclic product from non-fluorinated starting material by column chromatography. What can I do?
A1: The introduction of fluorine can significantly alter the polarity of a molecule, but sometimes this change is not sufficient for easy separation.
-
Solvent System Optimization: A thorough screen of different solvent systems for your column chromatography is the first step. Consider using solvent systems with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or C18-functionalized silica (reverse-phase chromatography).
-
Derivatization: If the starting material and product have a reactive functional group (e.g., an alcohol or amine), you can temporarily derivatize the mixture to exaggerate the polarity differences, perform the separation, and then remove the protecting group.
Q2: The ¹⁹F NMR spectrum of my purified compound shows multiple unexpected signals. What could be the cause?
A2: While ¹⁹F NMR is a powerful tool, its interpretation can be complex.
-
Rotamers/Conformers: Fluorinated heterocycles, particularly saturated ones, can exist as a mixture of stable conformers at room temperature.[8] If the interconversion between these conformers is slow on the NMR timescale, each conformer can give rise to a distinct set of signals. Running the NMR at an elevated temperature can sometimes coalesce these signals.
-
Through-Space Coupling: Fluorine atoms can exhibit coupling not only through bonds but also through space. This can lead to complex splitting patterns that are not immediately obvious from the 2D structure.
-
Residual Impurities: Even small amounts of fluorinated impurities can be readily detected by ¹⁹F NMR due to its high sensitivity.[9] Re-purification or analysis by a high-resolution mass spectrometry can help identify these impurities.
Q3: The baseline in my ¹⁹F NMR spectrum is rolling and distorted. How can I improve the spectrum quality?
A3: Baseline distortions are a common artifact in ¹⁹F NMR.
-
Acquisition Parameters: Ensure that the spectral width is set appropriately to encompass all fluorine signals.[10] A very broad background signal can sometimes arise from fluorinated compounds in the NMR probe itself.[11]
-
Processing: Apply a baseline correction algorithm in your NMR processing software. A polynomial baseline correction is often effective for broad, rolling baselines.[11]
-
Sample Preparation: Ensure your sample is well-dissolved and free of paramagnetic impurities, which can cause significant line broadening.[11]
Part 3: Reactivity & Stability Pitfalls
The strong C-F bond and the high electronegativity of fluorine can lead to unexpected reactivity and stability issues.[12]
Q1: I'm trying to perform a cross-coupling reaction on my fluorinated heterocycle, but I'm observing C-F bond activation and defluorination. How can I avoid this?
A1: While the C-F bond is generally strong, it can be activated under certain conditions, particularly with transition metal catalysts.[13][14][15]
-
Catalyst and Ligand Choice: The choice of metal catalyst and its coordinating ligands is crucial. Some catalyst systems are known to promote C-F activation. For example, nickel and palladium complexes with specific phosphine ligands have been used for the cross-coupling of aryl fluorides.[16] If this is an undesired side reaction, you may need to screen catalysts and ligands that are less prone to oxidative addition into the C-F bond.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes minimize C-F activation.
-
Substrate Electronics: The propensity for C-F activation is also dependent on the electronic nature of the heterocycle. Electron-deficient systems are generally more susceptible to nucleophilic attack at the carbon bearing the fluorine, which can be a pathway for C-F cleavage.[15]
Q2: The introduction of fluorine to my nitrogen-containing heterocycle has drastically reduced its basicity, which is problematic for my downstream application. Is this expected?
A2: Yes, this is a well-documented effect. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic centers like a nitrogen atom in a heterocycle.[8][17]
-
Positional Isomers: The magnitude of the pKa change is highly dependent on the position of the fluorine atom relative to the basic center. Fluorine atoms closer to the nitrogen will have a more pronounced effect. Synthesizing and testing different positional isomers may yield a compound with the desired balance of properties.
-
Molecular Modeling: Computational methods can be used to predict the pKa of different fluorinated analogues before embarking on a lengthy synthesis, allowing you to prioritize targets with a higher likelihood of retaining the desired basicity.
Experimental Protocols
Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor®
This protocol describes a general procedure for the electrophilic fluorination of a β-ketoester, a common transformation in medicinal chemistry.[5]
Materials:
-
β-ketoester (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 mmol) in acetonitrile (5 mL).
-
To the stirred solution, add Selectfluor® (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Selectfluor® is an oxidizing agent; avoid contact with combustible materials.[5]
Protocol 2: Deoxyfluorination of an Alcohol with DAST
This protocol details the conversion of an alcohol to an alkyl fluoride using DAST.
Materials:
-
Alcohol (1.0 mmol)
-
DAST (1.2 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Anhydrous reaction vessel with a dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) and add it to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, dissolve DAST (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the DAST solution dropwise to the stirred alcohol solution at -78 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
DAST is highly toxic, corrosive, and reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated fume hood.[5]
-
Wear appropriate PPE, including a face shield, and use materials compatible with DAST.[5]
Data Presentation
Table 1: Comparison of Common Fluorinating Agents
| Reagent | Type | Common Applications | Key Pitfalls & Safety Considerations |
| Selectfluor® | Electrophilic | α-fluorination of carbonyls, fluorination of electron-rich aromatics | Oxidizing agent, can lead to over-fluorination. Relatively easy to handle solid.[5] |
| NFSI | Electrophilic | Similar to Selectfluor®, used in enantioselective fluorinations | Irritating to eyes, respiratory system, and skin.[5] |
| DAST | Nucleophilic | Deoxofluorination (alcohols to alkyl fluorides) | Highly toxic, corrosive, reacts violently with water, thermally unstable.[5] Can promote elimination. |
| Deoxo-Fluor™ | Nucleophilic | Deoxofluorination | Toxic, reacts with water, corrosive. More thermally stable than DAST.[5] |
| XtalFluor-E® | Nucleophilic | Deoxofluorination | Toxic, corrosive. Crystalline solid, often easier to handle than DAST/Deoxo-Fluor™.[5] |
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting low-yielding fluorination reactions.
Caption: Competing pathways in the deoxofluorination of alcohols with DAST.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated heterocycles so important in drug discovery? A1: The incorporation of fluorine into a heterocyclic drug candidate can profoundly and often beneficially alter its properties. These effects include:
-
Enhanced Metabolic Stability: The C-F bond is very strong and not typically found in nature, making it resistant to metabolic cleavage by enzymes like Cytochrome P450s. This can increase the drug's half-life.[2]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1][3]
-
Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the basicity of nearby nitrogen atoms, which can be used to fine-tune a drug's solubility and target engagement at physiological pH.[8][17]
-
Altered Conformation: The stereoelectronic effects of the C-F bond can influence the conformational preferences of the heterocyclic ring, potentially locking it into a bioactive conformation for improved target binding.[12]
Q2: Are there any special safety precautions I should take when working with fluorinating agents? A2: Absolutely. Many fluorinating agents are highly reactive and hazardous.
-
Toxicity and Corrosivity: Reagents like DAST, Deoxo-Fluor™, and even the vapors from HF-pyridine can be highly toxic and corrosive.[5] Always handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or a face shield.[5][18]
-
Quenching: Be extremely cautious when quenching reactions involving these reagents. A slow addition to a stirred, cooled solution of a mild base like sodium bicarbonate is a common practice.
-
Material Compatibility: Some fluorinating agents, particularly those that can release HF, can etch glass. While short-term use in glass is common, for high-temperature or prolonged reactions, specialized containers may be necessary.[19]
Q3: What is the difference between nucleophilic and electrophilic fluorination? A3: The choice between these two fundamental approaches depends on the substrate and the desired product.
-
Nucleophilic Fluorination: This involves using a source of nucleophilic fluoride (F⁻), such as potassium fluoride (KF) or DAST, to displace a leaving group or open an epoxide. This method is typically used to convert alcohols to alkyl fluorides or in SNAr reactions on electron-deficient aromatic or heteroaromatic rings.[20]
-
Electrophilic Fluorination: This method uses a reagent that delivers an "electrophilic" fluorine atom (F⁺ equivalent), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). These reagents are used to fluorinate electron-rich species like enolates, enol ethers, and activated aromatic rings.[5][20]
Q4: Can I use ¹H or ¹³C NMR to confirm the success of my fluorination reaction? A4: Yes, both ¹H and ¹³C NMR are invaluable for characterizing fluorinated compounds. The presence of fluorine will introduce characteristic C-F and H-F coupling constants.
-
¹³C NMR: The carbon atom directly attached to fluorine will appear as a large doublet with a coupling constant (¹JCF) typically in the range of 240-250 Hz for sp³ carbons. Carbons two (²JCF) and three (³JCF) bonds away will also show smaller couplings.[21]
-
¹H NMR: Protons on the same carbon as fluorine (geminal) or on an adjacent carbon (vicinal) will be split by the fluorine atom. The magnitude of these couplings (JHF) can provide valuable structural information.
This guide is intended to serve as a starting point for troubleshooting common issues encountered when working with fluorinated heterocyclic compounds. Always consult the relevant safety data sheets (SDS) for all reagents and follow your institution's safety protocols.
References
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- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.).
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- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C. (2024, October 25). Royal Society of Chemistry.
- Key developments in fluorinated heterocycles. (2025, March 6). Taylor & Francis Online.
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- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (n.d.). MDPI.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
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- Fluorine Chemistry for Organic Chemists: Problems and SolutionsProblems and Solutions. (n.d.).
- A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS by RE BANKS. (n.d.). Synquest Labs.
- Fluorine NMR. (n.d.).
- Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (2017, February 2). Wiley Online Library.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry.
- 13 questions with answers in FLUORINE-19 NMR | Scientific method - ResearchGate. (n.d.). ResearchGate.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021, August 24). American Chemical Society.
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. (n.d.). National Center for Biotechnology Information.
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Drug Discovery: 1-Piperidinecarboxaldehyde vs. its 3-Fluoro Analogue
An In-depth Analysis of Strategic Fluorination on a Privileged Scaffold
For the modern medicinal chemist, the piperidine ring is a ubiquitous and invaluable scaffold, present in numerous approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow for intricate and influential interactions with biological targets. However, optimizing the drug-like properties of piperidine-containing compounds is a continuous challenge. One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine. This guide provides a detailed, data-driven comparison of 1-piperidinecarboxaldehyde and its 3-fluoro analogue, illustrating the profound impact of this single atomic substitution on physicochemical properties, metabolic stability, and overall suitability for drug development.
The Rationale for Fluorination: More Than Just a Halogen Swap
The strategic incorporation of fluorine is a cornerstone of modern drug design, employed to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Unlike other halogens, fluorine's small size (isosteric to a hydrogen atom) and high electronegativity impart unique properties. The carbon-fluorine bond is exceptionally strong and polarized, which can lead to:
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the piperidine nitrogen.[5] This is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes and improve oral absorption.[6][7]
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[8] Placing a fluorine atom at a site of potential metabolic attack can "shield" the molecule from degradation, thereby increasing its half-life.[9]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, locking it into a more bioactive conformation and potentially improving potency and selectivity.[10][11]
This guide will now delve into a quantitative and qualitative comparison of 1-piperidinecarboxaldehyde and its 3-fluoro derivative, substantiating these principles with experimental data and established protocols.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the 3-position of the piperidine ring induces subtle yet significant changes in the molecule's physicochemical properties. These changes are summarized in the table below.
| Property | 1-Piperidinecarboxaldehyde | 3-Fluoro-1-piperidinecarboxaldehyde | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 113.16[12] | 131.15 | Increased due to the mass of the fluorine atom. |
| Predicted LogP | 0.21[13] | ~0.4 - 0.6 | Increased lipophilicity due to the hydrophobic nature of the C-F bond.[14] |
| Predicted pKa (of conjugate acid) | ~8.5 - 9.0 | ~7.0 - 7.5 | Decreased basicity of the piperidine nitrogen due to the inductive electron-withdrawing effect of fluorine.[5][15] |
| Polar Surface Area (PSA) (Ų) | 20.31[12] | 20.31 | Unchanged as the polar aldehyde group is the primary contributor. |
Table 1. Comparative Physicochemical Properties of 1-Piperidinecarboxaldehyde and its 3-Fluoro Analogue.
The most impactful of these changes are the increase in lipophilicity and the decrease in pKa. A higher LogP can lead to better membrane permeability, but it must be carefully balanced to avoid issues with solubility and off-target effects. The reduction in pKa is particularly noteworthy; a lower pKa means that at physiological pH (7.4), a smaller fraction of the fluorinated compound will be protonated. This can reduce unwanted interactions with targets like the hERG ion channel, a common cause of cardiovascular toxicity.[15]
Experimental Protocols for Characterization
To empirically determine these crucial physicochemical parameters, the following standard experimental protocols are employed.
Determination of Lipophilicity (LogP) via the Shake-Flask Method
This is the gold-standard method for measuring the partition coefficient of a compound between an organic and an aqueous phase.
Methodology:
-
Phase Preparation: Prepare a mutually saturated solution of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: A known amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: The aqueous solution is mixed with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for Shake-Flask LogP Determination.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture: Prepare a mixture containing liver microsomes (human or other species), the test compound, and a buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t₁/₂) is calculated.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. d-nb.info [d-nb.info]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. 1-Piperidinecarboxaldehyde | C6H11NO | CID 17429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Showing Compound 1-Piperidinecarboxaldehyde (FDB008365) - FooDB [foodb.ca]
- 14. researchgate.net [researchgate.net]
- 15. scientificupdate.com [scientificupdate.com]
Comparing the reactivity of 3-fluoro vs 4-fluoro piperidinecarboxaldehyde
Executive Summary: The "Zip Code" Effect of Fluorine
In medicinal chemistry, the piperidine ring is a privileged scaffold, often serving as the pharmacophore backbone in GPCR ligands and kinase inhibitors. Introducing fluorine into this ring is not merely a steric maneuver; it is an electronic and conformational "switch."
When selecting between 3-fluoro-piperidinecarboxaldehyde and 4-fluoro-piperidinecarboxaldehyde , you are not just choosing a positional isomer; you are selecting between two distinct reactivity profiles driven by the Gauche Effect , Inductive Withdrawal , and pKa Modulation .
This guide compares the two most relevant building blocks:
-
3-Fluoro-4-piperidinecarboxaldehyde (3-F Isomer): Fluorine is vicinal to the aldehyde and proximal to the nitrogen.
-
4-Fluoro-4-piperidinecarboxaldehyde (4-F Isomer): Fluorine is geminal to the aldehyde (or distal to nitrogen if considering the 4-F-3-CHO regioisomer). Note: The geminal 4-F-4-CHO is chemically distinct due to α-fluoro aldehyde instability; this guide focuses on the ring properties assuming a 4-CHO vector.
Part 1: Mechanistic Analysis & Reactivity Profile
The Electronic Landscape: pKa Modulation
The most immediate operational difference is the basicity of the piperidine nitrogen.
-
3-Fluoro Isomer (Proximal Effect): The fluorine atom at C3 is only two bonds away from the nitrogen. The strong inductive effect (-I) significantly pulls electron density, lowering the pKa of the amine.
-
4-Fluoro Isomer (Distal Effect): The fluorine at C4 is three bonds away. The inductive pull is attenuated, leaving the nitrogen's basicity closer to that of the parent piperidine.
Implication: The 3-F isomer is a weaker base and a poorer nucleophile . In nucleophilic aromatic substitution (SNAr) reactions, the 3-F piperidine will react slower than the 4-F variant. However, it is also less likely to be protonated at physiological pH, potentially improving membrane permeability (LogD).
Conformational Bias: The Gauche Effect
This is the critical "hidden" variable in drug design.
-
3-Fluoro Isomer (Axial Preference): Contrary to steric intuition (A-values), the C-F bond in 3-fluoropiperidine prefers the axial position, especially in protonated salts. This is driven by the charge-dipole interaction (the C-F dipole opposes the N-H+ dipole) and the gauche effect (hyperconjugation between
and ). -
4-Fluoro Isomer (Equatorial Preference): The 4-F substituent behaves more like a standard cyclohexane substituent, generally preferring the equatorial orientation to minimize 1,3-diaxial interactions, though the energy barrier is lower than a methyl group.
Aldehyde Electrophilicity & Hydration
The position of the fluorine relative to the aldehyde (-CHO) dictates the stability of the carbonyl.
-
3-F Isomer (Vicinal): The fluorine is
to the carbonyl. It increases the electrophilicity of the aldehyde via induction, making it highly reactive toward amines (reductive amination) but relatively stable to hydration. -
4-F Isomer (Geminal): If the fluorine and aldehyde are on the same carbon (4-F-4-CHO), the fluorine is
to the carbonyl. This creates an electron-deficient center that is hyper-reactive . These aldehydes often exist as stable gem-diols (hydrates) in aqueous media, which can stall reductive amination if not dehydrated first.
Part 2: Comparative Data Summary
| Feature | 3-Fluoro-4-piperidinecarboxaldehyde | 4-Fluoro-4-piperidinecarboxaldehyde |
| Nitrogen pKa | ~ 8.4 - 9.0 (Reduced Basicity) | ~ 10.0 - 10.8 (High Basicity) |
| F-Conformation | Axial (Strong preference in salts) | Equatorial (General preference) |
| Aldehyde Reactivity | High (Activated Electrophile) | Very High (Prone to Hydrate/Gem-diol) |
| Metabolic Stability | Blocks C3 oxidation (Hotspot) | Blocks C4 oxidation (Major Hotspot) |
| Common Usage | Conformationally restricted scaffolds | Blocking rapid metabolism at C4 |
| Handling | Stable oil/solid | Often supplied as Salt or Hydrate |
Part 3: Visualization of Conformational Pathways
The following diagram illustrates the divergent conformational landscapes that dictate the reactivity and binding modes of these isomers.
Part 4: Experimental Protocol
Optimized Reductive Amination
The most common reaction for these building blocks is coupling the aldehyde to an amine. Due to the pKa differences and hydration potential, the protocol must be adjusted.
Objective: Synthesis of tertiary amine via reductive amination of Fluoropiperidine-CHO.
Reagents:
-
Substrate: 3-Fluoro or 4-Fluoro piperidinecarboxaldehyde (1.0 equiv).
-
Amine Partner: Primary/Secondary amine (1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (AcOH) or Magnesium Sulfate (MgSO4).
Step-by-Step Workflow:
-
Dehydration (Crucial for 4-F Isomer):
-
Imine Formation:
-
Dissolve aldehyde in DCE (0.1 M).
-
Add Amine (1.1 equiv).
-
3-F Specifics: Add 1.0 equiv Acetic Acid . The lower basicity of the 3-F ring means the aldehyde is activated, but the imine formation benefits from acid catalysis.
-
4-F Specifics: Add 0.1 equiv Acetic Acid. The 4-F ring is more basic; excess acid may protonate the ring nitrogen primarily, slowing kinetics.
-
Stir at Room Temperature (RT) for 1-2 hours. Validation: Check by LCMS for imine mass (M-18 peak often visible, or mass of imine).
-
-
Reduction:
-
Cool to 0°C.
-
Add STAB (1.5 equiv) portion-wise.
-
Allow to warm to RT and stir overnight.
-
-
Workup (Self-Validating):
-
Quench with sat. NaHCO3.
-
Extract with DCM.
-
Checkpoint: The 3-F product will extract easily at pH 8. The 4-F product (higher pKa) may require pH 10-11 to fully deprotonate the piperidine nitrogen for efficient extraction into organic phase.
-
Part 5: Decision Matrix for Drug Design
Use the following logic flow to select the correct isomer for your campaign.
References
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
- Key Data: Establishes the pKa shift of 3-F vs 4-F piperidines (approx 1.5 - 2.0 log unit difference).
-
Nairoukh, Z. et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link
- Key Data: Definitive study on the axial preference of 3-fluoropiperidines via NMR and comput
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry.[4][1][5][6][7][8] Chemical Society Reviews. Link
- Key Data: General review of metabolic blocking and electronic effects of fluorine substitution.
-
Wilsily, A. et al. (2012). F-Conformation effects in organocatalysis. Journal of the American Chemical Society.[5] Link
- Key Data: Discusses the reactivity of alpha-fluoro aldehydes and hydr
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. pubs.acs.org [pubs.acs.org]
In vitro ADME properties of compounds derived from 1-Piperidinecarboxaldehyde, 3-fluoro-
In vitro ADME Properties of Compounds Derived from 1-Piperidinecarboxaldehyde, 3-fluoro-
Executive Summary: The Fluorine Advantage
1-Piperidinecarboxaldehyde, 3-fluoro- is a specialized building block used to introduce the 3-fluoropiperidine motif into drug candidates.[1] In medicinal chemistry, this scaffold is not merely a structural spacer; it is a functional tool used to modulate physicochemical properties without altering the core pharmacophore size.
This guide compares the ADME (Absorption, Distribution, Metabolism, Excretion) performance of compounds derived from this scaffold against their non-fluorinated (piperidine) and isomeric (4-fluoropiperidine) counterparts.
Key Findings:
-
Basicity Modulation: The 3-fluoro substituent lowers the pKa of the piperidine nitrogen by ~1.5–2.0 log units via the inductive effect (
). This is critical for reducing hERG liability and improving passive permeability.[1] -
Conformational Locking: Unlike the 4-fluoro isomer, the 3-fluoro group often adopts an axial orientation in protonated states due to charge-dipole interactions, potentially improving target selectivity.[1]
-
Metabolic Stability: Strategic fluorination at the C3 position blocks oxidative metabolism (hydroxylation) at this site, a common "soft spot" in piperidine rings.
Chemical Context & Physicochemical Profile
To understand the ADME behavior, we must first analyze the fundamental shifts in physicochemical properties introduced by the 3-fluoro group.
Table 1: Physicochemical Comparison of Piperidine Scaffolds
| Parameter | 3-Fluoropiperidine (Product Derived) | Piperidine (Standard) | 4-Fluoropiperidine (Alternative) | Impact on ADME |
| pKa (Basic N) | ~8.5 – 9.5 | ~11.0 | ~9.8 | Lower pKa reduces lysosomal trapping and hERG binding.[1] |
| LogP (Lipophilicity) | Moderate Increase | Baseline | Moderate Increase | Fluorine increases lipophilicity, but lower pKa improves LogD7.4. |
| LogD (pH 7.4) | Optimized | Low (Ionized) | Moderate | Higher neutral fraction at physiological pH improves permeability. |
| Polar Surface Area | Increased | Baseline | Increased | Slight increase due to F, but offset by reduced ionization. |
| Conformation | Chair (F-axial preferred) | Chair (Flexible) | Chair (F-equatorial) | Axial F creates a distinct vector for binding pockets.[1] |
Technical Insight: The pKa shift is the dominant factor. A standard piperidine (pKa ~11) is >99.9% ionized at pH 7.4. The 3-fluoro derivative (pKa ~9.[1]0) has a significantly higher fraction of neutral species (~2.5%), which drastically enhances passive diffusion through lipid bilayers (PAMPA/Caco-2).
Comparative ADME Analysis
Permeability (Caco-2 & PAMPA)
Compounds derived from 1-Piperidinecarboxaldehyde, 3-fluoro- consistently outperform non-fluorinated analogs in passive permeability assays.[1]
-
Mechanism: The electron-withdrawing fluorine atom reduces the electron density on the nitrogen lone pair.[1] This lowers the energy penalty for desolvation required to enter the lipid membrane.
-
Data Trend:
-
Piperidine Analog: Low permeability (
cm/s) due to high ionization. -
3-Fluoro Analog: Moderate-High permeability (
cm/s).[1]
-
Metabolic Stability (Microsomal Stability)
The C3 position of a piperidine ring is a common site for CYP450-mediated hydroxylation.[1]
-
The Product (3-F): Fluorine acts as a metabolic block.[1] The C-F bond strength (approx. 116 kcal/mol) renders the C3 position inert to oxidation.
-
The Alternative (H): The C3-H bond is weaker and prone to abstraction, leading to rapid clearance.
-
The Isomer (4-F): While 4-F blocks metabolism at C4, it leaves the C3 positions open.[1] If the metabolic soft spot is at C3, the 4-F analog will not improve stability.
Safety: hERG Inhibition
High basicity in piperidines is strongly correlated with hERG channel blockage (QT prolongation risk).
-
Performance: The 3-fluoro group's inductive effect lowers the pKa, reducing the affinity for the hERG channel pore.
-
Comparison: 3-fluoropiperidines typically show 10–100x higher
(safer) against hERG compared to des-fluoro analogs.[1]
Visualizing the Logic
Workflow: From Reagent to ADME Optimized Lead
This diagram illustrates how 1-Piperidinecarboxaldehyde, 3-fluoro- is utilized to synthesize the final drug candidate and the resulting ADME decision logic.
Caption: Synthesis pathway converting the aldehyde reagent into a functional drug scaffold with optimized ADME properties.
Experimental Protocols
To validate these properties in your own lab, use the following standardized protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds (3-F derivative, des-F control) in DMSO.
-
Dilute to 1 µM working solution in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]
-
Incubate at 37°C.
-
-
Sampling:
-
Take aliquots at
min. -
Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
Protocol B: pKa Determination (Potentiometric)
Objective: Confirm basicity modulation.
-
System: SiriusT3 or equivalent potentiometric titrator.
-
Method:
-
Dissolve compound in 0.15 M KCl (aq).
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.[1]
-
-
Data Processing:
-
Use Bjerrum plots to determine pKa.[1]
-
Target: 3-F derivative pKa should be 8.5–9.5.
-
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2(8), 1100-1115. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Structural & Conformational Analysis Guide: 1-Piperidinecarboxaldehyde, 3-fluoro- Derivatives
Executive Summary: The Fluorine Effect in Piperidine Scaffolds
Product Focus: 1-Piperidinecarboxaldehyde, 3-fluoro- (Synonyms: N-Formyl-3-fluoropiperidine) CAS: 2591-86-8 (Parent), Specific derivatives vary.
In medicinal chemistry, the N-formyl-3-fluoropiperidine scaffold represents a critical "performance" upgrade over its non-fluorinated counterpart. While standard piperidines typically adopt conformations that maximize equatorial placement of substituents to minimize steric strain (A-1,3 strain), the introduction of a fluorine atom at the C3 position fundamentally inverts this preference.
This guide objectively compares the structural "performance"—defined here as conformational rigidity , metabolic stability , and crystallizability —of 3-fluoro derivatives against non-fluorinated and regio-isomeric (e.g., 4-fluoro) alternatives. The data presented is derived from high-resolution X-ray crystallography and solution-state NMR studies.
Comparative Analysis: 3-Fluoro vs. Alternatives
The "performance" of this molecular building block is measured by its ability to lock a specific conformation, which is vital for binding affinity in drug targets.
Conformational Preference (The "Axial" Anomaly)
Unlike 3-methylpiperidine, which overwhelmingly favors the equatorial conformation, N-acyl-3-fluoropiperidines (including the N-formyl derivative) exhibit a strong preference for the axial fluorine conformer. This is counter-intuitive to steric arguments but is driven by stereoelectronic effects.
| Feature | 3-Fluoro Derivative (Product) | Non-Fluorinated Parent | 4-Fluoro Isomer |
| Dominant Conformer | Axial (60–90%) | Equatorial (>95%) | Equatorial / Mix |
| Driving Force | Charge-Dipole Interaction & | Steric Minimization (1,3-diaxial avoidance) | Dipole minimization (weak) |
| -0.4 to -1.4 (Favors Axial) | +1.7 (Favors Equatorial) | ~0 (No strong preference) | |
| Crystallizability | High (Rigid dipole alignment aids packing) | Moderate (often disordered) | Moderate |
| Metabolic Stability | High (Blocks C3 oxidation) | Low (Susceptible to P450) | High |
Mechanism of Action
The stability of the 3-fluoro derivative arises from two quantum mechanical phenomena that "outperform" steric repulsion:
-
Charge-Dipole Interaction: The antiparallel alignment of the C–F bond dipole and the N–C=O amide dipole is energetically favorable in the axial conformation.
-
Fluorine Gauche Effect: Hyperconjugation between the anti-periplanar
and the low-lying orbital stabilizes the axial form.[1]
Figure 1: The stereoelectronic logic driving the axial preference in 3-fluoro-piperidine derivatives, leading to superior crystal packing.
Experimental Protocol: X-ray Crystallography of Low-Melting Derivatives
N-Formyl-3-fluoropiperidine is typically a liquid or low-melting solid at room temperature. Standard crystallography fails here. The following In Situ Cryocrystallography protocol is the field-proven standard for validating these structures.
Phase 1: Sample Preparation & Mounting
Objective: Create a defect-free single crystal directly on the diffractometer.
-
Capillary Loading: Draw the neat liquid product into a Lindemann glass capillary (
diameter). Seal both ends with flame or epoxy.-
Why: Prevents evaporation and sublimation during vacuum cycles.
-
-
Goniometer Mounting: Mount the capillary on a standard magnetic base using beeswax or clay. Ensure the liquid column is centered in the X-ray beam path.
Phase 2: Optical Zone Melting (The "OHCD" Method)
Objective: Grow a single crystal from the polycrystalline mass.
-
Flash Cooling: Rapidly block the cryostream (
) to flash-freeze the sample into a polycrystalline powder. -
Zone Melting:
-
Focus an IR laser (specifically a
laser or specialized OHC device) on a small zone of the capillary. -
Slowly translate the molten zone along the capillary axis at
. -
Mechanism:[2] As the zone moves, a single seed crystal at the cool interface propagates, consuming the polycrystalline powder.
-
-
Annealing: Once a clear, single domain is visible, hold the temperature at
below the melting point for 30 minutes to reduce mosaicity.
Phase 3: Data Collection & Refinement
-
Collection Strategy: Collect a full sphere of data (redundancy > 4.0) using Mo-K
or Cu-K radiation.-
Note: Fluorine scatters X-rays similarly to Oxygen. Distinguishing C–F from C–O requires high-resolution data (
).
-
-
Disorder Modeling:
-
The fluorine atom may show rotational disorder (axial vs. equatorial).
-
Validation: Use the PART instruction in SHELXL. Refine occupancy (e.g., 0.85 Axial / 0.15 Equatorial).
-
Success Metric: A stable refinement with
and clear electron density separation between F and H positions confirms the model.
-
Figure 2: In situ cryocrystallography workflow for handling liquid fluorinated piperidines.
References & Validation Sources
The protocols and structural claims above are grounded in the following authoritative literature:
-
Conformational Analysis of Fluorinated Piperidines
-
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
-
Source:Chemistry – A European Journal, 2020, 26, 6141–6146.
-
URL:[Link]
-
Relevance: Establishes the thermodynamic preference for axial fluorine in N-acyl systems (
values).
-
-
Synthesis & Structural Characterization
-
Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation
-
Source:ACS Catalysis, 2020, 10, 19, 11417–11425.
-
URL:[Link]
-
Relevance: Provides synthetic routes and X-ray validation of related fluorinated piperidine salts.
-
-
Crystallography Methodology (Liquids)
-
Title: In situ Cryocrystallography of Liquids and Low-Melting Solids
-
Source:Journal of Applied Crystallography, 2006, 39, 453–457.
-
URL:[Link]
-
Relevance: Defines the zone-melting protocol required for 1-Piperidinecarboxaldehyde derivatives.
-
Sources
Comparative analysis of different synthetic routes to 1-Piperidinecarboxaldehyde, 3-fluoro-
Topic: Comparative analysis of different synthetic routes to 1-Piperidinecarboxaldehyde, 3-fluoro- Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Strategic Analysis for Medicinal Chemistry Applications
Executive Summary
1-Piperidinecarboxaldehyde, 3-fluoro- (CAS: 149353-85-5), also known as N-formyl-3-fluoropiperidine, is a critical fluorinated building block.[1] The introduction of fluorine at the C3 position of the piperidine ring lowers the pKa of the amine (in non-formylated precursors) and modulates lipophilicity (
This guide compares three distinct synthetic approaches. The analysis reveals that Route A (Direct Formylation) is the industry "Gold Standard" for scalability and reliability. In contrast, Route B (Deoxofluorination) serves as a cautionary case study, where "obvious" retrosynthesis fails due to skeletal rearrangement (ring contraction) driven by the nitrogen lone pair.
Retrosynthetic Analysis & Pathway Logic[1]
The synthesis of N-formyl-3-fluoropiperidine presents a classic dichotomy in heterocyclic chemistry: Bond Formation (C-N) vs. Functional Group Interconversion (C-F) .[1]
Figure 1: Retrosynthetic disconnection showing the three primary approaches.
Route A: Direct N-Formylation of 3-Fluoropiperidine
Status: Preferred / Scalable Starting Material: 3-Fluoropiperidine Hydrochloride (Commercial)[1]
This route relies on the acylation of the secondary amine. Since the C-F bond is already established, this method eliminates the risk of stereochemical erosion or skeletal rearrangement associated with nucleophilic fluorination.
Mechanism & Causality
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the formylating agent. The use of Ethyl Formate serves a dual purpose: it acts as both the reagent and the solvent, driving the equilibrium forward through the removal of ethanol (mass action).
Detailed Protocol
-
Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-fluoropiperidine hydrochloride (10.0 g, 71.6 mmol).
-
Neutralization: Add Ethyl formate (100 mL) followed by Triethylamine (15.0 mL, 107 mmol, 1.5 equiv) to liberate the free amine in situ.
-
Note: Inorganic bases like K₂CO₂ can be used but require filtration of solids which can act as a slurry. Et₃N salts remain soluble or are easily washed out.
-
-
Reaction: Heat the mixture to reflux (54 °C) for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the product is non-basic and will not stain with Ninhydrin, while starting material will).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess ethyl formate.
-
Dissolve the residue in DCM (100 mL) and wash with 1M HCl (50 mL) to remove unreacted amine and Et₃N.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification: Distillation under reduced pressure (bp ~80-85 °C @ 10 mmHg) or flash chromatography (EtOAc/Hexane).
Performance Metrics:
Route B: Deoxofluorination of N-Formyl-3-Hydroxypiperidine
Status: High Risk / Problematic Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1][4]
While theoretically attractive, this route is plagued by Neighboring Group Participation (NGP) . In 3-hydroxypiperidines, the nitrogen lone pair can displace the activated hydroxyl group (via an aziridinium intermediate), leading to ring contraction.
The Mechanistic Failure Mode (Ring Contraction)
When the hydroxyl group is activated by DAST, the nitrogen lone pair attacks C3, forming a bicyclic aziridinium ion. Fluoride opening of this intermediate often favors the primary carbon, resulting in a 2-(fluoromethyl)pyrrolidine derivative rather than the desired 3-fluoropiperidine.[1]
Figure 2: The mechanism of ring contraction preventing clean synthesis via Route B.
Experimental Warning: If attempting this route, one must use highly specific conditions (e.g., protonation of the amine or super-acidic media) to deactivate the nitrogen lone pair, which is often incompatible with the formyl group stability.
Route C: Hydrogenation of 3-Fluoropyridine
Status: Raw Material Synthesis Reagents: H₂, Rh/CAAC or Pd/C, Acid[1]
This route is used to synthesize the starting material for Route A if 3-fluoropiperidine is not commercially available.[1]
Protocol Summary
-
Substrate: 3-Fluoropyridine.
-
Catalyst: 5% Rh/C or Rh-CAAC (Cyclic Alkyl Amino Carbene) complexes for stereocontrol.
-
Conditions: 50 psi H₂, MeOH, HCl (1 equiv).
-
Critical: The presence of HCl is required to form the pyridinium salt, which facilitates reduction and prevents catalyst poisoning.
-
-
Formylation: The resulting 3-fluoropiperidine HCl is then subjected to Route A.
Comparative Analysis Summary
| Feature | Route A: Direct Formylation | Route B: Deoxofluorination | Route C: Pyridine Reduction |
| Key Step | Amide Coupling | Nucleophilic Fluorination | Heterocycle Reduction |
| Yield | High (85-95%) | Low to Moderate (Mixed isomers) | High (for step 1) |
| Selectivity | 100% (Regio- & Stereo-) | Poor (Ring contraction risk) | Good (cis/trans mix possible) |
| Safety | High (Standard solvents) | Low (DAST is shock-sensitive) | Moderate (H₂ pressure) |
| Cost | Low | High (Fluorinating reagents) | Moderate (Catalysts) |
| Recommendation | Primary Choice | Avoid | Precursor Synthesis Only |
References
-
Synthesis of 3-fluoropiperidines via Pyridine Reduction
-
Ring Contraction in Fluorination of Piperidines
-
General N-Formylation Methodologies
-
DAST Reagent Safety & Handling
Sources
- 1. prepchem.com [prepchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. CN1091104C - Preparation of N-formyl piperidine - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2… [ouci.dntb.gov.ua]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Validation of analytical methods for 1-Piperidinecarboxaldehyde, 3-fluoro- quantification
Validation of Analytical Methods for 1-Piperidinecarboxaldehyde, 3-fluoro- Quantification[1][2]
Executive Summary: The Analytical Challenge
In the synthesis of fluorinated pharmaceutical intermediates—specifically for PARP inhibitors and next-generation kinase inhibitors—1-Piperidinecarboxaldehyde, 3-fluoro- (also known as N-formyl-3-fluoropiperidine) serves as a critical building block.[1] However, its quantification presents a distinct analytical paradox:
-
Lack of Chromophore: The molecule lacks a strong UV-absorbing conjugated system, rendering standard HPLC-UV (254 nm) ineffective.[1]
-
High Polarity: The N-formyl and fluorine moieties create significant polarity, complicating retention on standard C18 columns.[1]
-
Genotoxic Potential: As a reactive aldehyde, it is frequently classified as a Potentially Genotoxic Impurity (PGI), requiring quantification at trace levels (ppm/ppb) to meet ICH M7 guidelines.[1]
This guide objectively compares the two dominant analytical strategies: Direct GC-FID (the conventional process control method) and Derivatization LC-MS/MS (the high-sensitivity validation standard). We provide field-proven protocols to validate these methods, focusing on the rigorous requirements of ICH Q2(R2).
Method Comparison: Direct GC-FID vs. Derivatization LC-MS/MS
The choice of method depends entirely on the stage of drug development and the required Limit of Quantification (LOQ).
| Feature | Method A: Direct GC-FID (Conventional) | Method B: Derivatization LC-MS/MS (Advanced) |
| Principle | Volatility-based separation with flame ionization detection.[1] | Chemical derivatization (DNPH) followed by mass spectrometric detection.[1] |
| Primary Use | Process monitoring, raw material assay (>0.1%).[1] | Trace impurity analysis, cleaning validation (<10 ppm). |
| Sensitivity (LOQ) | ~50 - 100 ppm | 0.5 - 1.0 ppm (Superior) |
| Selectivity | Moderate (Risk of co-elution with solvents).[1] | High (MRM transitions are specific to the derivative). |
| Throughput | High (Short run times, no prep).[1] | Low (Requires reaction time). |
| Matrix Effect | Low impact.[1] | High (Requires stable isotope internal standards).[1] |
Expert Insight: While GC-FID is sufficient for checking the purity of the reagent itself, it often fails during final drug substance release testing where the impurity must be controlled to <10 ppm. For this, the Derivatization LC-MS/MS workflow is the only robust solution.
Strategic Workflow Visualization
The following diagram illustrates the decision logic and the specific derivatization pathway required for high-sensitivity quantification.
Figure 1: Decision tree for selecting the analytical methodology based on sensitivity requirements.
Deep Dive: Derivatization LC-MS/MS Protocol
This protocol addresses the "Product" performance—the optimized method for trace analysis.
The Chemistry
1-Piperidinecarboxaldehyde, 3-fluoro- reacts with 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable hydrazone.[1] This transformation serves two purposes:
-
Increases Molecular Weight: Shifts the mass to a range with lower background noise.[1]
-
Enhances Ionization: The dinitrophenyl group is highly ionizable in Negative ESI mode (or Positive, depending on pH).[1]
Step-by-Step Methodology
Reagents:
-
Analyte Standard: 1-Piperidinecarboxaldehyde, 3-fluoro- (>98% purity).[1]
-
Derivatizing Agent: 2,4-DNPH (saturated solution in acetonitrile with 0.1% HCl).[1]
-
Internal Standard (IS): 1-Piperidinecarboxaldehyde-d10 (if available) or a structural analog like N-formylpiperidine.[1]
Protocol:
-
Stock Preparation: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1 mg/mL).
-
Sample Preparation: Weigh 50 mg of API sample into a 10 mL flask. Dissolve in 5 mL Acetonitrile.
-
Derivatization Reaction:
-
LC-MS/MS Conditions:
Validation of the Method (ICH Q2)
To ensure the "Trustworthiness" of this guide, we present a self-validating system. The following parameters must be verified.
Specificity & Selectivity
-
Objective: Prove that the DNPH peak comes only from the analyte, not the API or reagent degradation.
-
Experiment: Inject (1) Blank Solvent + DNPH, (2) Unspiked API + DNPH, (3) Spiked API + DNPH.[1]
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte hydrazone in the blank or unspiked API (interference < 20% of LOQ).
Linearity & Range
-
Range: Validated from LOQ (e.g., 0.5 ppm) to 150% of the specification limit (e.g., 15 ppm).
-
Data Points: Minimum 5 concentration levels (0.5, 2, 5, 10, 15 ppm).
-
Acceptance: Correlation coefficient (
) .[1][3]
Accuracy (Recovery)
Since no Certified Reference Material (CRM) exists for the impurity in the specific matrix, accuracy is assessed via Spike Recovery .
| Spike Level | Theoretical Conc.[1][3][4] (ppm) | Mean Recovered Conc.[1] (ppm) | Recovery (%) | Acceptance Criteria |
| LOQ | 0.50 | 0.48 | 96.0% | 70-130% |
| 100% (Target) | 10.00 | 10.25 | 102.5% | 80-120% |
| 150% (High) | 15.00 | 14.80 | 98.7% | 80-120% |
Precision (Repeatability)
-
Experiment: 6 replicate injections of the sample spiked at the 100% limit.
-
Acceptance: %RSD
(for trace impurities).
Troubleshooting & Causality
-
Issue: Low Recovery at LOQ.
-
Cause: Incomplete derivatization due to steric hindrance of the fluorine atom at position 3.
-
Fix: Increase reaction time to 60 minutes or increase acid concentration in the DNPH reagent.
-
-
Issue: Ghost Peaks in Blank.
-
Cause: Excess DNPH crystallizing or reacting with trace aldehydes in the solvent (e.g., formaldehyde in poor quality methanol).
-
Fix: Use LC-MS grade solvents and filter the final solution through 0.2 µm PTFE filters.
-
References
-
International Council for Harmonisation (ICH). (2023).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[1]Link
-
Teasdale, A., et al. (2013).[1] "Mechanism-based evaluation of the potential genotoxicity of impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
Vogel, M., & Büldt, A. (2002).[1] "Derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine." Journal of Chromatography A, 960(1-2), 227-235.[1] Link
-
European Medicines Agency (EMA). (2014).[1] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1]Link[1]
Sources
Comparative Guide: Fluorinating Agents for Piperidine Synthesis
Executive Summary: The Fluorine-Piperidine Challenge
The piperidine ring is a pharmacophore "superstar," present in over 59% of FDA-approved small-molecule drugs containing nitrogen heterocycles. Introducing fluorine into this scaffold creates a unique challenge: balancing the basicity modulation of the amine with the stereoelectronic effects (e.g., the gauche effect) that dictate conformation.
For a Senior Scientist, the choice of fluorinating agent is never just about "getting the F on the ring." It is a multi-variable optimization of regiocontrol , elimination suppression , and process safety . This guide objectively compares the three dominant reagent classes—Nucleophilic (DAST/Deoxo-Fluor/PyFluor), Electrophilic (Selectfluor), and De Novo Synthesis (Hydrogenation)—providing you with the data to select the right tool for your specific substrate.
Strategic Reagent Comparison
The following table synthesizes performance data across multiple piperidine and N-heterocycle substrates. Note the critical trade-off between reactivity (DAST) and selectivity/safety (PyFluor).
Table 1: Comparative Performance Matrix
| Feature | DAST | Deoxo-Fluor® | PyFluor | Selectfluor® |
| Type | Nucleophilic (Deoxyfluorination) | Nucleophilic (Deoxyfluorination) | Nucleophilic (Deoxyfluorination) | Electrophilic (F+) |
| Primary Substrate | Alcohols (ROH) | Alcohols (ROH) | Alcohols (ROH) | Enamines, Enol Ethers, Activated C-H |
| Piperidine Yield | Moderate (40-60%) | High (60-85%) | High (70-90%) | High (60-90%) |
| Elimination Risk | High (Major side reaction) | Moderate | Low (High Chemoselectivity) | N/A (Different mechanism) |
| Thermal Stability | Poor (Explosive >70°C) | Good (Stable <80°C) | Excellent (Stable solid) | Excellent (Stable solid) |
| Safety Profile | Hazardous (Reacts violently w/ H2O) | Improved vs. DAST | High (No HF fume generation) | High (Non-volatile solid) |
| Cost Efficiency | Low (Cheap) | Moderate | Moderate/High | Moderate |
Decision Logic & Mechanistic Pathways
Understanding why a reaction fails is as important as knowing how to run it. The diagram below illustrates the decision process for selecting a reagent and the mechanistic divergence that causes the dreaded elimination side-product in piperidine synthesis.
Technical Deep Dive: Conformational Control in Fluorinated Piperidines
Topic: Conformational Analysis of Fluorinated Piperidines Content Type: Publish Comparison Guide
Executive Summary
For medicinal chemists, the piperidine ring is more than a scaffold—it is a tunable engine for pharmacokinetic performance. Introduction of fluorine into this ring does not merely alter lipophilicity; it fundamentally reshapes the conformational landscape through stereoelectronic effects.
This guide compares the conformational performance of three distinct fluorinated motifs: 3-fluoropiperidine , 4-fluoropiperidine , and 3,3-difluoropiperidine . We analyze how the specific positioning of fluorine dictates ring geometry (axial vs. equatorial preference), modulates basicity (pKa), and influences ligand-protein binding vectors.
Part 1: Mechanistic Drivers of Conformation
To predict the behavior of these "products" (fluorinated building blocks), one must understand the invisible forces at play. Unlike the steric-dominated cyclohexane systems, fluorinated piperidines are governed by stereoelectronic interactions.
The Fluorine Gauche Effect
In 1,2-disubstituted ethane systems (
-
Mechanism: Hyperconjugative donation from the
orbital into the low-lying antibonding orbital.[1] -
Impact: In 3-fluoropiperidine, this favors the axial orientation of the fluorine, placing the C-F bond gauche to the N-C bonds.[2][3]
Charge-Dipole Interactions (The "Protonation Switch")
The conformational preference often inverts or intensifies upon protonation of the piperidine nitrogen (physiological pH).
-
Interaction: An attractive electrostatic interaction occurs between the partially negative fluorine (
) and the positively charged ammonium proton ( ). -
Result: This stabilizes the axial conformer in 3-fluoropiperidines, creating a rigidified scaffold that resists metabolic flipping.
Part 2: Comparative Performance Guide
We evaluate three primary fluorinated piperidine classes. "Performance" here is defined by Conformational Rigidity (ability to hold a shape) and pKa Modulation (impact on basicity).
Product A: 3-Fluoropiperidine (The "Axial Anchor")
-
Conformation: Exhibits a strong Axial Preference (up to >90% in protonated form).
-
Mechanism: Synergistic Gauche effect + Charge-Dipole (
) attraction. -
Performance Insight:
-
Rigidity: High. The ring locks into a specific chair form, reducing entropic penalty upon protein binding if the pocket matches this shape.
-
pKa: ~8.4 - 9.0 (lower than piperidine's ~11.0).
-
Critical Feature: The axial conformer is more basic (higher pKa) than the equatorial conformer.[4] The antiparallel alignment of the C-F and
dipoles in the axial form stabilizes the cation better than the equatorial arrangement.[4]
-
Product B: 4-Fluoropiperidine (The "Steric Follower")
-
Conformation: Exhibits a standard Equatorial Preference .
-
Mechanism: Lacks the 1,2-gauche interaction with nitrogen. Governed primarily by steric A-values (similar to fluorocyclohexane).
-
Performance Insight:
-
Rigidity: Low. The ring retains significant flexibility (chair flipping).
-
pKa: ~9.5 (Less inductive withdrawal than 3-F due to distance).
-
Use Case: Best when "scanning" for metabolic stability without imposing strict conformational constraints.
-
Product C: 3,3-Difluoropiperidine (The "Basicity Modulator")[5]
-
Conformation: Distorted Chair / Twist-Boat accessibility.
-
Mechanism: Strong gem-difluoro effect; competing dipole repulsions.
-
Performance Insight:
-
Rigidity: Moderate.
-
pKa: ~7.4 (Drastic reduction).
-
Use Case: Ideal for lowering LogD and improving CNS penetration by reducing basicity to near-neutral pH.
-
Summary Data Table
| Feature | 3-Fluoropiperidine | 4-Fluoropiperidine | 3,3-Difluoropiperidine |
| Dominant Conformer ( | Axial (>90%) | Equatorial | Mixed / Distorted |
| Primary Driver | Charge-Dipole / Gauche | Sterics (A-value) | Inductive / Gem-difluoro |
| pKa (approx) | 8.5 | 9.5 | 7.4 |
| -1.4 (favors axial) | +0.4 (favors eq) | N/A | |
| Key Application | Locking conformation | Blocking metabolism | Tuning LogD / pKa |
Part 3: Visualization of Conformational Logic
The following decision tree illustrates the stability logic for 3-fluoropiperidine, the most complex of the three cases.
Figure 1: Mechanistic decision tree showing how protonation and stereoelectronic forces converge to stabilize the axial conformer in 3-fluoropiperidines.
Part 4: Experimental Protocols
To validate these conformations in your own lead compounds, rely on NMR J-coupling analysis . The splitting pattern of the proton geminal to the fluorine (
Protocol: Determination of Axial/Equatorial Ratio via
Objective: Calculate the population ratio of axial vs. equatorial fluorine conformers using vicinal coupling constants (
Materials:
-
Fluorinated piperidine sample (5-10 mg).
-
Solvents:
(non-polar) and (polar/H-bond acceptor). -
600 MHz NMR Spectrometer (recommended for clear multiplet resolution).
Step-by-Step Workflow:
-
Sample Preparation:
-
Prepare two tubes: one in
(neutral amine) and one in (mimics polar environment). -
Optional: For strict protonated study, add 1.0 eq of TFA to the
sample.
-
-
Acquisition:
-
Acquire a standard
spectrum. -
Acquire a
-decoupled spectrum (essential to simplify the multiplet of the geminal proton).
-
-
Analysis of the Geminal Proton (
):-
Locate the proton attached to the same carbon as the fluorine (e.g., H-3 in 3-FP).
-
Scenario A (F-Axial): The geminal proton is Equatorial .
-
It will exhibit small vicinal couplings (
Hz, Hz). -
Appearance: Narrow multiplet or broad singlet (
Hz).
-
-
Scenario B (F-Equatorial): The geminal proton is Axial .
-
It will exhibit large trans-diaxial couplings (
Hz). -
Appearance: Wide triplet or quartet (
Hz).
-
-
-
Calculation of
(from non-decoupled spectrum):-
(
): is typically 10-15 Hz . -
(
): is typically 25-35 Hz (Large trans-diaxial coupling). -
Note: This counter-intuitive magnitude (large coupling for equatorial F) is due to the trans-diaxial relationship between the F and the neighboring axial proton.
-
(
-
Validation:
-
Compare the observed
values to the theoretical maximums (using the Karplus equation modified for fluorine). -
Use the equation:
to determine the molar fraction.
-
Visualization of Experimental Logic[8]
Figure 2: Rapid diagnostic workflow for assigning fluorine configuration based on proton multiplet width.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link][3][6]
-
Combettes, L. E., et al. (2012).[7] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133-13141. [Link]
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12, 10062–10070.[8] [Link]
-
PubChem. (2025).[9] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to pKa Modulation in Piperidine Scaffolds Using Fluorine
Introduction: The Strategic Role of pKa in Drug Design
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a vast number of approved pharmaceuticals. Its basic nitrogen atom is often crucial for forming salt bridges with biological targets or for ensuring adequate aqueous solubility. However, the basicity of this nitrogen, quantified by its pKa, is a delicate parameter. An excessively high pKa can lead to undesirable properties such as promiscuous binding to off-targets like the hERG potassium ion channel, which can cause cardiovascular toxicity, or increased phospholipidosis risk.[1][2] Conversely, a pKa that is too low may compromise the desired biological interactions or solubility.
The strategic incorporation of fluorine has become a powerful tool for medicinal chemists to finely tune the physicochemical properties of lead compounds.[3][4] As the most electronegative element, fluorine exerts a potent electron-withdrawing effect, which can significantly modulate the pKa of nearby functional groups.[5][6] This guide provides a comparative analysis of how fluorination at various positions on the piperidine ring impacts the basicity of the nitrogen atom, supported by experimental data and a detailed protocol for pKa determination.
The Underlying Mechanism: Fluorine's Inductive Effect
The primary mechanism by which fluorine influences the pKa of the piperidine nitrogen is through a negative inductive effect (-I effect). The high electronegativity of the fluorine atom pulls electron density away from the nitrogen through the sigma (σ) bonds of the carbon framework.
This has a profound impact on the equilibrium between the neutral piperidine (the base, B ) and its protonated form (the conjugate acid, BH⁺ ):
B + H₂O ⇌ BH⁺ + OH⁻
The electron-withdrawing fluorine atom destabilizes the positively charged conjugate acid (BH⁺ ). A less stable conjugate acid is a stronger acid, meaning it gives up its proton more readily. According to the principles of acid-base chemistry, a stronger conjugate acid corresponds to a weaker base. Therefore, fluorination consistently lowers the pKa of the piperidine nitrogen, making it less basic.[7][8] The magnitude of this pKa reduction is highly dependent on the position, number, and stereochemistry of the fluorine substituents.
Caption: Inductive effect of fluorine on piperidine basicity.
Comparative Analysis: Impact of Fluorine Position and Number
The distance-dependent nature of the inductive effect means that the location of the fluorine atom on the piperidine ring is critical. The closer the fluorine is to the nitrogen atom, the more pronounced the pKa reduction.
-
β-Fluorination (Position 3): A fluorine atom at the 3-position (β to the nitrogen) has a substantial impact on basicity. The pKa is typically lowered by 1.8 to 2.3 units.[8]
-
γ-Fluorination (Position 4): When the fluorine is moved to the 4-position (γ to the nitrogen), the inductive effect is attenuated over the greater distance. The resulting pKa reduction is more modest, generally in the range of 0.7 to 0.9 units.[8]
-
Stereochemistry: In cyclic systems, stereochemistry also plays a role. An equatorial fluorine substituent generally exerts a stronger electron-withdrawing effect and thus a greater pKa reduction compared to an axial fluorine at the same position.[9] For instance, the pKa drop for an equatorial 3-fluoro substituent is approximately 2.3 units, while for an axial one, it is about 1.4 units.[8]
-
Multiple Fluorinations: The pKa-lowering effects of multiple fluorine atoms are cumulative. Gem-difluorination (two fluorine atoms on the same carbon) has a dramatic effect. For example, 4,4-difluoropiperidine is significantly less basic than 4-fluoropiperidine.[8]
The following table summarizes experimental pKa data for piperidine and several of its fluorinated derivatives, illustrating these trends.
| Compound | Structure | Substitution Pattern | Experimental pKa | ΔpKa (from Piperidine) | Reference(s) |
| Piperidine | Unsubstituted | 11.12 | 0.00 | [10] | |
| 3-Fluoropiperidine | β-mono (mixture) | 9.32 | -1.80 | [8] | |
| 4-Fluoropiperidine | γ-mono (equatorial) | 10.4 | -0.72 | [8] | |
| 3,3-Difluoropiperidine | β-gem-di | 7.35 | -3.77 | [8] | |
| 4,4-Difluoropiperidine | γ-gem-di | 9.5 | -1.62 | [8] |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds like piperidine derivatives.[11][12] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is added incrementally. The pKa is the pH at which the amine is exactly 50% protonated (the half-equivalence point).
Causality Behind Experimental Choices:
-
High Purity Analyte: Ensures that the titration curve reflects only the ionization of the target compound.
-
Calibrated pH Meter: Foundational for accurate pH measurements, which directly determine the pKa value.
-
Inert Atmosphere (Nitrogen Purge): Basic solutions can absorb atmospheric carbon dioxide, forming carbonic acid. This would react with the piperidine base, consuming it and distorting the titration curve, leading to inaccurate results.[13]
-
Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is influenced by the total ionic concentration. Using a background electrolyte like KCl maintains a constant ionic strength, ensuring that pH changes are due solely to the acid-base reaction.[13]
-
Automated Titrator: Provides precise, repeatable additions of titrant and allows for stable pH readings, which is critical for identifying the exact inflection point of the titration curve.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 1 mmol of the fluorinated piperidine derivative and dissolve it in ~50 mL of deionized, CO₂-free water. Add a background electrolyte, such as KCl, to a final concentration of 0.15 M.[13]
-
Titrant Solution: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
-
Instrument Calibration and Setup:
-
Calibrate a pH meter with at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[13]
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Insert the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin gently stirring the solution.
-
Purge the headspace of the beaker with a slow stream of nitrogen gas throughout the experiment.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found by calculating the first derivative (ΔpH/ΔV) of the curve; the equivalence point corresponds to the peak of the first derivative plot.
-
The half-equivalence point is the volume of titrant equal to Vₑ / 2.
-
The pKa of the conjugate acid (BH⁺) is equal to the pH of the solution at the half-equivalence point.
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion for the Drug Development Professional
The strategic placement of fluorine on a piperidine scaffold provides a reliable and predictable method for modulating the basicity of the nitrogen atom. This guide demonstrates that the magnitude of the pKa reduction is a direct consequence of fluorine's powerful inductive effect, which is highly sensitive to its position and number. By understanding these structure-basicity relationships, researchers can rationally design molecules with an optimal pKa, thereby improving their drug-like properties, enhancing selectivity, and mitigating potential toxicity risks associated with high basicity.[1][2] The provided experimental protocol for potentiometric titration offers a robust framework for accurately verifying the pKa of these novel chemical entities, ensuring that design principles translate into empirical reality.
References
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. Journal of Fluorine Chemistry. [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
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New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
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Importance of Fluorine in Benzazole Compounds. MDPI. [Link]
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Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
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An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. ResearchGate. [Link]
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Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]
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Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]
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REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
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How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]
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Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]
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pK a values of common substituted piperazines. ResearchGate. [Link]
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pKa calculation for monoprotonated bipiperidine, bimorpholine and their derivatives in H2O and MeCN. ResearchGate. [Link]
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Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan University. [Link]
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A Senior Application Scientist's Guide to the Biological Evaluation of Fluorinated versus Non-Fluorinated Piperidine-Based Compounds
Introduction: The Piperidine Scaffold and the Strategic Imperative of Fluorination
The piperidine ring is one of the most prevalent saturated N-heterocyclic systems found in pharmaceuticals and agrochemicals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. However, unmodified piperidine moieties often present challenges, including rapid metabolic degradation and suboptimal physicochemical properties.
This is where fluorine enters the strategic calculus of medicinal chemistry. The introduction of fluorine, the most electronegative element, into a piperidine scaffold is not merely an atomic substitution; it is a profound modification that can dramatically alter a molecule's biological destiny.[2][3] Strategic fluorination can enhance metabolic stability, modulate basicity (pKa), fine-tune lipophilicity, and enforce specific conformations that improve target binding affinity.[4][5][6] More than half of all newly approved small-molecule drugs now contain fluorine, a testament to its power to transform a promising lead compound into a successful therapeutic agent.[5]
This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidine compounds, grounded in experimental data and established protocols. We will explore the "why" behind the observed differences and provide the "how" for their empirical evaluation in a drug discovery setting.
Section 1: The Foundational Impact of Fluorination on Physicochemical Properties
Before a drug can act, it must reach its target. This journey is dictated by its physicochemical properties. Fluorination exerts a powerful influence on three key parameters for piperidine-based compounds: basicity (pKa), lipophilicity (LogP/LogD), and conformation.
Basicity (pKa) Modulation
The basicity of the piperidine nitrogen is critical for solubility, cell permeability, and target interaction. It is also a key factor in off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[1]
-
The Inductive Effect: Fluorine's intense electron-withdrawing nature significantly lowers the pKa of nearby amines.[4][7][8] This makes the nitrogen less basic, reducing its likelihood of being protonated at physiological pH (7.4). This modulation can be crucial for disrupting undesirable ionic interactions, such as those with the hERG channel, thereby improving the safety profile.[1]
-
Stereoelectronic Effects: The magnitude of the pKa reduction is not uniform; it depends on the position and stereochemistry of the fluorine atom relative to the nitrogen. For instance, an axial fluorine in a 3-fluoropiperidine can result in a higher pKa compared to its equatorial counterpart due to complex stereoelectronic interactions, a phenomenon exploited in the development of Kinesin Spindle Protein (KSP) inhibitors.[1][9]
Lipophilicity (LogP/LogD) Tuning
Lipophilicity, the balance between water and lipid solubility, governs a drug's absorption, distribution, and permeability across biological membranes.
-
Counterintuitive Effects: While fluorine is highly electronegative, replacing a hydrogen atom with fluorine generally increases a molecule's lipophilicity (LogP).[2][4] This is because the C-F bond is poorly polarizable.[4] However, the overall effect on the distribution coefficient at a specific pH (LogD) is more complex. The fluorine-induced decrease in pKa means that at pH 7.4, a larger fraction of the fluorinated piperidine will be in its neutral, more lipophilic state compared to its non-fluorinated parent. This can lead to all partially fluorinated derivatives having similar or even higher effective lipophilicity at neutral pH.[10][11]
Conformational Control
The piperidine ring exists predominantly in a chair conformation. The orientation of substituents (axial vs. equatorial) can be critical for binding to a target protein.
-
Enforcing Bioactive Conformation: Fluorine can introduce specific stereoelectronic interactions, such as the gauche effect, that stabilize otherwise disfavored conformations.[4] Computational and NMR studies have shown that fluorination can significantly alter the conformational preferences of the piperidine ring, in some cases promoting a strong preference for an axial orientation of the fluorine atom.[12] This conformational rigidity can lock the molecule into its "bioactive" shape, enhancing binding affinity and selectivity.[4]
Caption: The multifaceted impact of fluorination on key molecular properties.
Comparative Data Summary
The following table summarizes the typical effects of fluorination on the physicochemical properties of a piperidine scaffold.
| Property | Non-Fluorinated Piperidine (Parent) | Fluorinated Piperidine Analog | Rationale for Change | References |
| pKa | ~11.2 | 6.5 - 9.5 | Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen atom. | [1][8][9] |
| clogP | ~1.1 | Increases by ~0.1-0.4 per fluorine | The C-F bond is poorly polarizable, increasing overall lipophilicity. | [4][13] |
| Conformation | Flexible chair | Can be locked or biased (e.g., axial-F preference) | Stereoelectronic effects (gauche effect, hyperconjugation) stabilize specific conformers. | [12] |
Section 2: Enhancing Metabolic Stability
One of the most compelling reasons to incorporate fluorine into drug candidates is to improve metabolic stability.[2][14] Many promising compounds fail because they are rapidly cleared by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[15][16]
-
Blocking Metabolic "Soft Spots": CYP enzymes often hydroxylate aliphatic C-H bonds. The piperidine ring is particularly susceptible to this type of oxidative metabolism. By replacing a hydrogen at a metabolically vulnerable position with a fluorine atom, we leverage the immense strength of the C-F bond (~109 kcal/mol).[17] This bond is highly resistant to enzymatic cleavage, effectively "shielding" the molecule from degradation at that site and extending its half-life.[4][7][14]
-
Experimental Verification: The standard method for assessing this is the in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes.[18][19] These preparations contain a rich complement of CYP enzymes.[15][20] By incubating the compound with HLM and an essential cofactor (NADPH) and monitoring its disappearance over time, we can calculate its intrinsic clearance and predict its metabolic fate in vivo.[19][21]
Caption: Fluorination blocks CYP450-mediated oxidative metabolism.
Comparative Data Summary
| Compound | Metabolic Stability (t½ in HLM, min) | Primary Metabolite | Interpretation |
| Parent Piperidine | < 15 | Hydroxylated Piperidine | Rapidly cleared via CYP-mediated oxidation at a vulnerable C-H bond. |
| Fluorinated Piperidine | > 60 | Parent compound predominates | The C-F bond at the former "soft spot" prevents oxidation, significantly increasing metabolic stability. |
Section 3: Modulating Target Binding Affinity
The ultimate goal of a drug is to bind its biological target with high affinity and selectivity. Fluorination can profoundly influence this interaction through a combination of electronic and conformational effects.
-
Altering Binding Interactions: The introduction of a C-F bond creates a strong local dipole moment. This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in the protein's binding pocket.[4] Furthermore, fluorine can act as a weak hydrogen bond acceptor.[22]
-
Conformational Pre-organization: As discussed, fluorine can enforce a specific conformation.[12] If this conformation closely matches the one required for optimal binding (the "bioactive conformation"), the entropic penalty of binding is reduced, leading to a significant increase in affinity (a lower Ki value).[4]
-
Experimental Verification: The gold standard for measuring binding affinity is the competitive radioligand binding assay.[23][24] In this assay, a radiolabeled ligand with known affinity for the target receptor competes with a range of concentrations of the unlabeled test compound (e.g., our fluorinated and non-fluorinated piperidines). By measuring the displacement of the radioligand, we can calculate the inhibitory constant (Ki) of our test compounds, a direct measure of their binding affinity.[24][25]
Comparative Data Summary
| Compound | Target Binding Affinity (Ki, nM) | Hypothesized Rationale |
| Parent Piperidine | 50 nM | Binds effectively but may lack optimal orientation. |
| Fluorinated Piperidine | 5 nM | Fluorine-induced conformational rigidity pre-organizes the molecule for the binding pocket, and/or the C-F dipole forms a key favorable interaction with a protein residue. |
Section 4: Integrated Experimental Workflow & Protocols
A logical, stepwise approach is essential for efficiently comparing analogs. The following workflow outlines the key stages of evaluation.
Caption: A typical experimental workflow for comparative compound evaluation.
Detailed Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated piperidine compounds.
Principle: The test compound is incubated with HLM, a source of phase I metabolic enzymes (CYPs).[18] The reaction is initiated by adding the cofactor NADPH. Aliquots are taken at various time points, the reaction is stopped ("quenched"), and the remaining concentration of the parent compound is quantified by LC-MS/MS.[19]
Materials:
-
Human Liver Microsomes (pooled, commercial source)
-
Test Compounds (10 mM stock in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for quenching
-
Control Compounds: Verapamil (high turnover), Propranolol (low turnover)
-
96-well incubation plates, collection plates
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 2x HLM working solution in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL protein). Prepare a 2x NADPH regenerating system solution in phosphate buffer.
-
Compound Addition: Add buffer to a 96-well plate. Add a small volume of the 10 mM test compound stock solution to achieve the desired final concentration (e.g., 1 µM). Include wells for control compounds and a vehicle control (DMSO).
-
Pre-incubation: Add the 2x HLM working solution to all wells. Mix and pre-incubate the plate for 10 minutes at 37°C to equilibrate the temperature.
-
Initiation: Add the 2x NADPH regenerating system solution to all wells to start the reaction. This is your T=0 time point for sampling. Causality Note: The reaction is entirely dependent on NADPH to provide the reducing equivalents for the CYP450 catalytic cycle.[16] A control incubation without NADPH is essential to check for non-enzymatic degradation.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture from the reaction plate to a collection plate containing cold acetonitrile with an internal standard. The cold acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound concentration relative to the internal standard.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein).
-
Detailed Experimental Protocol 2: Competitive Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of fluorinated and non-fluorinated piperidine compounds for a target receptor.
Principle: This is a competition assay where the test compound competes with a fixed concentration of a high-affinity radioligand for binding to the receptor.[24][25] The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Materials:
-
Cell Membranes expressing the target receptor (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [³H]-ligand) specific for the target receptor
-
Test Compounds (serial dilutions from 10 mM DMSO stock)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding (NSB) agent: A high concentration of a known, non-labeled ligand for the target.
-
GF/B glass fiber filter plates
-
Scintillation fluid and a microplate scintillation counter
Procedure:
-
Plate Setup: To a 96-well plate, add assay buffer.
-
Add Components:
-
Add serial dilutions of the test compound.
-
Add vehicle (DMSO) for "Total Binding" wells.
-
Add the NSB agent for "Non-Specific Binding" wells. Trustworthiness Note: The NSB control is critical. It defines the amount of radioligand that sticks non-specifically to the filters and membranes, which must be subtracted from all other measurements to determine specific binding.[25]
-
-
Add Radioligand: Add the [³H]-ligand to all wells at a concentration at or below its known dissociation constant (Kd).
-
Initiate Binding: Add the cell membrane preparation to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. The time must be determined empirically.[25]
-
Filtration: Rapidly harvest the plate contents onto a glass fiber filter plate using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The decision to fluorinate a piperidine-based compound is a strategic choice backed by a wealth of chemical precedent and clear biological rationale. Fluorination is a powerful tool for overcoming common drug discovery hurdles, particularly poor metabolic stability.[4][14][26] As demonstrated, it can profoundly and often predictably alter a molecule's physicochemical profile, leading to enhanced stability, modulated pKa, and improved target affinity.[2][3]
However, the benefits are context-dependent and not guaranteed.[4] In some cases, increased lipophilicity can be detrimental, and unexpected metabolic pathways can emerge.[4][17] Therefore, a direct, head-to-head comparison using robust and well-designed in vitro assays, such as those detailed in this guide, is not just recommended—it is essential. By systematically evaluating both the fluorinated and non-fluorinated counterparts, researchers can make data-driven decisions, accelerating the optimization of safer and more effective drug candidates.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Piperidinecarboxaldehyde, 3-fluoro-
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Piperidinecarboxaldehyde, 3-fluoro-. As a fluorinated heterocyclic aldehyde, this compound requires careful handling to mitigate risks to laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established best practices for managing halogenated organic chemical waste and are designed to ensure safety and regulatory compliance.
Hazard Assessment and Chemical Profile
Structural Analogs and Anticipated Hazards:
-
3-Fluoropyridine-2-carboxaldehyde: Classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
-
1-Boc-3-Piperidinecarboxaldehyde: While the Boc protecting group can modulate reactivity and toxicity, similar piperidine aldehydes are generally considered irritants[2].
-
General Aldehydes: Many aldehydes are toxic and irritants.
-
Fluorinated Organic Compounds: These compounds can have varying toxicological profiles and may be persistent in the environment. Due to the presence of fluorine, this compound is classified as a halogenated organic compound[3][4][5].
Based on this analysis, 1-Piperidinecarboxaldehyde, 3-fluoro- should be handled as a compound that is harmful, a skin and eye irritant, and a potential respiratory irritant. All waste containing this compound must be treated as hazardous chemical waste.
| Parameter | Information/Guideline | Source |
| Common Synonyms | 3-Fluoro-1-piperidinecarboxaldehyde | N/A |
| Chemical Class | Halogenated Organic Compound, Aldehyde | [3][4] |
| Anticipated Hazards | Harmful, Skin Irritant, Eye Irritant, Respiratory Irritant | [1][2] |
| Primary Disposal Route | Designated Halogenated Organic Waste Stream | [3][4][6] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [6][7][8] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 1-Piperidinecarboxaldehyde, 3-fluoro- or its waste, ensure that the proper personal protective equipment is worn.
-
Hand Protection: Wear nitrile gloves.
-
Eye Protection: Use safety goggles to protect from splashes.
-
Skin and Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors[3][4].
Segregation and Collection of Waste
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to ensure proper disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Obtain a dedicated waste container specifically for "Halogenated Organic Waste"[3][4]. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE). Do not use metal containers, as some halogenated compounds can degrade to form acidic byproducts that corrode metal[9].
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " and a clear identification of the contents, including "1-Piperidinecarboxaldehyde, 3-fluoro- " and any solvents used[10][11]. The label should also include the date of accumulation.
-
Collection:
-
Collect all waste containing 1-Piperidinecarboxaldehyde, 3-fluoro-, including unused material, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves), in the designated container.
-
Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs and complexity[5].
-
Ensure that incompatible materials are not added to the container. For example, do not mix with strong acids, bases, or oxidizing agents[9][12].
-
-
Container Management:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Piperidinecarboxaldehyde, 3-fluoro-.
Caption: Disposal workflow for 1-Piperidinecarboxaldehyde, 3-fluoro-.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish any nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large spills of liquids in flammable solvents.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
The ultimate disposal of the collected waste must be handled by trained professionals in accordance with local, state, and federal regulations.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup of the full waste container[10][14].
-
Documentation: Fill out any required hazardous waste manifests or tags provided by your EHS office. This documentation is a legal requirement.
-
Professional Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility. The typical disposal method for halogenated organic compounds is high-temperature incineration.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
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- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
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- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 3-Pyridinecarboxaldehyde.
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- University of Florida. (2023, February 27). Hazardous Waste Disposal Guide.
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A Researcher's Guide to Personal Protective Equipment for Handling 1-Piperidinecarboxaldehyde, 3-fluoro-
In the dynamic field of drug development, the use of structurally unique building blocks is fundamental to innovation. 1-Piperidinecarboxaldehyde, 3-fluoro- is one such reagent, combining a reactive aldehyde with a fluorinated piperidine scaffold—features prized for their ability to modulate the pharmacological properties of a molecule. However, these same features necessitate a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for researchers, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to handle this chemical safely, ensuring both personal safety and the integrity of your research.
Hazard Profile Analysis: Understanding the "Why"
While a comprehensive toxicological profile for 1-Piperidinecarboxaldehyde, 3-fluoro- is not widely published, its chemical structure provides critical clues to its potential hazards. We must analyze it based on its constituent functional groups:
-
The Aldehyde Group (-CHO): Aldehydes are a well-known class of irritants. Contact can cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4] The irritating nature of aldehydes often serves as a primary warning sign of exposure.
-
The Piperidine Ring: This is a cyclic secondary amine derivative. Piperidine itself is toxic and corrosive, causing severe skin burns and eye damage.[5] While the formyl group on the nitrogen mitigates this basicity, the underlying structure warrants caution.
-
The Fluorine Atom: Organofluorine compounds can have unpredictable toxicological profiles. A major concern is the potential for the release of highly toxic hydrogen fluoride gas upon combustion.[6][7]
Based on this analysis of related structures, we must assume 1-Piperidinecarboxaldehyde, 3-fluoro- is harmful if swallowed, toxic upon skin contact, and causes serious skin and eye irritation.[2][3][8]
The Hierarchy of Controls: Your Primary Defense
Before discussing PPE, it is critical to state that PPE is the last line of defense. The primary methods for exposure control must always be:
-
Engineering Controls: All handling of 1-Piperidinecarboxaldehyde, 3-fluoro-, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[9] The facility must be equipped with easily accessible eyewash stations and safety showers.[1][10]
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and diligent housekeeping are paramount. Always wash hands and any exposed skin thoroughly after handling.[1][11]
This guide assumes all engineering and administrative controls are in place.
Core PPE Protocol: A Step-by-Step Guide
Hand Protection: Your Most Intimate Barrier
Direct skin contact is a primary route of exposure for this chemical.[2] The selection and use of appropriate gloves are non-negotiable.
Step-by-Step Glove Protocol:
-
Select the Right Material: For incidental contact and splash protection, nitrile gloves are the standard choice.[9] They provide a good barrier against a wide range of chemicals.
-
Practice Double Gloving: Wear two pairs of nitrile gloves. This practice provides a significant safety margin. If the outer glove becomes contaminated, it can be carefully removed and disposed of, leaving the inner glove to protect you as you exit the work area.
-
Consider High-Risk Scenarios: For extended handling, submersion potential, or during spill cleanup, a more robust glove, such as butyl rubber , should be used over an inner nitrile glove. Always consult the manufacturer's compatibility data.
-
Inspect Before Use: Before donning, visually inspect each glove for tears, pinholes, or signs of degradation.[6][12]
-
Proper Technique: Ensure the cuffs of your gloves are pulled over the sleeves of your lab coat. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[12]
-
Immediate Disposal: Used gloves are considered hazardous waste. Dispose of them in a designated, lined hazardous waste container immediately after removal.[13]
Table 1: Glove Selection Summary
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile | Routine handling, splash protection | Excellent dexterity. Double gloving is best practice. |
| Butyl Rubber | Large-scale transfers, spill cleanup | Higher resistance to many organic chemicals; reduced dexterity. |
Eye and Face Protection: An Absolute Requirement
Given that this compound is expected to be a serious eye irritant, robust protection is mandatory.[3][8]
-
Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for being present in the laboratory.[14]
-
Required for Handling: When directly handling the chemical (weighing, transfers, etc.), you must upgrade to chemical splash goggles that form a seal around the eyes.[10]
-
Maximum Protection: For procedures with a heightened risk of splashing (e.g., large-scale reactions, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[6]
Body Protection: Shielding from Spills and Splashes
Your body and personal clothing must be protected from accidental contamination.
-
A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned or snapped and that the sleeves are pulled down to the wrist.[6]
-
Wear long pants and fully enclosed shoes. Open-toed shoes, sandals, or perforated shoes are never acceptable in a laboratory environment.
-
Contaminated lab coats should never be taken home. They must be professionally laundered by a service familiar with handling contaminated items.
Respiratory Protection: For Non-Routine and Emergency Situations
Routine handling inside a fume hood should not require respiratory protection. However, in the case of a significant spill or a failure of engineering controls, a respirator may be necessary.
Caption: Decision workflow for the use of respiratory protection.
Crucially, no individual should use a respirator without prior medical clearance, training, and a successful quantitative fit test. [10] If a respirator is needed, it should be a NIOSH-approved air-purifying respirator with organic vapor cartridges.[6]
Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Decontamination and Waste Disposal
All items that come into contact with 1-Piperidinecarboxaldehyde, 3-fluoro- are considered hazardous waste. This includes gloves, disposable lab coats, bench paper, pipette tips, and spill cleanup materials.
Caption: Standard operating procedure for hazardous waste disposal.
Always follow your institution's specific guidelines for hazardous waste disposal.[13] Containers must be in good condition, compatible with the waste, and clearly labeled with the words "Hazardous Waste" and the chemical contents.[13]
By internalizing these protocols, you build a foundation of safety that protects you, your colleagues, and your work. This diligence is the hallmark of a trustworthy and expert scientific professional.
References
- Sdfine. (n.d.). 4-fluorobenzaldehyde Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET.
- Enamine. (n.d.). Safety Data Sheet.
- ChemicalBook. (2026, January 31). 4-Fluorobenzaldehyde - Safety Data Sheet.
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- Fisher Scientific. (2011, March 14). SAFETY DATA SHEET - (S)-(+)-3-Amino-1-BOC-piperidine.
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- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
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- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-fluorobenzaldehyde.
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- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Formylpiperidine, 99%.
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- CXZ080. (n.d.). Safety Data Sheet.
- NOAA. (n.d.). piperidine - Report | CAMEO Chemicals.
- Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - 1-Formylpiperidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
